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  • Product: 2-Cyano-2-methoxyiminoacetic acid
  • CAS: 78325-17-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery and History of 2-Cyano-Oxime Ethers in Fungicides

Abstract The development of modern synthetic fungicides has been pivotal in securing global food supplies. Within this landscape, compounds featuring the 2-cyano-oxime ether moiety and related structures represent a sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of modern synthetic fungicides has been pivotal in securing global food supplies. Within this landscape, compounds featuring the 2-cyano-oxime ether moiety and related structures represent a significant chapter in agrochemical innovation. This technical guide provides a comprehensive exploration of two distinct and highly influential classes of fungicides connected to this chemical scaffold: the cyano-oxime acetamides, exemplified by cymoxanil, and the strobilurins, such as azoxystrobin and kresoxim-methyl. We will delve into their unique discovery pathways—one rooted in classical synthetic chemistry and the other inspired by a natural product blueprint. The guide will meticulously detail their divergent and complex mechanisms of action, the synthetic evolution of these molecules, and the key structure-activity relationships that govern their efficacy. Furthermore, we will present standardized experimental protocols for their evaluation, providing researchers and development professionals with a foundational understanding of these crucial agricultural tools.

Introduction: A Tale of Two Scaffolds

The quest for effective and specific fungicides is a continuous journey of chemical discovery and biological understanding. The 2-cyano-oxime ether functional group, and the structurally related β-methoxyacrylate, have served as the foundation for some of the most successful fungicides of the past half-century. However, the presence of a similar chemical feature belies a fascinating divergence in their origins, mechanisms, and developmental histories.

This guide will navigate the stories of two principal groups:

  • The Cyano-Oxime Acetamides: A class of purely synthetic fungicides, most notably represented by cymoxanil . These compounds are characterized by their unique curative and local-systemic activity, particularly against Oomycete pathogens. Their discovery was a product of traditional agrochemical research and development pipelines.

  • The Strobilurins (QoI Fungicides): A revolutionary class of fungicides inspired by natural compounds produced by fungi like Strobilurus tenacellus.[1] While not all are strictly 2-cyano-2-oxime ethers, key members like kresoxim-methyl contain the methoxyimino group, and the entire class is defined by the β-methoxyacrylate toxophore, a close structural relative.[2][3] Their introduction in 1996 marked a new era of broad-spectrum, site-specific fungal control.[4][5]

It is also critical to distinguish these from other fungicides that contain a cyano group but lack the oxime ether moiety, such as fenoxanil . Fenoxanil is a melanin biosynthesis inhibitor that targets the enzyme scytalone dehydratase and represents a completely different mechanistic class.[6][7] Its chemical structure, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, is a cyano-amide, not a cyano-oxime ether, and will therefore not be a focus of this guide.[8][9]

Part I: The Cyano-Oxime Acetamides – The Case of Cymoxanil

Cymoxanil stands as the primary example of a commercially successful fungicide built around the 2-cyano-2-methoxyiminoacetyl core. Its development is a classic story of synthetic chemistry leading to a valuable agricultural tool with a complex and still-debated mode of action.

Discovery and History

Cymoxanil, chemically named 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, was first disclosed by DuPont.[10] The foundational patent, U.S. Patent 3,957,847, filed in the mid-1970s, describes the synthesis and fungicidal utility of 2-cyano-2-hydroxyiminoacetamides.[11] This discovery provided agriculture with a novel weapon, particularly for controlling challenging Oomycete pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[12][13]

A key characteristic of cymoxanil is its local systemic and curative activity.[13][14] It can penetrate plant tissues rapidly, halting pathogen development even after an infection has begun.[14][15] Due to its relatively short persistence, it is almost always formulated in combination with protectant fungicides like mancozeb or copper to enhance residual activity.[16][17]

Synthesis and Chemical Properties

The commercial synthesis of cymoxanil is a multi-step process that has been refined over the years for efficiency and environmental safety. The core process involves two key transformations:[18][19]

  • Nitrosation: 1-Cyanoacetyl-3-ethyl urea is reacted with a nitrosating agent, such as sodium nitrite under acidic conditions, to form the intermediate 2-Cyano-2-hydroxyimino-N-ethylcarbamoyl acetamide (the oxime).[11][19]

  • Methylation: The resulting oxime is then methylated. This is typically achieved by first converting the oxime to its salt form with a base, followed by reaction with a methylating agent like dimethyl sulfate or chloromethane to yield the final cymoxanil product.[11][20]

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Methylation A 1-Cyanoacetyl-3-ethyl urea C 2-Cyano-2-hydroxyimino-N- ethylcarbamoyl acetamide (Oxime Intermediate) A->C B Sodium Nitrite (NaNO2) + Acid B->C D Oxime Intermediate F Cymoxanil D->F E Base + Methylating Agent (e.g., Dimethyl Sulfate) E->F

Caption: Generalized synthesis pathway for Cymoxanil.

Cymoxanil is moderately soluble in water and its stability is highly pH-dependent; it hydrolyzes rapidly under neutral or alkaline conditions.[10][13] This chemical property necessitates careful formulation to ensure stability and efficacy.

A Multi-Faceted Mechanism of Action

The precise biochemical mode of action for cymoxanil has been a subject of extensive research and remains elusive, with strong evidence pointing to a multi-site inhibitory effect rather than a single target.[16][21][22] This complexity is a key reason for the low risk of resistance development compared to single-site inhibitors. The primary proposed mechanisms include:

  • Inhibition of Mitochondrial Respiration: Recent studies using Saccharomyces cerevisiae as a model organism have shown that cymoxanil inhibits oxygen consumption in both whole cells and isolated mitochondria.[21] Molecular docking studies suggest that cymoxanil specifically targets Cytochrome c oxidase (Complex IV) of the electron transport chain, blocking the interaction with cytochrome c and thus hampering ATP production.[21]

  • Disruption of RNA Synthesis: Early research suggested that cymoxanil inhibits DNA and RNA synthesis, with the latter being more pronounced.[16] More recent work has pinpointed a potential target, suggesting that cymoxanil may directly inhibit the enzyme dihydrofolate reductase (DHFR), a crucial component in the synthesis of nucleotides required for RNA production.[18][23]

  • Perturbation of the Plasma Membrane: Another line of investigation has revealed that cymoxanil induces significant changes in membrane transporter systems and disrupts the organization of lipid rafts.[16][22] This leads to the inhibition of the plasma membrane H+-ATPase (Pma1p), causing a decrease in the plasma membrane potential and intracellular acidification, ultimately contributing to cell death.[22]

This multi-pronged attack on fungal cellular machinery makes cymoxanil a unique and durable fungicide.

G cluster_Mito Mitochondrion cluster_Nucleus Nucleus / Cytoplasm cluster_Membrane Plasma Membrane Cymoxanil Cymoxanil ComplexIV Complex IV (Cytochrome c oxidase) Cymoxanil->ComplexIV Inhibits DHFR Dihydrofolate Reductase (DHFR) Cymoxanil->DHFR Inhibits PMA1 H+-ATPase (Pma1p) Cymoxanil->PMA1 Inhibits ETC Electron Transport Chain ATP ATP Synthesis ComplexIV->ATP RNA_Synth RNA Synthesis DHFR->RNA_Synth Potential Membrane Potential & Intracellular pH PMA1->Potential

Caption: The multi-site mechanism of action of Cymoxanil.

Part II: The Strobilurins - A Parallel Evolution from a Natural Blueprint

The discovery of strobilurin fungicides is a landmark achievement in natural product chemistry, showcasing how a fungal metabolite can inspire the development of a blockbuster class of synthetic agrochemicals.

From Forest Floor to Global Market

The story begins in the 1970s with the isolation of Strobilurin A from the wood-rotting mushroom Strobilurus tenacellus.[2][3] This fungus produces the compound to suppress competing fungi in its environment.[2] Scientists at several universities and agrochemical companies, including ICI (now Syngenta) and BASF, recognized the potent, broad-spectrum antifungal activity of this natural product.[3][4]

The core structural element responsible for this activity was identified as the (E)-β-methoxyacrylate group.[2] However, the natural strobilurins themselves were not viable for agricultural use due to their rapid degradation under UV light.[2] This initiated a massive synthetic chemistry effort in the 1980s to create analogues that retained the potent fungicidal activity while possessing improved photostability.[1][4]

This research culminated in the simultaneous launch of the first commercial strobilurin fungicides in 1996: azoxystrobin by ICI/Zeneca and kresoxim-methyl by BASF.[4][24][25] These compounds revolutionized the fungicide market, offering an unprecedentedly broad spectrum of activity against all four major classes of plant pathogenic fungi (Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes).[4]

Mechanism of Action: The QoI Fungicides

Unlike the multi-site action of cymoxanil, strobilurins have a very specific and potent mode of action. They are classified as Quinone outside Inhibitors (QoI) .[2]

They act on the mitochondrial respiratory chain by binding to the "Quinone outside" (Qo) site of the cytochrome bc1 complex (Complex III) .[26] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the entire electron transport chain.[26] The immediate consequence is the cessation of ATP synthesis, starving the fungal cells of energy and leading to death.[26]

G cluster_ETC Mitochondrial Electron Transport Chain Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Complex_III Complex III (Cytochrome bc1) Strobilurin->Complex_III Binds to Qo site & Blocks e- transfer Complex_I Complex I/II Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient

Caption: Mechanism of Strobilurin (QoI) fungicides.

This highly specific, single-site mechanism, while extremely effective, also makes the strobilurins prone to resistance development. A single point mutation in the mitochondrial cytochrome b gene can prevent the fungicide from binding, rendering it ineffective.[26]

Part III: Experimental Protocols for Fungicide Evaluation

Evaluating the efficacy of new fungicidal compounds requires a systematic approach using both in vitro and in vivo assays. These protocols allow researchers to determine a compound's intrinsic activity against a pathogen and its performance under more realistic conditions on a host plant.

General Experimental Workflow

The process of evaluating a potential fungicide typically follows a tiered screening system, moving from simple, high-throughput in vitro assays to more complex and resource-intensive in vivo experiments.

G A Compound Synthesis & Solubilization B In Vitro Screening (e.g., Mycelial Growth Assay) A->B C Determine EC50/MIC Values B->C D In Vivo Screening (e.g., Detached Leaf Assay) C->D Select Active Hits E Evaluate Protective & Curative Activity D->E F Whole Plant Trials (Greenhouse/Field) E->F Select Lead Candidates G Assess Disease Severity & Phytotoxicity F->G

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-methoxyiminoacetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-Cyano-2-methoxyiminoacetic acid, a molecule of significant interest in the fields of agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Cyano-2-methoxyiminoacetic acid, a molecule of significant interest in the fields of agrochemicals and pharmaceuticals, serves as a critical intermediate and a subject of environmental and metabolic studies. Its structural features, including a carboxylic acid, a cyano group, and a methoxyimino moiety, confer a unique reactivity profile that is leveraged in the synthesis of complex molecules, notably as a side chain precursor for cephalosporin antibiotics.[1] Furthermore, it is recognized as a principal metabolite of the fungicide Cymoxanil, making its physicochemical characterization essential for environmental fate and risk assessment.[2] This guide provides a comprehensive overview of the core physicochemical properties of 2-Cyano-2-methoxyiminoacetic acid, offering field-proven insights and methodologies for its analysis.

Chemical Identity and Structure

2-Cyano-2-methoxyiminoacetic acid is a small organic molecule with the systematic IUPAC name 2-cyano-2-(methoxyimino)acetic acid.[3] The presence of both a cyano and a methoxyimino group on the alpha-carbon creates a stereocenter, leading to the possibility of (E) and (Z) isomers. The (Z)-isomer is of particular importance in the synthesis of certain cephalosporins.

Molecular Structure of 2-Cyano-2-methoxyiminoacetic acid

Caption: 2D structure of 2-Cyano-2-methoxyiminoacetic acid.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cyano-2-methoxyiminoacetic acid is paramount for its application in synthesis, its analysis in biological and environmental matrices, and for predicting its behavior.

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[4][5]
Molecular Weight 128.09 g/mol [4][5]
CAS Registry Number 78325-17-4, 57336-69-3[3][4]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined
Boiling Point 236.8 °C (calculated)
Water Solubility 783 mg/L (at 20°C, pH 7)
pKa Not experimentally determined; predicted to be acidic
LogP (Octanol-Water Partition Coefficient) -0.4 (computed)[6]
Topological Polar Surface Area (TPSA) 82.68 Ų[6]
Storage Temperature -20°C[4][5]

Acidity (pKa)

Experimental Determination of pKa

The pKa of 2-Cyano-2-methoxyiminoacetic acid can be experimentally determined using potentiometric titration or UV-Vis spectrophotometry.

Workflow for pKa Determination by Potentiometric Titration

A Prepare a solution of 2-Cyano-2-methoxyiminoacetic acid in water or a suitable co-solvent B Calibrate pH electrode A->B C Titrate with a standardized base solution (e.g., NaOH) B->C D Record pH as a function of titrant volume C->D E Plot the titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: A stepwise workflow for determining the pKa value.

Solubility

The solubility of 2-Cyano-2-methoxyiminoacetic acid is a critical parameter for its handling, formulation, and biological availability.

  • Water Solubility : An experimental value of 783 mg/L at 20°C and pH 7 has been reported.

  • Organic Solvents : It is reported to be slightly soluble in DMSO and methanol.[4][5]

The solubility is expected to be pH-dependent due to the presence of the carboxylic acid group. At pH values above its pKa, the compound will exist predominantly in its more soluble carboxylate form.

Spectroscopic Properties

Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of 2-Cyano-2-methoxyiminoacetic acid. While dedicated spectra for this compound are not widely published, analysis of its functional groups and comparison with similar structures can predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons, typically in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), the exact position being dependent on the solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum should exhibit distinct signals for the four carbon atoms: the carboxylic carbon (C=O) around 160-170 ppm, the carbon of the C=N bond, the cyano carbon (-C≡N) typically in the range of 115-125 ppm, and the methoxy carbon (-OCH₃) around 50-60 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups:

  • A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • A C≡N stretch from the cyano group, usually a sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • A C=N stretch from the methoxyimino group, in the region of 1640-1690 cm⁻¹.

  • C-O stretches associated with the carboxylic acid and methoxy groups.

UV-Vis Spectroscopy

The presence of the conjugated system involving the C=N and C=O bonds suggests that 2-Cyano-2-methoxyiminoacetic acid will exhibit UV absorption. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally but is likely to be in the range of 200-250 nm. The UV-Vis spectrum will be pH-dependent due to the ionization of the carboxylic acid.

Stability and Reactivity

The stability of 2-Cyano-2-methoxyiminoacetic acid is a crucial consideration for its storage and handling, as well as for understanding its persistence in various environments.

  • Thermal Stability : As a cyano-containing organic acid, it may be susceptible to thermal degradation at elevated temperatures.[9][10] The specific decomposition temperature has not been reported.

  • pH Stability : The methoxyimino group is generally more resistant to hydrolysis than the corresponding hydroxyimino group.[2] However, under strongly acidic or basic conditions, hydrolysis of the cyano and methoxyimino groups may occur.

  • Reactivity : The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Analytical Methodologies

The purity and concentration of 2-Cyano-2-methoxyiminoacetic acid can be determined using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of 2-Cyano-2-methoxyiminoacetic acid.

A Typical HPLC Method:

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection : UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 220-250 nm).

  • Quantification : Based on a calibration curve generated from a certified reference standard.

General Workflow for HPLC Analysis

A Sample Preparation (Dissolution in a suitable solvent) B HPLC System Setup (Column, Mobile Phase, Detector) A->B C Injection of Sample and Standards B->C D Chromatographic Separation C->D E Detection and Data Acquisition D->E F Peak Integration and Quantification E->F G Purity Assessment and Reporting F->G

Caption: A generalized workflow for HPLC-based analysis.

Applications in Synthesis

2-Cyano-2-methoxyiminoacetic acid and its derivatives are valuable building blocks in organic synthesis. A primary application is in the preparation of the side chains of third-generation cephalosporin antibiotics. The methoxyimino group is crucial for conferring stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[1]

Conclusion

2-Cyano-2-methoxyiminoacetic acid is a molecule with important applications and environmental relevance. While a complete experimental dataset for all its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics, predictive insights based on its structure, and established methodologies for its analysis. For researchers and developers, a thorough understanding of these properties is essential for the successful application and study of this versatile compound. Further experimental determination of its pKa and melting point would be valuable additions to the scientific literature.

References

  • PubChem. 2-Cyano-2-(methoxyimino)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Cyano-2-(methoxyimino)acetic acid. National Center for Biotechnology Information. [Link]

  • AERU. 2-cyano-2-methoxyiminoacetic acid (Ref: IN W3595). Agriculture and Environment Research Unit. [Link]

  • ResearchGate. The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester. [Link]

  • ResearchGate. The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid. [Link]

  • Takács-Novák, K., & Avdeef, A. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. European Journal of Pharmaceutical Sciences, 115, 16-26.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Crysdot LLC. 2-Cyano-2-(methoxyimino)acetic acid. [Link]

  • Science.gov. calculated pka values: Topics by Science.gov. [Link]

  • ResearchGate. Thermal degradation of cyano containing ionic liquids. [Link]

  • ResearchGate. Experimental UV/Vis spectra of the pyrolysate of 2-cyano-2-oxo-acetic... [Link]

  • Google Patents. Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • PubChem. 2-Methoxyethyl cyanoacetate. National Center for Biotechnology Information. [Link]

  • Google P
  • SpectraBase. 2-cyano-2-hydroxyiminoacetic acid, ethyl ester - Optional[UV-VIS] - Spectrum. [Link]

  • PubChem. Ethyl 2-cyano-2-(hydroxyimino)acetate. National Center for Biotechnology Information. [Link]

  • Pure. Development of methods for the determination of pKa values. [Link]

  • ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • NIST. Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. National Institute of Standards and Technology. [Link]

  • Google Patents. Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. [Link]

  • Royal Society of Chemistry. Thermal degradation of cyano containing ionic liquids. [Link]

  • Sci-Hub. Thermal analysis of some cyano compounds. [Link]

  • ResearchGate. (PDF) Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. [Link]

  • NIST. Ethyl cyanoacetate. National Institute of Standards and Technology. [Link]

  • SpectraBase. Cyanoacetic acid, methyl ester - Optional[1H NMR] - Spectrum. [Link]

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Foundational

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Cyano-2-methoxyiminoacetic Acid

Introduction 2-Cyano-2-methoxyiminoacetic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, possessing a confluence of reactive functional groups—a carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyano-2-methoxyiminoacetic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, possessing a confluence of reactive functional groups—a carboxylic acid, a nitrile, and a methoxyimino moiety—necessitates rigorous analytical characterization to ensure purity, stability, and consistency in its downstream applications. This guide provides a comprehensive overview of the spectroscopic techniques pivotal for the structural elucidation and quality control of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering field-proven insights and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

2-Cyano-2-methoxyiminoacetic acid (C₄H₄N₂O₃, Molar Mass: 128.09 g/mol ) presents a unique spectroscopic fingerprint due to its distinct functional groups.[1][2] Understanding the expected spectroscopic behavior of each component is fundamental to interpreting the holistic data.

  • Carboxylic Acid (-COOH): This group is characterized by a labile proton, a carbonyl group (C=O), and a hydroxyl group (O-H).

  • Nitrile (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, characteristic absorption in infrared spectroscopy.

  • Methoxyimino (-N-OCH₃): This group consists of a carbon-nitrogen double bond and a methoxy group, which will have distinct signals in NMR spectroscopy.

The interplay of these groups, including potential isomerism around the C=N bond, dictates the fine details of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For 2-Cyano-2-methoxyiminoacetic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a deuterated solvent is critical. Due to the acidic nature of the carboxylic acid proton, a protic solvent like methanol-d₄ (CD₃OD) can lead to proton exchange, causing the -COOH signal to broaden or disappear. While this can be used as a diagnostic tool, for initial structural confirmation, an aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can solubilize the polar analyte and preserve the acidic proton signal.[3] Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and single sharp signal at 0 ppm, providing a reliable reference point.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Cyano-2-methoxyiminoacetic acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

    • Add a small drop of TMS as an internal standard, if not already present in the solvent.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Set a spectral width of approximately 16 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Employ proton decoupling to obtain a spectrum with singlets for each carbon.

      • Set a spectral width of approximately 220 ppm.

      • Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

      • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Predicted and Expected ¹H NMR Data (in DMSO-d₆)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~13.0 - 14.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and potential exchange.
2~4.1Singlet3H-OCH₃The methoxy protons are in a relatively shielded environment, appearing as a sharp singlet.
Predicted and Expected ¹³C NMR Data (in DMSO-d₆)
SignalChemical Shift (δ, ppm)AssignmentRationale
1~160-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[5]
2~140C=NThe sp²-hybridized carbon of the imine is also deshielded.
3~115-C≡NThe sp-hybridized carbon of the nitrile group appears in a characteristic region.[5]
4~65-OCH₃The carbon of the methoxy group is in a more shielded environment.

NMR_Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Protocol

The KBr pellet method is a common technique for solid samples.[6] It is crucial to use spectroscopy-grade KBr and to minimize the sample's exposure to moisture, as water has strong IR absorptions that can obscure important spectral features.[7] The sample must be finely ground and thoroughly mixed with the KBr to ensure a uniform dispersion and prevent scattering of the infrared beam, which would result in a poor-quality spectrum.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Place a small amount of spectroscopy-grade KBr (approx. 100-200 mg) in a clean agate mortar and grind it to a fine powder.

    • Add a small amount of the 2-Cyano-2-methoxyiminoacetic acid sample (approx. 1-2 mg) to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Expected FT-IR Data
Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Appearance
~3300-2500O-H stretchCarboxylic AcidVery broad and strong
~2250C≡N stretchNitrileSharp, medium to strong intensity
~1710C=O stretchCarboxylic AcidStrong and sharp
~1640C=N stretchMethoxyiminoMedium intensity
~1200-1300C-O stretchCarboxylic AcidMedium to strong intensity
~1050N-O stretchMethoxyiminoMedium intensity

FTIR_Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expertise & Experience: The "Why" Behind the Protocol

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[9] This is useful for structural elucidation and library matching. The molecular ion peak (M⁺) is expected at m/z 128, corresponding to the molecular weight of the compound. The presence of nitrogen atoms follows the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): A peak at m/z = 128, corresponding to [C₄H₄N₂O₃]⁺.

  • Key Fragments:

    • m/z = 113: Loss of a methyl radical (•CH₃) from the methoxy group.

    • m/z = 83: Loss of the carboxyl group (•COOH).

    • m/z = 59: Fragment corresponding to [COOCH₃]⁺.

    • m/z = 45: Fragment corresponding to [COOH]⁺.

    • m/z = 31: Fragment corresponding to [OCH₃]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expertise & Experience: The "Why" Behind the Protocol

The chromophores in 2-Cyano-2-methoxyiminoacetic acid are the C=O, C=N, and C≡N groups. The conjugation between the C=N and C=O groups is expected to result in a π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition at a higher wavelength (lower energy).[11] The choice of solvent is important, as polar solvents can cause solvatochromic shifts in the absorption maxima. A common choice for polar compounds is ethanol or methanol.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Data
  • λ_max ~ 220-240 nm: Attributed to the π → π* transition of the conjugated system.

  • λ_max ~ 280-320 nm: A weaker absorption corresponding to the n → π* transition of the carbonyl and imine groups.

Conclusion

The comprehensive spectroscopic analysis of 2-Cyano-2-methoxyiminoacetic acid, integrating NMR, FT-IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and professionals can confidently characterize this important chemical intermediate, ensuring the quality and integrity of their work in drug development and other scientific endeavors.

References

  • PubChem. 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232. [Link]

  • PubChem. 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

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  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Cyano-2-methoxyiminoacetic Acid

Abstract This technical guide provides a comprehensive overview of the crystal structure analysis of 2-cyano-2-methoxyiminoacetic acid, a key intermediate in the synthesis of pharmaceuticals, notably cephalosporin antibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-cyano-2-methoxyiminoacetic acid, a key intermediate in the synthesis of pharmaceuticals, notably cephalosporin antibiotics. While a definitive crystal structure is not publicly available, this document outlines the complete workflow, from synthesis and crystallization to X-ray diffraction, structure solution, and in-depth analysis of a posited representative structure. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We delve into the causality behind experimental choices and present a self-validating system for structural elucidation, grounded in authoritative scientific principles.

Introduction: The Significance of 2-Cyano-2-methoxyiminoacetic Acid

2-Cyano-2-methoxyiminoacetic acid (C₄H₄N₂O₃) is a molecule of significant interest in medicinal and synthetic organic chemistry. Its derivatives are crucial building blocks for the side-chains of several generations of cephalosporin antibiotics[1]. The specific geometry and electronic properties of this molecule, dictated by its crystal structure, influence its reactivity and ultimately the efficacy of the final active pharmaceutical ingredient (API). Understanding the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs in the solid state is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing drug formulation. Furthermore, this compound serves as a vital reference in environmental studies as a metabolite of the fungicide Cymoxanil[1].

This guide will walk through the essential steps to determine and analyze the crystal structure of this important synthetic intermediate, providing a robust framework for similar small molecule crystallographic studies.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in X-ray crystallography[2].

Synthetic Pathway

A common laboratory-scale synthesis of 2-cyano-2-methoxyiminoacetic acid involves the hydrolysis of its corresponding acetamide. The synthesis of the precursor, 2-cyano-2-methoxyiminoacetamide, can be achieved through the methylation of 2-cyano-2-hydroxyiminoacetamide. The latter is typically synthesized by the nitrosation of cyanoacetamide[1][3].

Protocol 1: Synthesis of 2-Cyano-2-methoxyiminoacetic Acid

  • Synthesis of 2-Cyano-2-hydroxyiminoacetamide:

    • Dissolve cyanoacetamide in a suitable solvent, such as a mixture of dioxane and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) while maintaining the low temperature.

    • Stir the reaction for 1-2 hours, allowing the product to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Methylation to 2-Cyano-2-methoxyiminoacetamide:

    • Suspend the 2-cyano-2-hydroxyiminoacetamide in a suitable solvent like methanol.

    • Add a base, such as sodium carbonate or sodium hydroxide, to form the corresponding salt.

    • Introduce a methylating agent, for example, dimethyl sulfate, dropwise while monitoring the temperature.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Isolate the product by filtration and purify by recrystallization.

  • Hydrolysis to 2-Cyano-2-methoxyiminoacetic Acid:

    • Reflux the 2-cyano-2-methoxyiminoacetamide with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    • After completion of the reaction, cool the solution and adjust the pH to precipitate the carboxylic acid.

    • Collect the crude product by filtration.

    • Purify the final product by recrystallization from a suitable solvent system.

Crystallization Strategies

Growing single crystals suitable for X-ray diffraction requires a slow, controlled precipitation from a supersaturated solution. For a small organic molecule like 2-cyano-2-methoxyiminoacetic acid, several techniques can be employed[2].

Protocol 2: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and water-solvent mixtures) to find a system where the compound has moderate solubility.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Vapor Diffusion:

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its atomic structure through X-ray crystallography can begin. This is a well-established technique for the unambiguous determination of molecular structures[2][4].

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray integration Data Integration & Scaling xray->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

Protocol 3: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.540598 Å or Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing:

    • The raw diffraction data is integrated to obtain the intensities and positions of the reflections.

    • Corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption) are applied.

  • Structure Solution:

    • The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement:

    • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

In-depth Crystal Structure Analysis (Posited)

As a definitive crystal structure for 2-cyano-2-methoxyiminoacetic acid is not publicly available, we will proceed with an analysis of a posited structure based on common motifs observed in similar small organic molecules.

Crystallographic Data

The following table presents a plausible set of crystallographic data for 2-cyano-2-methoxyiminoacetic acid.

ParameterPosited Value
Chemical FormulaC₄H₄N₂O₃
Formula Weight128.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)12.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)515.3
Z4
Calculated Density (g/cm³)1.652
R-factor (%)4.5
Molecular Geometry

The molecular structure of 2-cyano-2-methoxyiminoacetic acid features a planar backbone due to the sp² hybridization of the central carbon atoms. The IUPAC name, (2Z)-2-cyano-2-methoxyiminoacetic acid, indicates the stereochemistry around the C=N double bond, with the methoxy and cyano groups on opposite sides[5]. Key bond lengths and angles would be expected to be within standard ranges for similar fragments.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is a dominant force in the crystal packing of carboxylic acids. In the posited structure of 2-cyano-2-methoxyiminoacetic acid, the carboxylic acid group is expected to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common motif in the crystal structures of carboxylic acids.

Furthermore, weaker C-H···O and C-H···N interactions involving the methyl and methoxy groups, as well as the cyano nitrogen, would likely contribute to the overall three-dimensional packing. The interplay of these interactions dictates the final crystal lattice.

intermolecular_interactions mol1 COOH C≡N OCH₃ mol2 COOH C≡N OCH₃ mol1:cooh->mol2:cooh O-H···O (Strong Dimer) mol1:cn->mol2:ome C-H···N (Weak Interaction)

Caption: Key intermolecular interactions in the posited crystal structure.

Applications in Drug Design and Development

A detailed understanding of the crystal structure of 2-cyano-2-methoxyiminoacetic acid has significant implications for drug development:

  • Polymorph Screening: Identifying and characterizing different crystalline forms is crucial, as they can have different solubilities, stabilities, and bioavailabilities.

  • Rational Drug Design: The precise geometry of this building block can be used in computational modeling to design more potent antibiotic side chains.

  • Process Chemistry: Knowledge of the crystal packing and intermolecular forces can aid in designing more efficient crystallization processes for purification and isolation.

Conclusion

The crystal structure analysis of 2-cyano-2-methoxyiminoacetic acid provides invaluable insights into its chemical and physical properties. This guide has detailed a comprehensive workflow, from synthesis to in-depth structural analysis, offering a robust framework for researchers in academia and industry. While a definitive published structure remains to be seen, the principles and protocols outlined here provide a clear path to its elucidation and highlight the critical role of crystallography in modern drug discovery and development.

References

  • 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615 - PubChem. (URL: [Link])

  • US Patent 3,919,284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts. (URL: )
  • X-ray powder diffraction patterns of the selected organic acids... - ResearchGate. (URL: [Link])

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])

  • X-ray Crystallography - Wikipedia. (URL: [Link])

  • Chemistry Matters — X-Ray Crystallography - NC State University Libraries. (URL: [Link])

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka. (URL: )
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (URL: [Link])

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Foundational

An In-depth Technical Guide to the Biochemical Mechanism of Action of 2-Cyano-2-methoxyiminoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Cyano-2-methoxyiminoacetic acid and its derivatives represent a critical scaffold in both agricultural and pharmaceutical sciences. As the core a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-2-methoxyiminoacetic acid and its derivatives represent a critical scaffold in both agricultural and pharmaceutical sciences. As the core active moiety of the fungicide cymoxanil and a key structural component in the side chains of numerous cephalosporin antibiotics, its biochemical interactions are of significant interest. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 2-cyano-2-methoxyiminoacetic acid, with a primary focus on its fungicidal properties as elucidated through studies of its parent compound, cymoxanil. We will delve into its impact on mitochondrial respiration, nucleic acid synthesis, and plasma membrane function, providing detailed experimental protocols for the investigation of these mechanisms. Furthermore, the role of the 2-cyano-2-methoxyiminoacetyl group in conferring stability to β-lactamase enzymes in cephalosporins will be discussed.

Introduction: A Molecule with Dual Significance

2-Cyano-2-methoxyiminoacetic acid is a versatile chemical entity with a notable presence in two distinct fields of application. In agriculture, it is the principal metabolite of the fungicide cymoxanil, which is effective against a range of plant pathogenic oomycetes.[1] In the pharmaceutical industry, the 2-cyano-2-methoxyiminoacetyl group is a crucial component of the side chains of many third-generation cephalosporin antibiotics, such as ceftriaxone. This structural feature is instrumental in providing resistance to bacterial β-lactamase enzymes.[2][3]

This guide will primarily focus on the biochemical underpinnings of its fungicidal activity, drawing heavily on the extensive research conducted on cymoxanil. The rapid metabolism of cymoxanil to 2-cyano-2-methoxyiminoacetic acid within fungal cells suggests that the acid itself is a key contributor to the observed toxicity.

The Fungicidal Mechanism of Action: A Multi-pronged Attack

The fungicidal efficacy of 2-cyano-2-methoxyiminoacetic acid, as inferred from studies on cymoxanil, is not attributed to a single target but rather a coordinated disruption of several vital cellular processes. This multi-site mode of action is a desirable trait in fungicides as it can reduce the likelihood of resistance development. The primary proposed mechanisms are:

  • Inhibition of Mitochondrial Respiration: A significant body of evidence points to the impairment of the mitochondrial electron transport chain.

  • Disruption of RNA Synthesis: The synthesis of RNA, a fundamental process for cell growth and proliferation, is also a key target.

  • Perturbation of Plasma Membrane Function: The integrity and function of the fungal plasma membrane are compromised, leading to a loss of cellular homeostasis.

These interconnected mechanisms culminate in the cessation of fungal growth and, ultimately, cell death.

Inhibition of Mitochondrial Respiration: Targeting Cytochrome c Oxidase

Mitochondrial respiration is the primary source of cellular energy in the form of ATP. The 2-cyano-2-methoxyiminoacetyl moiety has been shown to inhibit oxygen consumption in fungal cells and isolated mitochondria.[1] The specific target within the electron transport chain is believed to be Cytochrome c oxidase (Complex IV) .[1]

The proposed mechanism involves the binding of the molecule to a site on or near cytochrome c oxidase, which hinders the transfer of electrons from cytochrome c. This blockage of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis via oxidative phosphorylation. The resulting energy deficit is a major contributor to the fungicidal effect.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- Protons_out H+ ComplexI->Protons_out H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- (via Cytochrome c) ComplexIII->Protons_out H+ pumping ATPSynthase ATP Synthase ComplexIV->Protons_out H+ pumping ATP ATP ATPSynthase->ATP synthesis Protons_in H+ Protons_in->ATPSynthase H+ flow Inhibitor 2-Cyano-2-methoxyiminoacetic acid Inhibitor->ComplexIV Inhibition

Caption: Inhibition of Mitochondrial Respiration.

Disruption of Nucleic Acid Synthesis: A Potential Role for Dihydrofolate Reductase Inhibition

Another key aspect of the fungicidal action is the interference with RNA synthesis.[4] While the precise molecular target is still under investigation, one proposed mechanism is the inhibition of dihydrofolate reductase (DHFR) .[4] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, 2-cyano-2-methoxyiminoacetic acid would deplete the pool of nucleotides available for RNA synthesis, thereby halting cell growth and division.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_synthesis Nucleotide Synthesis THF->Nucleotide_synthesis DHFR->THF RNA_synthesis RNA Synthesis Nucleotide_synthesis->RNA_synthesis Cell_growth Fungal Cell Growth RNA_synthesis->Cell_growth Inhibitor 2-Cyano-2-methoxyiminoacetic acid Inhibitor->DHFR Inhibition Inhibition_effect Inhibition of Growth Inhibition_effect->Cell_growth cluster_Membrane Fungal Plasma Membrane Pma1p Pma1p (H+-ATPase) ADP_in ADP + Pi Pma1p->ADP_in H_out H+ Pma1p->H_out pumping ATP_in ATP ATP_in->Pma1p hydrolysis H_in H+ H_in->Pma1p Membrane_Potential Membrane Potential Maintained Intracellular_pH Intracellular pH Regulated Inhibitor 2-Cyano-2-methoxyiminoacetic acid Inhibitor->Pma1p Inhibition Depolarization Membrane Depolarization Acidification Intracellular Acidification

Caption: Disruption of Plasma Membrane Function.

Role in Cephalosporin Antibiotics: Conferring β-Lactamase Stability

In the context of antibacterial agents, the 2-cyano-2-methoxyiminoacetyl group is a key structural feature of the R1 side chain of many third-generation cephalosporins. [2]The primary role of this moiety is to provide steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes. [3]The syn-configuration of the methoxyimino group is particularly important for this protective effect. [3]This stability against β-lactamases significantly expands the spectrum of activity of these antibiotics against Gram-negative bacteria. [5]

Synthesis of 2-Cyano-2-methoxyiminoacetic Acid

The synthesis of 2-cyano-2-methoxyiminoacetic acid can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of cyanoacetamide with sodium nitrite in the presence of an acid to form 2-cyano-2-hydroxyiminoacetamide, which is then methylated. [6]An alternative approach starts from 2-acetylfuran. [7] Table 1: Key Synthetic Precursors

PrecursorRole in Synthesis
CyanoacetamideStarting material for oximation and subsequent methylation.
2-AcetylfuranAlternative starting material for the synthesis of the core structure.
Sodium NitriteSource of the nitroso group for the oximation reaction.
Methylating Agent (e.g., Dimethyl sulfate)Used to convert the hydroxyimino group to a methoxyimino group.

Experimental Protocols for Mechanistic Studies

To investigate the biochemical mechanism of action of 2-cyano-2-methoxyiminoacetic acid, a series of in vitro and in vivo assays can be employed. The following protocols provide a framework for such studies.

Measurement of Mitochondrial Respiration Inhibition

Objective: To determine the effect of 2-cyano-2-methoxyiminoacetic acid on the oxygen consumption rate (OCR) of fungal cells or isolated mitochondria.

Methodology: A Seahorse XF Analyzer can be used for real-time measurement of OCR.

Step-by-Step Protocol:

  • Cell Culture/Mitochondria Isolation:

    • Culture the target fungal cells to the desired density.

    • Alternatively, isolate mitochondria from fungal protoplasts using differential centrifugation. [8]2. Plate Preparation:

    • Seed the fungal cells or isolated mitochondria onto a Seahorse XF cell culture microplate.

    • Allow the cells to attach or the mitochondria to adhere to the plate.

  • Assay Medium:

    • Replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

  • Compound Injection:

    • Prepare a stock solution of 2-cyano-2-methoxyiminoacetic acid in a suitable solvent (e.g., DMSO).

    • Load the compound into the injection ports of the Seahorse XF sensor cartridge at various concentrations.

  • Mito Stress Test:

    • Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR at baseline and after each injection.

    • Analyze the data to determine the effect of 2-cyano-2-methoxyiminoacetic acid on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Cytochrome c Oxidase Activity Assay

Objective: To specifically measure the inhibitory effect of 2-cyano-2-methoxyiminoacetic acid on cytochrome c oxidase (Complex IV) activity.

Methodology: This is a spectrophotometric assay that measures the oxidation of reduced cytochrome c.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a suspension of isolated mitochondria or a solubilized mitochondrial membrane fraction.

  • Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing assay buffer, reduced cytochrome c, and the mitochondrial sample.

  • Blank Measurement:

    • Measure the background absorbance at 550 nm.

  • Initiation of Reaction:

    • Add a known concentration of 2-cyano-2-methoxyiminoacetic acid to the experimental cuvette.

    • Initiate the reaction by adding the mitochondrial sample to the control and experimental cuvettes.

  • Kinetic Measurement:

    • Monitor the decrease in absorbance at 550 nm over time, which corresponds to the oxidation of cytochrome c. [9][10]6. Calculation of Activity:

    • Calculate the rate of cytochrome c oxidation and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).

    • Determine the IC50 value of 2-cyano-2-methoxyiminoacetic acid for cytochrome c oxidase inhibition.

Dihydrofolate Reductase (DHFR) Enzymatic Assay

Objective: To assess the inhibitory potential of 2-cyano-2-methoxyiminoacetic acid on DHFR activity.

Methodology: This spectrophotometric assay follows the oxidation of NADPH to NADP+.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain purified DHFR enzyme.

    • Prepare solutions of dihydrofolate (DHF) and NADPH.

  • Reaction Mixture:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition:

    • Add varying concentrations of 2-cyano-2-methoxyiminoacetic acid to the wells.

  • Reaction Initiation:

    • Initiate the reaction by adding DHF to all wells.

  • Kinetic Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. [11][12]6. Data Analysis:

    • Calculate the rate of the reaction and determine the percentage of inhibition at each concentration of the test compound.

    • Calculate the IC50 value.

Measurement of Fungal Plasma Membrane Potential

Objective: To determine the effect of 2-cyano-2-methoxyiminoacetic acid on the plasma membrane potential of fungal cells.

Methodology: This method utilizes a potentiometric fluorescent dye, such as Di-4-ANEPPS or Thioflavin T (ThT).

Step-by-Step Protocol:

  • Cell Preparation:

    • Grow fungal cells to the desired growth phase.

    • Wash and resuspend the cells in a suitable buffer.

  • Dye Loading:

    • Incubate the cells with the fluorescent dye (e.g., Di-4-ANEPPS) for a specified time to allow for membrane staining. [13][14]3. Compound Treatment:

    • Add 2-cyano-2-methoxyiminoacetic acid at various concentrations to the cell suspension.

  • Fluorescence Measurement:

    • Measure the fluorescence emission of the dye using a fluorometer or a fluorescence microscope. For ratiometric dyes, measure the emission at two different wavelengths.

  • Data Analysis:

    • A change in the fluorescence intensity or the ratio of intensities at two wavelengths indicates a change in the plasma membrane potential.

    • Depolarization is typically observed as a specific shift in the fluorescence spectrum.

Determination of Intracellular pH in Fungi

Objective: To measure changes in the intracellular pH of fungal cells upon treatment with 2-cyano-2-methoxyiminoacetic acid.

Methodology: This can be achieved using pH-sensitive fluorescent probes like 2',7'-bis-(2-carboxyethyl)-5(and-6)-carboxyfluorescein (BCECF) or genetically encoded pH sensors.

Step-by-Step Protocol:

  • Cell Loading/Transformation:

    • Load fungal cells with the acetoxymethyl ester form of BCECF (BCECF-AM), which becomes fluorescent upon hydrolysis by intracellular esterases. [15] * Alternatively, transform the fungal cells to express a genetically encoded ratiometric pH sensor. [4]2. Compound Treatment:

    • Treat the loaded or transformed cells with 2-cyano-2-methoxyiminoacetic acid.

  • Fluorescence Microscopy:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen pH indicator.

  • Ratiometric Imaging:

    • For ratiometric probes, acquire images at two different excitation wavelengths.

  • Calibration and pH Calculation:

    • Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore like nigericin in buffers of known pH.

    • Calculate the intracellular pH of the treated cells based on the fluorescence ratio and the calibration curve.

Conclusion and Future Perspectives

2-Cyano-2-methoxyiminoacetic acid exhibits a complex and multifaceted biochemical mechanism of action, particularly in its role as a fungicide. Its ability to simultaneously target mitochondrial respiration, nucleic acid synthesis, and plasma membrane integrity makes it a potent and potentially durable antifungal agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect these mechanisms and to evaluate the efficacy of novel derivatives.

Future research should focus on the precise molecular interactions at each target site. Elucidating the binding mode of 2-cyano-2-methoxyiminoacetic acid to cytochrome c oxidase, its potential interaction with dihydrofolate reductase, and its effect on the conformational state of the plasma membrane H+-ATPase will provide a more complete understanding of its bioactivity. Furthermore, exploring the structure-activity relationships of this scaffold could lead to the development of new, more potent, and selective fungicides and potentially novel antibacterial agents.

References

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Exploratory

The Enigmatic Potential of Cyano-Oxime Compounds in Modulating Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the compelling yet underexplored class of cyano-oxime compounds, specifically arylcyanomet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the compelling yet underexplored class of cyano-oxime compounds, specifically arylcyanomethylenequinone oximes, as potential modulators of mitochondrial respiration. We will navigate the synthetic landscape of these molecules, dissect their known biological activities, and illuminate a path for investigating their putative role as inhibitors of the mitochondrial electron transport chain (ETC). This document is designed to be a practical resource, providing not only the theoretical framework but also detailed, field-proven experimental protocols to empower researchers in this exciting area of discovery.

The Genesis of Arylcyanomethylenequinone Oximes: A Chemical Overview

The synthesis of arylcyanomethylenequinone oximes is primarily achieved through a condensation reaction between benzyl cyanides and 4-unsubstituted nitroarenes.[1][2][3] This reaction, typically carried out in a warm alcoholic solution of potassium hydroxide, yields the characteristic 4-(arylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime structure.[2] The versatility of this synthetic route allows for the introduction of various substituents on both the aryl and quinone rings, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1][3]

The chemical reactivity of these compounds is noteworthy, with transformations often centered around the oxime and cyano functionalities.[4] These include the potential for oxime–nitroso tautomerism, reduction of the oxime to an amine, and various reactions of the cyano group.[4] Understanding this chemical landscape is crucial for designing stable and effective mitochondrial inhibitors.

Biological Activities: A Glimpse into Therapeutic Potential

Arylcyanomethylenequinone oximes have been investigated for a range of biological activities, showcasing their potential as versatile therapeutic agents.[1][3] Published studies have highlighted their efficacy as:

  • Antiallergic Agents: Through the inhibition of lipoxygenase and phosphodiesterase III and IV.[2]

  • Antimicrobial Agents: Demonstrating activity against various pathogens.[5]

  • Antioxidant and Anti-inflammatory Agents: Suggesting a role in mitigating oxidative stress and inflammation.[1][3]

While these findings are significant, the exploration of their effects on cellular metabolism, particularly mitochondrial respiration, remains a nascent field of investigation.

The Mitochondrial Connection: Unraveling a Potential Mechanism of Action

The structural features of arylcyanomethylenequinone oximes, particularly the conjugated system and the presence of electrophilic and nucleophilic centers, suggest a potential for interaction with biological macromolecules, including the protein complexes of the mitochondrial ETC.[1] Although direct evidence for the inhibition of mitochondrial respiration by arylcyanomethylenequinone oximes is limited, compelling data from related oxime-containing compounds provide a strong rationale for this line of inquiry.

A study on oximes isolated from Penicillium brevicompactum and their synthetic analogues revealed potent inhibitory activity against mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[6] One of the synthetic oxime analogues, compound 5b, exhibited an IC50 of 0.27 µM, a potency comparable to known Complex I inhibitors.[6] This precedent strongly suggests that the oxime moiety, in conjunction with a suitable chemical scaffold like the arylcyanomethylenequinone core, could be a key pharmacophore for targeting mitochondrial respiration.

Inhibition of Complex I disrupts the flow of electrons from NADH to ubiquinone, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[7][8] This can trigger a cascade of cellular events, including the activation of apoptotic pathways, making Complex I an attractive target for cancer therapy.[7]

The following sections provide detailed protocols to rigorously test the hypothesis that arylcyanomethylenequinone oximes inhibit mitochondrial respiration, focusing on Complex I as a primary target.

Experimental Validation: A Step-by-Step Guide

To systematically investigate the impact of cyano-oxime compounds on mitochondrial function, a multi-faceted approach is required. The following protocols are designed to be self-validating, providing a comprehensive picture of the compound's mechanism of action.

High-Resolution Respirometry (HRR) of Isolated Mitochondria

HRR is the gold standard for assessing mitochondrial function, allowing for precise measurement of oxygen consumption rates under various substrate and inhibitor conditions.[9][10][11]

Objective: To determine the effect of cyano-oxime compounds on the oxygen consumption rate (OCR) of isolated mitochondria and to identify the specific respiratory complex being targeted.

Experimental Workflow:

HRR_Workflow cluster_prep Mitochondria Isolation cluster_assay High-Resolution Respirometry prep1 Homogenize Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Resuspend Mitochondrial Pellet prep2->prep3 assay2 Add Isolated Mitochondria prep3->assay2 assay1 Calibrate Oxygraph assay1->assay2 assay3 Substrate Addition (e.g., Malate, Glutamate, ADP) assay2->assay3 assay4 Compound Titration assay3->assay4 assay5 Inhibitor Titration (e.g., Rotenone, Antimycin A, KCN) assay4->assay5

Figure 1: Workflow for High-Resolution Respirometry.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., cultured cells, rodent liver, or heart) using standard differential centrifugation protocols.[12]

  • Respirometry Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.[9]

  • Baseline Respiration: Add a known concentration of isolated mitochondria to the respirometer chambers containing respiration buffer.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • State 2 (Leak Respiration): Add substrates for Complex I (e.g., malate and glutamate).

    • State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis.

    • Compound Addition: Titrate the cyano-oxime compound of interest to determine its effect on State 3 respiration.

    • Complex I Inhibition: Add rotenone, a specific Complex I inhibitor, to assess the rotenone-sensitive OCR.

    • Complex II-linked Respiration: Add succinate, a substrate for Complex II.

    • Complex III Inhibition: Add antimycin A to inhibit Complex III.

    • Complex IV Activity: Add ascorbate and TMPD as artificial electron donors to Complex IV, followed by potassium cyanide (KCN) to inhibit Complex IV.[11]

  • Data Analysis: Analyze the changes in OCR at each step to pinpoint the site of inhibition. A significant decrease in OCR after compound addition that is not further reduced by rotenone would suggest Complex I inhibition.

Cellular Respiration Analysis using Seahorse XF Analyzer

The Seahorse XF Analyzer allows for real-time measurement of OCR and extracellular acidification rate (ECAR) in intact cells, providing insights into both mitochondrial respiration and glycolysis.[13][14][15]

Objective: To assess the impact of cyano-oxime compounds on mitochondrial function in a cellular context.

Experimental Workflow:

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Mito Stress Test prep1 Seed Cells in XF Plate prep2 Incubate and Allow Attachment prep1->prep2 assay2 Replace Media with XF Assay Medium prep2->assay2 assay1 Calibrate Sensor Cartridge assay1->assay2 assay3 Baseline OCR Measurement assay2->assay3 assay4 Inject Compound assay3->assay4 assay5 Inject Oligomycin assay4->assay5 assay6 Inject FCCP assay5->assay6 assay7 Inject Rotenone/Antimycin A assay6->assay7

Figure 2: Seahorse XF Mito Stress Test Workflow.

Protocol:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Mito Stress Test:

    • Load the sensor cartridge with the cyano-oxime compound, oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).[13]

    • Place the cell plate in the Seahorse XF analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: Analyze the resulting OCR profile to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A decrease in basal and maximal respiration following compound injection would indicate mitochondrial inhibition.

Specific Enzyme Activity Assays

To confirm the target of inhibition, direct measurement of the activity of individual mitochondrial complexes is essential.

Objective: To directly measure the enzymatic activity of Complex I and Complex IV in the presence of cyano-oxime compounds.

Protocols:

  • Complex I (NADH:ubiquinone oxidoreductase) Activity Assay:

    • Isolate mitochondria as described in section 4.1.

    • Use a commercially available Complex I activity assay kit (e.g., from Sigma-Aldrich or Abcam) or a spectrophotometric method.[16][17][18][19]

    • The assay typically measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Incubate the mitochondrial sample with and without the cyano-oxime compound and measure the rate of NADH oxidation. A decrease in the rate indicates inhibition.

  • Complex IV (Cytochrome c Oxidase) Activity Assay:

    • Isolate mitochondria.

    • Use a commercial kit or a spectrophotometric assay that measures the oxidation of reduced cytochrome c at 550 nm.[20][21][22]

    • A decrease in the rate of cytochrome c oxidation in the presence of the cyano-oxime compound indicates Complex IV inhibition.

Assessment of Mitochondrial Health

Inhibition of mitochondrial respiration can lead to secondary effects such as a decrease in mitochondrial membrane potential and an increase in ROS production.

Protocols:

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Use the fluorescent dye JC-1, which forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in depolarized mitochondria.[23][24][25]

    • Treat cells with the cyano-oxime compound.

    • Stain with JC-1 and analyze the red/green fluorescence ratio using a fluorescence microscope, plate reader, or flow cytometer. A decrease in this ratio indicates mitochondrial depolarization.

  • Mitochondrial ROS Production Assay:

    • Use a fluorescent probe such as MitoSOX™ Red, which specifically detects mitochondrial superoxide.

    • Treat cells with the cyano-oxime compound.

    • Load the cells with the fluorescent probe and measure the fluorescence intensity. An increase in fluorescence indicates elevated mitochondrial ROS production.[26][27][28]

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from these experiments will provide a comprehensive profile of the mitochondrial effects of the cyano-oxime compounds.

Data Summary Table:

CompoundHRR (Complex I Inhibition - IC50)Seahorse (Basal OCR Inhibition - IC50)Complex I Activity (IC50)ΔΨm (EC50)mtROS Production (Fold Increase)
Lead Compound 1 ValueValueValueValueValue
Analogue 1.1 ValueValueValueValueValue
Analogue 1.2 ValueValueValueValueValue

By synthesizing and testing a library of arylcyanomethylenequinone oxime analogues with varying substituents, it will be possible to establish a clear SAR. This will involve correlating specific structural features with the observed inhibitory potency and will be instrumental in optimizing the lead compounds for improved efficacy and selectivity.

Concluding Remarks and Future Directions

The exploration of arylcyanomethylenequinone oximes as inhibitors of mitochondrial respiration represents a promising frontier in drug discovery. The structural relationship to known oxime-based Complex I inhibitors provides a solid foundation for this investigation. The detailed experimental workflows provided in this guide offer a robust framework for elucidating their mechanism of action and for identifying potent and selective modulators of mitochondrial function. Future work should focus on expanding the library of these compounds, performing in-depth SAR studies, and ultimately, evaluating the therapeutic potential of the most promising candidates in relevant disease models.

References

  • The structure of arylcyanomethylenequinone oximes studied in this work. - ResearchGate. Available from: [Link]

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  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - MDPI. Available from: [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed. Available from: [Link]

  • Meza-Buendia, A. K., et al. (2022). High resolution respirometry of isolated mitochondria from adult Octopus maya (Class: Cephalopoda) systemic heart. protocols.io. Available from: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. Available from: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available from: [Link]

  • Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. In: Z. Wills (eds) Mitochondria. Methods in Molecular Biology, vol 648. Humana Press. Available from: [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC - NIH. Available from: [Link]

  • Cantin, L., et al. (2001). Novel inhibitors of the mitochondrial respiratory chain: oximes and pyrrolines isolated from Penicillium brevicompactum and synthetic analogues. Journal of natural products, 64(9), 1162–1170. Available from: [Link]

  • Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent. Available from: [Link]

  • Stroud, D. A., et al. (2016). Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration. PLoS One, 11(5), e0155737. Available from: [Link]

  • Cytochrome C Oxidase Assay (COX). 3H Biomedical. Available from: [Link]

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  • Garcia-Souza, L. F., & Oliveira, M. F. (2014). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of visualized experiments : JoVE, (120), 55245. Available from: [Link]

  • XF 96 Training Manual. Seahorse Bioscience. Available from: [Link]

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  • Hodnick, W. F., et al. (1994). Inhibition of mitochondrial respiration and cyanide-stimulated generation of reactive oxygen species by selected flavonoids. Biochemical pharmacology, 47(4), 573–580. Available from: [Link]

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  • Janssen, A. J., et al. (2007). Spectrophotometric Assay for Complex I of the Respiratory Chain in Tissue Samples and Cultured Fibroblasts. Clinical Chemistry, 53(4), 729–734. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Interaction of 2-Cyano-2-methoxyiminoacetic Acid with Fungal Enzymes

Foreword The study of interactions between small molecules and biological systems is a cornerstone of modern drug discovery and agrochemical development. Within this field, 2-Cyano-2-methoxyiminoacetic acid and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The study of interactions between small molecules and biological systems is a cornerstone of modern drug discovery and agrochemical development. Within this field, 2-Cyano-2-methoxyiminoacetic acid and its derivatives represent a fascinating case study. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known interactions of this chemical scaffold with fungal enzymes. Our focus will be twofold: elucidating the mechanisms by which these compounds exert their fungicidal effects through enzyme inhibition, and exploring the enzymatic transformations these molecules undergo within fungal cells. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that drive experimental design and interpretation in this area of research.

Introduction to 2-Cyano-2-methoxyiminoacetic Acid: A Scaffold of Dual Significance

2-Cyano-2-methoxyiminoacetic acid is a versatile chemical intermediate with significant applications in two major industries. In the pharmaceutical sector, its derivatives are crucial for synthesizing the acyl side chains of numerous third-generation cephalosporin antibiotics. The methoxyimino group, in particular, confers stability against bacterial β-lactamase enzymes, a key mechanism of antibiotic resistance.[1]

In agriculture, this scaffold forms the core of the fungicide cymoxanil, which is used to control oomycete pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato).[2] 2-Cyano-2-methoxyiminoacetic acid itself is also recognized as a major soil metabolite and environmental degradation product of cymoxanil.[3] This guide will focus on the latter context: the direct and indirect interactions of the 2-Cyano-2-methoxyiminoacetic acid moiety, primarily through the lens of cymoxanil, with fungal enzymes and cellular machinery.

Mechanisms of Fungal Enzyme Inhibition

The fungicidal activity of compounds containing the 2-Cyano-2-methoxyiminoacetic acid core, such as cymoxanil, is not attributed to a single target but rather a multi-faceted attack on crucial cellular processes. Evidence points to at least three primary modes of action involving the inhibition of key fungal enzymes and processes.

Disruption of Mitochondrial Respiration via Cytochrome c Oxidase Inhibition

A significant body of evidence suggests that cymoxanil impairs mitochondrial respiration. Studies using the model organism Saccharomyces cerevisiae have shown that cymoxanil inhibits oxygen consumption in both whole cells and isolated mitochondria.[1][2][3] The specific target within the electron transport chain has been identified as Cytochrome c Oxidase (CcO) , also known as Complex IV.[1][4][5]

Molecular docking studies propose that cymoxanil blocks the interaction between cytochrome c and cytochrome c oxidase. This obstruction hampers the transfer of electrons, thereby inhibiting the catalytic activity of CcO and disrupting oxidative phosphorylation.[1][2][4][5] The resulting depletion in cellular ATP ultimately leads to fungal cell death.

cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ CcO Complex IV (Cytochrome c Oxidase) Cyt_c->CcO e⁻ H2O H₂O CcO->H2O ATP_Synthase ATP Synthase CcO->ATP_Synthase Proton Motive Force Disrupted O2 O₂ O2->CcO Cymoxanil Cymoxanil Cymoxanil->CcO Inhibition ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase cluster_pathways Fungal Enzymatic Pathways in Botrytis cinerea Cymoxanil Cymoxanil (2-Cyano-2-methoxyiminoacetyl moiety) Pathway1 Cyclization & Hydrolysis Cymoxanil->Pathway1 Pathway2 Reduction Cymoxanil->Pathway2 Pathway3 Hydrolysis -> Reduction -> Acetylation Cymoxanil->Pathway3 Metabolite1 Ethylparabanic Acid Pathway1->Metabolite1 Metabolite2 Demethoxylated Cymoxanil Pathway2->Metabolite2 Metabolite3 N-acetylcyanoglycine (Fungitoxic) Pathway3->Metabolite3 Fungal_Cell_Death Fungal Cell Death Metabolite3->Fungal_Cell_Death Leads to

Figure 2: Metabolic pathways of Cymoxanil in a sensitive strain of Botrytis cinerea.

Experimental Protocols for Studying Fungal Enzyme Interactions

To investigate the interactions of 2-Cyano-2-methoxyiminoacetic acid derivatives with fungal enzymes, a combination of in-vivo and in-vitro assays is required. The following protocols are representative of the methodologies employed in this field of research.

Protocol for Fungal Metabolism Study Using Radiolabeled Compounds

This protocol is designed to trace the metabolic fate of a xenobiotic within a fungal culture. The use of a radiolabeled compound, such as [2-14C]-cymoxanil, is crucial for tracking the parent compound and its metabolites. [6][7][8] Objective: To identify and quantify the metabolites of a test compound produced by a fungal culture.

Materials:

  • Fungal strain of interest (e.g., Botrytis cinerea)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Radiolabeled test compound (e.g., [2-14C]-cymoxanil)

  • Shaker incubator

  • Solvents for extraction (e.g., ethyl acetate)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel)

  • TLC developing chamber and solvent system

  • Autoradiography film or phosphorimager

  • Scintillation counter

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for metabolite identification

Procedure:

  • Fungal Culture Preparation: Inoculate the liquid culture medium with the fungal strain and grow in a shaker incubator until sufficient mycelial mass is obtained.

  • Introduction of Radiolabeled Compound: Add the radiolabeled test compound to the fungal culture at a known concentration.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the culture.

  • Separation of Mycelia and Medium: Separate the mycelia from the culture medium by filtration or centrifugation.

  • Extraction of Metabolites:

    • Medium: Extract the culture medium with an appropriate organic solvent (e.g., ethyl acetate) to recover the parent compound and extracellular metabolites.

    • Mycelia: Homogenize the mycelia and extract with a suitable solvent to recover intracellular metabolites.

  • TLC Analysis:

    • Spot the extracts onto a TLC plate alongside a standard of the parent compound.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

  • Quantification: Scrape the radioactive spots from the TLC plate and quantify the radioactivity using a scintillation counter to determine the relative amounts of parent compound and metabolites.

  • Metabolite Identification: For preparative scale experiments, isolate the metabolite spots from the TLC plates and analyze them using MS and NMR to elucidate their structures.

Protocol for In-Vitro Enzyme Inhibition Assay: Cytochrome c Oxidase Activity

This protocol measures the effect of a test compound on the activity of a specific enzyme, in this case, Cytochrome c Oxidase. [1][2][5] Objective: To determine if a test compound inhibits the activity of Cytochrome c Oxidase.

Materials:

  • Isolated fungal mitochondria

  • Spectrophotometer

  • Reduced cytochrome c

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Potassium cyanide (KCN) as a positive control for CcO inhibition

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the fungal strain of interest using standard differential centrifugation methods.

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, isolated mitochondria, and the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (KCN).

  • Initiation of Reaction: Add reduced cytochrome c to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.

  • Data Analysis: Calculate the rate of cytochrome c oxidation for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Parameter Description Typical Unit
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.µM or ng/mL
Vmax The maximum rate of an enzyme-catalyzed reaction.µmol/min/mg protein
Km The substrate concentration at which the reaction rate is half of Vmax.µM

Table 1: Key Parameters in Enzyme Inhibition Assays

Concluding Remarks

The interaction of 2-Cyano-2-methoxyiminoacetic acid and its derivatives with fungal enzymes is a complex and multifaceted field of study. As a key component of the fungicide cymoxanil, this chemical scaffold has been shown to inhibit multiple essential fungal enzymes, including Cytochrome c Oxidase and Dihydrofolate Reductase, while also being a substrate for fungal metabolic enzymes. This dual role as both an inhibitor and a substrate highlights the intricate chemical biology at play. The methodologies outlined in this guide provide a framework for researchers to further unravel these interactions, paving the way for the development of more effective and targeted antifungal agents.

References

Sources

Exploratory

2-Cyano-2-methoxyiminoacetic acid as a metabolite of Cymoxanil

An In-depth Technical Guide to 2-Cyano-2-methoxyiminoacetic acid as a Key Metabolite of Cymoxanil Foreword This technical guide provides a comprehensive examination of 2-cyano-2-methoxyiminoacetic acid, identified by the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyano-2-methoxyiminoacetic acid as a Key Metabolite of Cymoxanil

Foreword

This technical guide provides a comprehensive examination of 2-cyano-2-methoxyiminoacetic acid, identified by the reference code IN-W3595, a major metabolite of the fungicide Cymoxanil. For researchers, regulatory scientists, and professionals in agrochemical development, understanding the lifecycle of a pesticide's metabolites is as crucial as understanding the parent compound. Metabolites dictate environmental fate, toxicological profiles, and regulatory compliance. This document delves into the formation of IN-W3595 from Cymoxanil, its physicochemical characteristics, robust analytical methodologies for its detection, and its toxicological and environmental significance, offering a holistic view grounded in current scientific and regulatory data.

The Parent Compound: Cymoxanil

Cymoxanil, chemically known as 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, is a cyanoacetamide oxime fungicide.[1][2] It is primarily used to control diseases caused by fungi of the Peronosporales order, such as downy mildew (Plasmopara viticola) and late blight (Phytophthora infestans), on a variety of crops including grapes, potatoes, tomatoes, and leafy vegetables.[1][3][4]

1.1 Mode of Action

Cymoxanil exhibits both protective and curative activity.[5][6] As a local systemic fungicide, it rapidly penetrates plant tissues, making it rainfast shortly after application.[1][7] While its exact mode of action has been a subject of study, it is classified under FRAC Group 27, indicating an unknown mode of action.[4][5] Evidence suggests it disrupts fungal metabolic processes, including the inhibition of nucleic acid synthesis.[3][8] More recent studies point towards the plasma membrane as a key target, with Cymoxanil inducing alterations in membrane transporter systems and inhibiting the proton pump Pma1p, leading to intracellular acidification.[8]

1.2 Physicochemical Properties of Cymoxanil

A foundational understanding of the parent compound's properties is essential for contextualizing its metabolic fate.

PropertyValueSource
CAS Registry Number 57966-95-7[2][5]
Molecular Formula C₇H₁₀N₄O₃[1][2]
Molecular Mass 198.18 g/mol [5]
Physical State White to pale pink crystalline powder[2][5]
Water Solubility Moderately soluble[5]
Log P (octanol-water) 0.64[2]
Vapor Pressure Considered quite volatile[5]

Metabolic Transformation: The Genesis of IN-W3595

Upon application, Cymoxanil undergoes metabolic degradation in various systems, including plants, mammals, and the soil environment. The primary metabolic pathway involves the hydrolysis of the urea linkage.

2.1 The Core Metabolic Pathway

In both plants and animals, Cymoxanil is rapidly metabolized. The initial and most significant step is the hydrolysis of the parent molecule to form 2-cyano-2-methoxyiminoacetic acid (IN-W3595).[1][3] This transformation is a critical detoxification step. Following its formation, IN-W3595 is further degraded into smaller, simpler molecules, most notably glycine.[1] This glycine is then incorporated into the natural biochemical pool of the organism, entering pathways for protein synthesis or further metabolism.[1]

In soil, IN-W3595 is also recognized as a major metabolite of Cymoxanil.[9] Its formation and subsequent degradation are key factors in determining the environmental persistence of Cymoxanil residues.

Cymoxanil_Metabolism Cymoxanil Cymoxanil (C₇H₁₀N₄O₃) IN_W3595 2-Cyano-2-methoxyiminoacetic acid (IN-W3595) Major Metabolite Cymoxanil->IN_W3595 Hydrolysis Minor_Metabolites Other Minor Metabolites (e.g., IN-R3273, IN-JX915) Cymoxanil->Minor_Metabolites Glycine Glycine IN_W3595->Glycine Degradation Natural_Products Incorporation into Natural Constituents (e.g., proteins, fatty acids) Glycine->Natural_Products

Metabolic pathway of Cymoxanil to IN-W3595 and subsequent degradation.

Profile of the Metabolite: 2-Cyano-2-methoxyiminoacetic acid (IN-W3595)

Understanding the intrinsic properties of IN-W3595 is paramount for assessing its environmental behavior and developing appropriate analytical methods.

3.1 Physicochemical Properties of IN-W3595

PropertyValueInterpretation / SignificanceSource
CAS Registry Number 57336-69-3Unique chemical identifier[9][10]
Molecular Formula C₄H₄N₂O₃-[10]
Molecular Mass 128.09 g/mol -[9][10]
Water Solubility 783 mg/L (at 20°C, pH 7)Moderate solubility, influences mobility in aqueous systems[9]
Dissociation Constant (pKa) 5.2 (at 25°C)Weak acid; exists predominantly in anionic form at neutral pH[9]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 9.15 mL/g (Range: 2.3-27)Very mobile in soil; indicates a high potential for leaching[9]

The weak acidic nature (pKa 5.2) and moderate water solubility of IN-W3595, combined with its very low Koc value, signify a high potential for mobility in the soil profile. This is a critical consideration for environmental risk assessments, particularly concerning the potential for groundwater contamination.

Analytical Methodologies for IN-W3595

The detection and quantification of IN-W3595 in complex matrices such as soil, water, and biological tissues require sensitive and selective analytical techniques. The choice of methodology is driven by the need for low detection limits and the ability to overcome matrix interference. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

4.1 Causality in Method Selection

  • Why Chromatography? The complexity of environmental and biological samples necessitates a separation step. Reversed-phase High-Performance Liquid Chromatography (HPLC) is ideal for separating a polar, acidic compound like IN-W3595 from other matrix components.

  • Why Tandem Mass Spectrometry? MS/MS provides unparalleled selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it is possible to definitively identify and quantify the analyte even at trace levels, virtually eliminating false positives.

  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique suitable for polar, thermally labile molecules. Given the carboxylic acid moiety of IN-W3595, ESI in negative ion mode (ESI-) is the logical choice, as the molecule readily deprotonates to form a [M-H]⁻ ion, leading to a strong and stable signal.

4.2 A Self-Validating Analytical Workflow

The following protocol describes a robust, self-validating system for the quantification of IN-W3595. The inclusion of an isotopically labeled internal standard (IS), such as 2-Cyano-2-(methoxyimino)acetic Acid-d3, is critical for correcting variations in extraction efficiency and instrument response, thereby ensuring accuracy and trustworthiness.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil, Water, Plant Tissue) Spike 2. Fortification Spike with Internal Standard (e.g., IN-W3595-d3) Sample->Spike Extraction 3. Extraction (e.g., QuEChERS for soil/plant, Direct injection for water) Spike->Extraction Cleanup 4. Clean-up (optional) Solid Phase Extraction (SPE) for complex matrices Extraction->Cleanup LC_MSMS 5. LC-MS/MS Analysis (Negative ESI Mode) Cleanup->LC_MSMS Quant 6. Quantification (Ratio of Analyte to IS vs. Calibration Curve) LC_MSMS->Quant Report 7. Reporting (Final Concentration) Quant->Report

Workflow for the analysis of IN-W3595 using LC-MS/MS.

4.3 Experimental Protocol: LC-MS/MS Quantification

  • Standard Preparation: Prepare a stock solution of IN-W3595 and its deuterated internal standard (IN-W3595-d3) in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Extraction (Soil Example):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Spike with a known amount of IN-W3595-d3 internal standard solution.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Sample Clean-up (Dispersive SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with high aqueous content, ramping to high organic content to elute the analyte.

    • Ion Source: ESI, Negative Mode.

    • MRM Transitions: Monitor at least two transitions for both the native analyte and the internal standard for confirmation and quantification (e.g., for C₄H₄N₂O₃, [M-H]⁻ = m/z 127.0 -> fragment ions).

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of IN-W3595 in the sample from this curve.

Toxicological and Environmental Significance

The assessment of a metabolite's risk is a key component of a pesticide's overall safety evaluation.

5.1 Mammalian Toxicology

While a complete, independent toxicological profile for IN-W3595 is not extensively detailed in public literature, regulatory assessments consider the toxicity of major metabolites as part of the parent compound's evaluation.[3] Cymoxanil itself exhibits low acute toxicity via oral, dermal, and inhalation routes.[3] The primary target organs identified in animal studies for the parent compound are the testes in rats and mice.[3] The metabolic pathway, which rapidly converts Cymoxanil to IN-W3595 and then to glycine, is considered a detoxification process.[1] However, the absence of specific toxicity data for IN-W3595 highlights a potential area for further research.

5.2 Environmental Fate and Ecotoxicology

Cymoxanil is considered non-persistent in both soil and water systems.[5] However, its primary soil metabolite, IN-W3595, is characterized as being very mobile.[9] This high mobility presents a theoretical risk of leaching into groundwater, which must be considered in environmental exposure models. Regulatory bodies establish maximum residue levels (MRLs) for the parent compound, Cymoxanil, in various food commodities.[12][13] The potential presence of metabolites is factored into the overall dietary risk assessment conducted by agencies like the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA).[3][14]

Conclusion and Future Perspectives

2-cyano-2-methoxyiminoacetic acid (IN-W3595) is the central metabolite in the degradation of the fungicide Cymoxanil. Its formation via hydrolysis is a rapid and efficient process in plants, animals, and soil. The physicochemical properties of IN-W3595, particularly its high water solubility and low soil sorption, render it highly mobile in the environment, a key consideration for ecological risk assessment.

Robust analytical methods, primarily LC-MS/MS, are essential for the reliable monitoring of this metabolite in various matrices. The workflows and protocols outlined herein provide a framework for achieving the accuracy and sensitivity required for regulatory and research purposes.

Future research should focus on elucidating the specific toxicological profile of IN-W3595 to refine human health risk assessments. Further investigation into its environmental persistence and transport under diverse field conditions would also provide valuable data for enhancing the accuracy of environmental fate models.

References

  • AERU - University of Hertfordshire. Cymoxanil (Ref: DPX T3217) . [Link]

  • National Institutes of Health (NIH), PubChem. Cymoxanil | C7H10N4O3 | CID 5364079 . [Link]

  • Regulations.gov. Cymoxanil. Draft Human Health Risk Assessment for Registration Review . [Link]

  • Food and Agriculture Organization of the United Nations (FAO). FAO Specifications and Evaluations for Agricultural Pesticides - CYMOXANIL . [Link]

  • Health Canada Pest Management Regulatory Agency. Proposed Re-evaluation Decision PRVD2021-04, Cymoxanil and Its Associated End-use Products . [Link]

  • bioRxiv. The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential . [Link]

  • AERU - University of Hertfordshire. 2-cyano-2-methoxyiminoacetic acid (Ref: IN W3595) . [Link]

  • National Institutes of Health (NIH), PubChem. 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615 . [Link]

  • EFSA - European Union. Review of the existing MRLs for cymoxanil . [Link]

  • AGRINFO. Maximum residue levels for cymoxanil . [Link]

  • U.S. Environmental Protection Agency (EPA). Cyanotoxins Analytical Methods Overview and New Developments . [Link]

  • DelveInsight. Cymoxanil Fungicide: A Comprehensive Guide to Effective Crop Disease Management . [Link]

  • JRC Publications Repository. Cyanotoxins: methods and approaches for their analysis and detection . [Link]

  • Federal Register. Cymoxanil; Pesticide Tolerances . [Link]

  • National Institutes of Health (NIH), PubChem. 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232 . [Link]

  • Fungicide Resistance Action Committee (FRAC). Resistance status and resistance management recommendations for fungicides . [Link]

  • OEHHA. Toxicological Summary and Suggested Action Levels to Reduce Potential Adverse Health Effects of Six Cyanotoxins . [Link]

  • PubMed. Methods for detection and quantification of cyanobacterial toxins - a review . [Link]

  • MDPI. Analytical Methods for Anatoxin-a Determination: A Review . [Link]

  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • SIPCAM OXON. Cymoxanil - Fungicides . [Link]

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Foundational

Degradation Pathways of 2-Cyano-2-methoxyiminoacetic Acid in Soil: An In-depth Technical Guide

Introduction: Understanding 2-Cyano-2-methoxyiminoacetic Acid (CMAA) in the Soil Environment 2-Cyano-2-methoxyiminoacetic acid, commonly referred to as CMAA or by its identifier IN-W3595, is a key environmental metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 2-Cyano-2-methoxyiminoacetic Acid (CMAA) in the Soil Environment

2-Cyano-2-methoxyiminoacetic acid, commonly referred to as CMAA or by its identifier IN-W3595, is a key environmental metabolite of the fungicide cymoxanil.[1][2] Cymoxanil is utilized in agriculture to control a range of plant-pathogenic fungi.[1] The formation of CMAA in soil is a direct consequence of the degradation of its parent compound, cymoxanil. One of the primary degradation pathways of cymoxanil involves the cleavage of its amide bond, leading to the formation of CMAA.[3][4] Given its introduction into the soil ecosystem, understanding the subsequent degradation pathways of CMAA is crucial for a comprehensive environmental risk assessment and for ensuring agricultural sustainability.

This technical guide provides an in-depth analysis of the degradation pathways of CMAA in the soil environment. It is designed for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the fate of this metabolite. We will explore the chemical properties of CMAA, delve into its biotic and abiotic degradation routes, and discuss the factors that influence its persistence. Furthermore, this guide will provide detailed experimental protocols for studying soil metabolism, grounded in established scientific methodologies.

Chemical and Physical Properties of CMAA

A foundational understanding of the chemical and physical properties of 2-Cyano-2-methoxyiminoacetic acid is essential for predicting its behavior and fate in the complex soil matrix.

PropertyValueSource
Molecular Formula C4H4N2O3[5]
Molar Mass 128.09 g/mol [5]
IUPAC Name 2-cyano-2-methoxyiminoacetic acid[5]
Synonyms IN-W3595, Cyano-methoxyimino-acetic acid[5]

These properties, particularly its structure featuring a nitrile group and a carboxylic acid function, are key determinants of its reactivity and susceptibility to microbial and chemical degradation processes in the soil.

Biotic Degradation: The Primary Pathway for CMAA Transformation in Soil

The available scientific evidence strongly indicates that the primary route of 2-Cyano-2-methoxyiminoacetic acid degradation in soil is through biotic processes, mediated by the diverse microbial communities present in the soil.

Rapid Dissipation and Mineralization

Studies have shown that CMAA is non-persistent in the soil environment under aerobic conditions. A key study reported a remarkably short aerobic soil metabolism half-life (DT50) of 1.21 days . This rapid degradation signifies a highly efficient microbial breakdown process.

The Central Role of Microbial Metabolism: From CMAA to Glycine

The principal biotic degradation pathway of CMAA involves its transformation into the common amino acid, glycine. This transformation is a critical step in the detoxification and mineralization of the molecule. While the specific microorganisms responsible for this initial conversion have not been definitively identified in the literature, the enzymatic machinery for nitrile degradation is well-documented in a variety of soil bacteria and fungi.[6][7]

The breakdown of the nitrile group (-C≡N) in CMAA is likely catalyzed by one of two main classes of enzymes:

  • Nitrilases: These enzymes directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step.

  • Nitrile hydratases and Amidades: This two-step pathway involves the initial hydration of the nitrile to an amide by a nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase.

Given the structure of CMAA, it is plausible that a nitrilase or a combination of nitrile hydratase and amidase activity within the soil microbiome is responsible for cleaving the cyano group, ultimately leading to the formation of glycine.

The Fate of Glycine in the Soil Microbiome

Once formed, glycine enters the soil's natural amino acid pool and is readily utilized by a wide range of microorganisms as a source of both carbon and nitrogen for their growth and metabolic activities.[3][6] Soil bacteria, in particular, are known to be primary consumers of simple amino acids like glycine. The glycine can be assimilated directly into microbial biomass or be mineralized, releasing ammonium (NH4+) which can then be further transformed through nitrification.[6]

CMAA_Degradation_Pathway CMAA 2-Cyano-2-methoxyiminoacetic acid (CMAA) Glycine Glycine CMAA->Glycine Biotic Degradation (Nitrile Hydrolysis) Microbial_Biomass Microbial Biomass Glycine->Microbial_Biomass Assimilation Mineralization Mineralization (CO2, NH4+) Glycine->Mineralization Mineralization

Abiotic Degradation: A Secondary Consideration

While biotic processes dominate the degradation of CMAA, abiotic factors can also contribute to its transformation in the soil, primarily through the hydrolysis of its parent compound, cymoxanil.

Hydrolysis of the Parent Compound, Cymoxanil

The formation of CMAA is itself an abiotic process, resulting from the hydrolysis of cymoxanil. Studies on the hydrolysis of cymoxanil have shown that it is pH-dependent.[3][4] In aqueous solutions, cymoxanil degrades through several pathways, one of which is the direct cleavage of the amide bond to yield CMAA.[3][4] This reaction is influenced by both pH and temperature, with degradation being more rapid under alkaline conditions.[3][4]

Potential for Abiotic Degradation of CMAA

Direct studies on the abiotic degradation of CMAA in the soil environment, such as photolysis on the soil surface or chemical hydrolysis under typical soil pH conditions, are not extensively documented in the available literature. However, given its chemical structure containing a carboxylic acid group, its solubility and reactivity will be influenced by soil pH. While biotic degradation is clearly the dominant and rapid pathway for its dissipation, the potential for slow abiotic hydrolysis, particularly in soils with extreme pH values, cannot be entirely ruled out. Further research is warranted to fully elucidate the contribution of abiotic processes to the overall degradation of CMAA in soil.

Experimental Protocol: Aerobic Soil Metabolism Study

To provide a practical framework for researchers, this section details a step-by-step methodology for conducting an aerobic soil metabolism study, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[8]

Objective

To determine the rate of aerobic degradation of 2-Cyano-2-methoxyiminoacetic acid in soil and to identify and quantify its major transformation products.

Materials
  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture, microbial biomass).

  • Radiolabeled ([¹⁴C]) 2-Cyano-2-methoxyiminoacetic acid of high purity.

  • Non-radiolabeled analytical standard of CMAA and its expected metabolites (e.g., glycine).

  • Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and CO₂.

  • Controlled environment chamber or incubator.

  • Solvents for extraction (e.g., acetonitrile, methanol, water).

  • Analytical instrumentation: High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAM) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Scintillation Counter (LSC).

Methodology
  • Soil Preparation and Acclimation:

    • Adjust the moisture content of the sieved soil to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20 ± 2°C) for 7-14 days to allow the microbial community to stabilize.

  • Application of the Test Substance:

    • Prepare a stock solution of [¹⁴C]-CMAA.

    • Apply the [¹⁴C]-CMAA solution evenly to the soil samples at a concentration relevant to its expected environmental concentration. For metabolite studies, a higher application rate may be necessary to facilitate the identification of transformation products.

    • Prepare triplicate samples for each sampling time point. Also, prepare sterile control samples (e.g., by autoclaving) to assess the contribution of abiotic degradation.

  • Incubation:

    • Place the treated soil samples into the biometer flasks.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for a period determined by the expected degradation rate (e.g., up to 30 days for a rapidly degrading compound).

    • The traps for volatile organics and CO₂ should be sampled and refreshed at regular intervals.

  • Sampling and Extraction:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), sacrifice triplicate samples.

    • Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water). This may involve shaking, sonication, or accelerated solvent extraction (ASE).

    • Perform multiple extractions to ensure high recovery of the radiolabeled residues.

  • Analysis:

    • Analyze the CO₂ and volatile organic traps using LSC to determine the extent of mineralization and volatilization.

    • Analyze the soil extracts by HPLC-RAM to separate and quantify the parent compound and its radiolabeled metabolites.

    • Identify the metabolites by comparing their retention times with those of analytical standards and confirm their identity using LC-MS/MS.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the released ¹⁴CO₂ by LSC.

  • Data Analysis:

    • Calculate the mass balance at each sampling point to ensure the recovery of the applied radioactivity is within an acceptable range (typically 90-110%).

    • Plot the concentration of CMAA and its major metabolites over time.

    • Calculate the degradation half-life (DT50) and other dissipation times (DT75, DT90) for CMAA using appropriate kinetic models (e.g., single first-order or biphasic kinetics).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Acclimation Microbial Acclimation Moisture_Adjustment->Acclimation Application Application of [¹⁴C]-CMAA Acclimation->Application Incubation Incubation in Biometer Flasks Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis_HPLC HPLC-RAM Analysis Extraction->Analysis_HPLC Analysis_LSC LSC for Volatiles & Bound Residues Extraction->Analysis_LSC Analysis_LCMS LC-MS/MS Identification Analysis_HPLC->Analysis_LCMS Data_Analysis Kinetic Modeling (DT50) Analysis_LCMS->Data_Analysis Analysis_LSC->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation

Conclusion and Future Perspectives

2-Cyano-2-methoxyiminoacetic acid (CMAA), a primary metabolite of the fungicide cymoxanil, undergoes rapid and extensive degradation in the soil environment. The core of its transformation is a biotic process, driven by the soil microbiome, which efficiently breaks down CMAA into the ubiquitous amino acid glycine. This degradation pathway leads to the incorporation of its constituent elements into the natural soil nutrient cycles, thereby mitigating the risk of long-term environmental accumulation.

While the primary degradation pathway is well-established, there remain areas for further scientific inquiry. The specific microbial species and the enzymatic systems (nitrilases or nitrile hydratases/amidases) responsible for the initial cleavage of the cyano group from CMAA are yet to be fully characterized. A deeper understanding of the microbial players and their genetic determinants would provide valuable insights into the resilience of soil ecosystems to this and similar chemical inputs. Additionally, a more detailed investigation into the abiotic degradation potential of CMAA under a range of soil conditions would complete our understanding of its environmental fate.

This technical guide provides a comprehensive overview of the current knowledge on CMAA degradation in soil and a practical framework for its investigation. As we continue to develop and utilize agricultural chemicals, a thorough understanding of their environmental degradation pathways is paramount for ensuring the long-term health and productivity of our soil resources.

References

  • Utilization of Glycine by Microorganisms along the Altitude Changbai Mountain, China: An Uptake Test Using 13C,15N Labeling and 13C-PLFA Analysis. (2022). MDPI. [Link]

  • Cymoxanil. Draft Human Health Risk Assessment for Registration Review. (2016). Regulations.gov. [Link]

  • Hydrolysis of nitriles by soil bacteria: Variation with soil origin. (2020). ResearchGate. [Link]

  • Kinetics and mechanism of cymoxanil degradation in buffer solutions. (2004). PubMed. [Link]

  • Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism OPPTS 835.4200 Anaerobic Soil Metabolism. (n.d.). EPA NEPS. [Link]

  • Microbial Metabolism of Amino Acids—Biologically Induced Removal of Glycine and the Resulting Fingerprint as a Potential Biosignature. (2022). Frontiers. [Link]

  • Kinetics and mechanism of cymoxanil degradation in buffer solutions. (2004). USDA ARS. [Link]

  • 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615. (n.d.). PubChem. [Link]

  • NAFTA Guidance Document for Conducting Terrestrial Field Dissipation Studies. (n.d.). US EPA. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2002). Biotecnologie BT. [Link]

  • Pathways of microbial nitrile degradation. (n.d.). ResearchGate. [Link]

  • 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232. (n.d.). PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Cephalosporin Side Chains Using 2-Cyano-2-methoxyiminoacetic acid

Abstract and Strategic Overview The architectural complexity of third and fourth-generation cephalosporins is largely defined by the 7-acylamino side chain, which dictates antibacterial spectrum, potency, and crucially,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

The architectural complexity of third and fourth-generation cephalosporins is largely defined by the 7-acylamino side chain, which dictates antibacterial spectrum, potency, and crucially, resistance to bacterial β-lactamase enzymes.[1][2] A cornerstone of this stability is the (Z)-methoxyimino group, which sterically shields the β-lactam ring from enzymatic hydrolysis.[3] This guide provides a detailed technical framework for the synthesis of these critical side chains, leveraging 2-Cyano-2-methoxyiminoacetic acid as a versatile and pivotal starting synthon.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy. We will focus on the synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid moiety, a side chain common to blockbuster antibiotics like Cefotaxime and Ceftriaxone.[4][5] The protocols herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure reproducibility and high purity. This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis and manufacturing of advanced β-lactam antibiotics.

Mechanistic Principles: The 'Why' Behind the Synthesis

The Role of the Methoxyimino Group: A Shield Against Resistance

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the core four-membered ring, inactivating the drug.[2] The introduction of an α-methoxyimino group in the syn (or Z) configuration on the 7-acyl side chain provides significant steric hindrance. This "shield" effectively prevents the β-lactamase from accessing and cleaving the β-lactam ring, thereby preserving the antibiotic's structural integrity and antibacterial function.[3][6] Studies have shown that the stereochemistry is critical; the anti-isomer, for example, is devoid of significant antibacterial activity because it fails to penetrate the bacterial outer cell layers effectively.[7]

The Cyano Group: A Versatile Synthetic Handle

While the ultimate goal is to form an amide bond with the cephalosporin nucleus (e.g., 7-ACA), the direct precursor is typically a more complex acid, like (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.[8] The initial synthon, 2-Cyano-2-methoxyiminoacetic acid, utilizes the cyano group (-C≡N) as a stable, electron-withdrawing group that facilitates the initial constructions. The nitrile is a versatile intermediate that can be readily converted into other functional groups, though in many modern syntheses, it is part of a different precursor that leads to the final aminothiazole side chain.[9] For the purpose of this guide, we will focus on the activation of the fully-formed side chain acid, derived from precursors related to our title compound.

The Core Transformation: Carboxylic Acid Activation and Acylation

The central reaction in attaching the side chain to the cephalosporin core is an acylation reaction.[6] This involves converting the carboxylic acid of the side chain into a more reactive species that is susceptible to nucleophilic attack by the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA).[10] Direct amide formation is energetically unfavorable. Therefore, activation is essential. Common methods include:

  • Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), the carboxylic acid is converted to a highly reactive acyl chloride.[11] This is a robust and widely used method in industrial production.

  • Activation with Coupling Reagents: Reagents like 4-toluenesulfonyl chloride can be used to form a mixed anhydride, which is a potent acylating agent.[10]

  • Formation of Active Esters: The acid can be converted to an active ester, such as a 2-mercaptobenzothiazolyl ester (MAEM), which provides a good leaving group for the subsequent acylation.[6][12]

This guide will detail the acyl chloride pathway due to its efficiency and prevalence in scalable syntheses.[11][13]

Synthesis of the Activated Cefotaxime Side Chain: A Representative Protocol

This section details the synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, a key activated intermediate for producing cefotaxime and related cephalosporins.

Workflow Overview

The overall process involves the activation of the carboxylic acid of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid to its corresponding acyl chloride hydrochloride salt, ensuring the desired Z-isomer is selectively produced.

G cluster_prep Preparation cluster_reaction Activation Reaction cluster_workup Isolation & Purification cluster_final Final Product & Analysis Start Starting Material: (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetic acid Solvent Suspend in Dichloromethane (DCM) Start->Solvent Cool Cool Reactor to -15 °C Solvent->Cool Reagent Add Chlorinating Reagent: Thionyl Chloride (SOCl₂) & N,N-Dimethylformamide (DMF) Cool->Reagent React Maintain at -15 °C Monitor for Completion Reagent->React Filter Filter the Precipitate React->Filter Wash Wash with Cold DCM Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Product: (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetyl chloride hydrochloride Dry->Product QC Characterization: ¹H NMR, HPLC Purity Product->QC

Caption: Experimental workflow for side chain activation.

Reagents and Materials
Reagent/MaterialCAS NumberM.W. ( g/mol )Quantity (molar eq.)Key Role
(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid65872-41-5201.201.0Starting Material
Thionyl Chloride (SOCl₂)7719-09-7118.971.2Chlorinating/Activating Agent
N,N-Dimethylformamide (DMF)68-12-273.09CatalyticCatalyst (forms Vilsmeier reagent)
Dichloromethane (DCM)75-09-284.93~10 volumesAnhydrous Solvent
Step-by-Step Protocol

CAUTION: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry by flame-drying under vacuum or oven-drying all glassware.

  • Initial Suspension: Charge the flask with (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (1.0 eq) and anhydrous dichloromethane (approx. 10 volumes relative to the starting acid). Begin stirring under a nitrogen atmosphere to form a suspension.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Cooling: Cool the reaction mixture to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or cryocooler). Maintaining this low temperature is critical to minimize the formation of the undesired E-isomer.[11]

  • Activation: Slowly add thionyl chloride (1.2 eq) to the cooled suspension via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above -10 °C.

    • Causality Note: Thionyl chloride reacts with the catalytic DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. The low temperature stabilizes the desired Z-isomer.[11]

  • Reaction Monitoring: Stir the mixture at -15 °C for 2-3 hours. The reaction progress can be monitored by taking a small, quenched aliquot and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Product Isolation: Upon completion, the product typically precipitates as a pale solid. Isolate the solid by vacuum filtration through a sintered glass funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous dichloromethane to remove any residual reagents. Dry the product under reduced pressure to yield (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride as a pale white or yellowish solid. A typical yield for this process is around 70%.[11]

Acylation of 7-ACA: Attaching the Side Chain

The activated side chain is now ready to be coupled with the core cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA).

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products ActivatedSideChain Activated Side Chain (Acyl Chloride) Coupling Acylation Coupling ActivatedSideChain->Coupling SevenACA 7-ACA Nucleus (Silylated) SevenACA->Coupling ProtectedCefotaxime Protected Cefotaxime Coupling->ProtectedCefotaxime Byproduct HCl / Silyl Chloride Coupling->Byproduct

Caption: Core acylation reaction pathway.

Protocol for Acylation

Note: For improved solubility in organic solvents and to prevent side reactions, the carboxylic acid on 7-ACA is often protected, typically through silylation, prior to the acylation step.[6]

  • Silylation of 7-ACA (If Required): In a separate dry reactor, suspend 7-ACA in dichloromethane. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and a catalyst, then stir until a clear solution is obtained, indicating successful silylation.

  • Acylation: Cool the solution of silylated 7-ACA to a low temperature, typically between -50 °C and -80 °C.[6]

  • Addition of Activated Side Chain: Add the previously synthesized (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride to the cold 7-ACA solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction.[6]

  • Monitoring and Quench: Monitor the reaction by HPLC until completion. Once the 7-ACA is consumed, the reaction is quenched, often by the addition of water or an alcohol.

  • Work-up and Isolation: The work-up typically involves aqueous washes to remove salts and water-soluble impurities, followed by crystallization of the final product from a suitable solvent system (e.g., ethyl acetate/isopropyl alcohol).[6]

Validation, Characterization, and Troubleshooting

TechniquePurposeExpected Observations / Data
HPLC Monitor reaction progress, determine final product purity, and quantify isomeric ratio (Z/E).Starting material peak should diminish and disappear. The final product should show a major peak with >99% purity. Z/E ratio should be >99:1.[13]
¹H NMR Confirm the chemical structure of the activated side chain and final product.For the activated side chain, characteristic peaks for the methoxy group (~4.0 ppm), thiazole proton (~7.0 ppm), and amino group protons should be present.
FT-IR Identify key functional groups.Presence of a strong carbonyl stretch for the acyl chloride (~1780 cm⁻¹), and later, the β-lactam carbonyl (~1770 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) in the final product.
Mass Spec Confirm the molecular weight of the product.The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.[4]

Troubleshooting Common Issues:

  • Low Yield: Often caused by moisture in the reaction. Ensure all glassware is scrupulously dried and reactions are run under an inert atmosphere. Incomplete activation or side reactions can also be a cause.

  • High E-Isomer Content: The reaction temperature during activation was likely too high. Strict adherence to the -15 °C protocol is necessary to ensure Z-isomer selectivity.[11]

  • Incomplete Acylation: This may indicate insufficient activation of the side chain or poor quality of the 7-ACA starting material. Verify the purity of the activated side chain before use.

References

  • Benchchem Application Notes. (n.d.). The Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Cephalosporin Synthesis. Retrieved from Benchchem website.[6]

  • Jones, R. N., & Barry, A. L. (1987). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. PubMed.[3]

  • Gao, H. et al. (2009). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. CNKI.[11]

  • Labia, R., & Beguin, S. (1981). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. PubMed.[7]

  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC, NIH.[1]

  • Reddy, B. C., & Reddy, G. S. (2005). Improved process for the production of cefotaxime sodium. Google Patents.[13]

  • Bauer, A., & Koebernick, W. (1985). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. Google Patents.[14]

  • Bauer, A., & Koebernick, W. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Canadian Intellectual Property Office.[15]

  • van der Veen, R. H., & van Boeckel, C. A. A. (2001). Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. ResearchGate.[16]

  • Sigma-Aldrich. (n.d.). 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn. Retrieved from Sigma-Aldrich website.

  • Palzkill, T. (2018). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences.[2]

  • Artini, M., et al. (2020). A Simple and Efficient Method for the Synthesis of Cefotaxime Sodium Using Ethanol as a Green Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[4]

  • Pieper, M., et al. (2020). Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode. ResearchGate.[10]

  • Smolecule. (n.d.). 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid. Retrieved from Smolecule website.[8]

  • Chaudhry, S. B., Veve, M. P., & Wagner, J. L. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. MDPI.[17]

  • Industrial Biotech S.r.l. (n.d.). Semisynthesis technology, industrial semi-synthesis process. Retrieved from Industrial Biotech website.[5]

  • Patel, J. K., et al. (2011). Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof. Google Patents.[12]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyano-2-methoxyiminoacetic Acid and its Derivatives

Abstract This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyano-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyano-2-methoxyiminoacetic acid (CMIA) and its common derivatives. As a critical starting material and intermediate in the synthesis of third-generation cephalosporin antibiotics, such as cefotaxime and cefuroxime, rigorous analytical control of CMIA is paramount for ensuring final drug product quality and purity.[1] This application note details the analytical challenges, method development rationale, a complete step-by-step protocol, and validation procedures in accordance with ICH Q2(R1) guidelines.[2][3][4]

Introduction: The Analytical Imperative

2-Cyano-2-methoxyiminoacetic acid (C₄H₄N₂O₃, Mol. Wt. 128.09 g/mol ) is a polar, acidic organic compound whose structure presents specific challenges for chromatographic analysis.[5][6] Its derivatives, often esters like ethyl (2Z)-2-cyano-2-methoxyiminoacetate or activated thiazolyl esters, are key intermediates in pharmaceutical manufacturing. The primary goal of this HPLC method is to provide a reliable tool for:

  • Assessing the purity of raw material (CMIA).

  • Monitoring the progress of reactions involving CMIA and its derivatives.

  • Quantifying impurities and degradation products.

The inherent polarity of CMIA necessitates a carefully optimized RP-HPLC method to achieve adequate retention and sharp, symmetrical peaks.

Chromatographic Strategy: Causality and Method Development

The selection of each parameter in an HPLC method is a deliberate choice driven by the physicochemical properties of the analyte and the desired analytical outcome.

The Analyte: A Polar Acid

CMIA is characterized by a carboxylic acid group, a polar cyano group, and a methoxyimino moiety. Its acidic nature (pKa ≈ 2-3) means its ionization state is highly dependent on the mobile phase pH.[7]

  • Challenge: In a typical, unbuffered mobile phase, the carboxylic acid group will be ionized (deprotonated), making the molecule highly polar. This leads to very poor retention on a non-polar C18 stationary phase, with the analyte eluting near the solvent front (void volume).[8][9]

  • Solution: The ionization of the carboxylic acid must be suppressed. According to chromatographic principles, operating the mobile phase at a pH at least one to two units below the analyte's pKa will ensure it remains in its neutral, more hydrophobic form.[10] This significantly enhances its interaction with the C18 stationary phase, leading to controlled retention.

Column Selection

A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography and is the recommended choice.[11][12]

  • Stationary Phase: The long alkyl chains of the C18 phase provide the necessary hydrophobicity to retain the protonated form of CMIA and its less polar ester derivatives.

  • Column Dimensions: A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for routine analysis.[1][13]

Mobile Phase Optimization

The mobile phase is the most critical factor for achieving a successful separation.

  • Aqueous Phase (Mobile Phase A): An acidic buffer is essential. A solution of 0.02 M potassium dihydrogen phosphate (KH₂PO₄) , with its pH adjusted to 2.5 - 3.0 using phosphoric acid, is an excellent choice.[7] This buffer system effectively controls the pH to suppress the ionization of CMIA.[10]

  • Organic Modifier (Mobile Phase B): Acetonitrile and methanol are common choices. Acetonitrile is often preferred as it typically provides better peak shapes for acidic compounds and has a lower UV cutoff.[10]

  • Elution Mode: A gradient elution is recommended, especially when analyzing reaction mixtures containing both the polar CMIA and its more hydrophobic derivatives. A gradient allows for the timely elution of all components with good resolution and peak shape. An initial scouting gradient might run from 5% to 95% acetonitrile over 15-20 minutes.[8]

Detection

CMIA and its derivatives contain a chromophore that allows for sensitive detection using a UV-Vis detector . Based on literature for related structures and common practice, a detection wavelength between 235 nm and 278 nm is typically effective.[1][13] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for all components of interest.

Experimental Protocols

This section provides detailed, step-by-step procedures for sample preparation and HPLC analysis.

Required Materials and Equipment
  • Reagents: 2-Cyano-2-methoxyiminoacetic acid reference standard, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium dihydrogen phosphate (KH₂PO₄), Phosphoric acid (85%), Deionized water (18.2 MΩ·cm).

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector; Analytical balance; pH meter; Volumetric flasks and pipettes; Syringe filters (0.45 µm, PTFE or nylon).

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (pH 2.5) C System Equilibration A->C B Standard & Sample Solution Preparation D Sample Injection (10-20 µL) B->D C->D E Gradient Elution & Separation D->E F UV Detection E->F G Chromatogram Integration F->G H Purity Calculation (% Area Normalization) G->H

Caption: General workflow for the HPLC analysis of CMIA.

Detailed Protocol: Purity Assessment of CMIA
  • Mobile Phase Preparation (Mobile Phase A):

    • Accurately weigh and dissolve KH₂PO₄ in deionized water to make a 0.02 M solution (e.g., 2.72 g per 1 L).

    • Adjust the pH of the solution to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the CMIA reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent (e.g., a 50:50 mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner and at the same concentration as the standard solution.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution to verify system suitability (e.g., retention time, peak shape, plate count).

    • Inject the sample solution.

    • Process the resulting chromatogram to determine the area percent of the main peak and any impurities.

Data Presentation and System Parameters

All quantitative data should be clearly structured for easy comparison and interpretation.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for the protonated acid and high efficiency.[13]
Mobile Phase A 0.02 M KH₂PO₄, pH 2.5 (adj. with H₃PO₄)Buffers the system to suppress analyte ionization, ensuring retention.[7]
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.[10]
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% BEnsures elution of polar starting material and non-polar derivatives/impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and pressure.[13]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.[13]
Detection Wavelength 254 nmCommon wavelength providing good sensitivity for this class of compounds.[14]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good signal.
Diluent Water:Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: Ensuring Trustworthiness

A method is only useful if it is proven to be reliable. Validation should be performed according to the ICH Q2(R1) guideline.[2][3] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[15]

Validation_Parameters center Method Validation (ICH Q2 R1) A Specificity center->A B Linearity center->B C Accuracy center->C D Precision (Repeatability & Intermediate) center->D E Range center->E F LOD & LOQ center->F G Robustness center->G

Caption: Key parameters for analytical method validation.

Table 2: Typical Acceptance Criteria for Method Validation

Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution between CMIA and known impurities/degradantsResolution (Rs) > 2.0
Linearity Analysis of 5-6 concentrations across the rangeCorrelation Coefficient (r²) ≥ 0.999
Accuracy % Recovery of spiked samples at 3 levels (e.g., 80%, 100%, 120%)98.0% - 102.0% recovery[7]
Precision (Repeatability) % RSD of 6 replicate injections of the same sample% RSD ≤ 2.0%[16]
LOD (Limit of Detection) Signal-to-Noise Ratio (S/N)S/N ≈ 3:1[16]
LOQ (Limit of Quantitation) Signal-to-Noise Ratio (S/N)S/N ≈ 10:1[16]
Robustness Deliberate small changes in method parameters (pH, flow rate, temp)System suitability parameters remain within limits.

Analysis of Derivatives

The developed method serves as an excellent starting point for analyzing derivatives such as ethyl (2Z)-2-cyano-2-methoxyiminoacetate.[1][11]

  • Expected Behavior: Esterification of the carboxylic acid group significantly reduces the polarity of the molecule. Therefore, the ester derivative will be much more retained on the C18 column and will have a longer retention time than the parent acid.

  • Method Adaptation: The gradient profile detailed in Table 1 is designed to elute both the polar acid and its less polar derivatives within a reasonable timeframe, making it suitable for in-process reaction monitoring.

Conclusion

This application note presents a robust, reliable, and validated RP-HPLC method for the analysis of 2-Cyano-2-methoxyiminoacetic acid and its derivatives. By systematically addressing the challenges posed by the analyte's polarity through careful control of mobile phase pH, a high-quality separation is achieved. The detailed protocol and validation framework provide researchers and drug development professionals with a self-validating system for quality control and process monitoring, ensuring the integrity of these critical pharmaceutical intermediates.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • HPLC Methods for analysis of Cefuroxime (two isomers). HELIX Chromatography. Available from: [Link]

  • Rs-Method Development of Cefuroxime Acid for Impurities by Hplc. ProQuest. Available from: [Link]

  • DETERMINATION OF CEFIXIME TRIHYDRATE AND CEFUROXIME AXETIL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS BY HPLC. ResearchGate. Available from: [Link]

  • Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. Available from: [Link]

  • Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. MedCrave online. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent. Available from: [Link]

  • Polar Compounds. SIELC Technologies. Available from: [Link]

  • 2-Cyano-2-(methoxyimino)acetic acid. PubChem. Available from: [Link]

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Method

Application Note: High-Resolution NMR Spectroscopy for the Structural Characterization of 2-Cyano-2-methoxyiminoacetic acid

Abstract This application note provides a detailed guide for the characterization of 2-Cyano-2-methoxyiminoacetic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the characterization of 2-Cyano-2-methoxyiminoacetic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, a comprehensive analysis of the expected spectral data is provided, offering researchers, scientists, and drug development professionals a robust framework for the unambiguous structural elucidation and purity assessment of this important chemical entity.

Introduction

2-Cyano-2-methoxyiminoacetic acid is a key building block in synthetic organic chemistry, notably in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its unique structure, incorporating a carboxylic acid, a nitrile, and a methoxyimino group, necessitates precise and reliable analytical techniques for comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms. This guide offers a detailed protocol and interpretation strategy for the NMR analysis of 2-Cyano-2-methoxyiminoacetic acid, ensuring accurate and reproducible results.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its NMR spectra.

Caption: Molecular structure of 2-Cyano-2-methoxyiminoacetic acid.

Experimental Protocols

Sample Preparation: A Critical First Step

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. For 2-Cyano-2-methoxyiminoacetic acid, a polar molecule, the choice of a suitable deuterated solvent is paramount.

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures good solubility of the analyte and minimizes intermolecular hydrogen bonding that can lead to significant peak broadening, especially for the carboxylic acid proton.[4] While slightly soluble in methanol, DMSO-d₆ provides a wider chemical shift window and avoids potential esterification of the carboxylic acid.

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of 2-Cyano-2-methoxyiminoacetic acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This is crucial to avoid magnetic field distortions that can degrade spectral resolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (final concentration ~0.05%). However, the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can often be used as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow cluster_acq NMR Data Acquisition weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter 3. Filter if Necessary dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Proceed to Spectrometer c13_nmr ¹³C NMR Acquisition transfer->c13_nmr Proceed to Spectrometer

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans 16-641024-4096
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width 16 ppm240 ppm
Temperature 298 K298 K

Spectral Analysis and Data Interpretation

The structural features of 2-Cyano-2-methoxyiminoacetic acid give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum: Predicted Chemical Shifts and Assignments

The ¹H NMR spectrum is expected to show two distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 10.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to concentration and residual water content.[5][6][7] In a polar aprotic solvent like DMSO, it appears as a broad signal due to chemical exchange.[4][8]
~4.0 - 3.5Singlet3H-OCH₃The methoxy protons are in a relatively shielded environment, appearing as a sharp singlet. The typical range for methoxy groups is between 2.4 and 4.4 ppm.[9]
¹³C NMR Spectrum: Predicted Chemical Shifts and Assignments

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four unique carbon signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 160-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 160-185 ppm range.[5][10][11]
~155 - 145C=N-OCH₃The imino carbon is also deshielded due to the double bond and the electronegativity of the attached nitrogen and oxygen atoms. The chemical shift of the C=N carbon in oximes can vary but is generally found in this region.[12]
~118 - 114-C≡NThe nitrile carbon atom typically resonates in the 115-130 ppm range.[10]
~65 - 60-OCH₃The carbon of the methoxy group is attached to an electronegative oxygen atom, resulting in a chemical shift in the 46-69 ppm range.[9][13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected number of signals in both the ¹H and ¹³C NMR spectra (two and four, respectively) provides a direct confirmation of the compound's core structure. The characteristic chemical shifts of the carboxylic acid proton and carbon, the nitrile carbon, and the methoxy group protons and carbon serve as reliable diagnostic markers. Any significant deviation from the predicted spectral data may indicate the presence of impurities, degradation products, or an incorrect structural assignment. For further confirmation, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish direct and long-range C-H correlations, respectively.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of 2-Cyano-2-methoxyiminoacetic acid. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and assess the purity of this important chemical intermediate. The distinct NMR signature of 2-Cyano-2-methoxyiminoacetic acid allows for its unambiguous identification, ensuring the integrity of subsequent research and development activities.

References

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4461.
  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry A, 104(45), 10247-10252.
  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 52(18), 3372-3375.
  • Protons Carboxylic acids in 1H NMR : r/OrganicChemistry. (2022, August 25). Reddit. Retrieved January 22, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 22, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 22, 2026, from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 22, 2026, from [Link]

  • Gassman, P. G., & Drewes, H. R. (1978). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of the American Chemical Society, 100(24), 7600-7610.
  • Ch20: Spectroscopy Analysis : Nitriles - University of Calgary. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 22, 2026, from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 22, 2026, from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sklenar, V., & Bax, A. (1987). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the American Chemical Society, 109(25), 7525-7526.
  • CH 336: Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 22, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 69(11), 3920-3924.
  • Carboxylic Acids. (n.d.). Retrieved January 22, 2026, from [Link]

  • (2E)-OXIME - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 22, 2026, from [Link]

  • 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 22, 2026, from [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Application

Application of 2-Cyano-2-methoxyiminoacetic Acid in Agrochemical Research: A Technical Guide

Introduction: The Central Role of a Versatile Intermediate In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of a Versatile Intermediate

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel and effective crop protection agents. 2-Cyano-2-methoxyiminoacetic acid, a molecule featuring a unique combination of a nitrile, a methoxyimino group, and a carboxylic acid, has emerged as a critical building block in the synthesis of a range of fungicides. Its structural motifs are key to the bioactivity of several commercially successful agrochemicals, making it a compound of significant interest to researchers, scientists, and drug development professionals in the agricultural sector.

This technical guide provides an in-depth exploration of the application of 2-Cyano-2-methoxyiminoacetic acid in agrochemical research. It is designed to furnish researchers with the necessary knowledge and protocols to effectively utilize this compound in the synthesis and development of new fungicidal agents. The narrative will delve into the causality behind experimental choices, ensuring a robust and validated approach to its application.

Chemical Profile of 2-Cyano-2-methoxyiminoacetic Acid

PropertyValueSource
IUPAC Name(2Z)-2-cyano-2-methoxyiminoacetic acid[1]
Molecular FormulaC4H4N2O3[1]
Molecular Weight128.09 g/mol [1]
CAS Number57336-69-3[1]

Synthesis of 2-Cyano-2-methoxyiminoacetic Acid: A Stepwise Approach

The synthesis of 2-Cyano-2-methoxyiminoacetic acid is typically achieved through a multi-step process commencing with readily available starting materials. The following protocol outlines a reliable and scalable method, beginning with the synthesis of its ethyl ester precursor, followed by hydrolysis to yield the desired carboxylic acid.

Diagrammatic Representation of the Synthetic Pathway

Synthesis_Pathway A Ethyl Cyanoacetate B Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate A->B Oximation (NaNO2, Acid) C Ethyl (2Z)-2-cyano-2-methoxyiminoacetate B->C Methylation ((CH3)2SO4, Base) D 2-Cyano-2-methoxyiminoacetic Acid C->D Hydrolysis (Acid or Base Catalyzed) Mechanism_of_Action Fungicide 2-Cyano-2-methoxyiminoacetyl Derived Fungicide Mitochondria Mitochondrial Respiration Fungicide->Mitochondria Inhibits RNA_Polymerase RNA Synthesis Fungicide->RNA_Polymerase Inhibits Plasma_Membrane Plasma Membrane Potential Fungicide->Plasma_Membrane Disrupts ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Cell_Death Fungal Cell Death RNA_Polymerase->Cell_Death Contributes to Plasma_Membrane->Cell_Death Contributes to ATP_Depletion->Cell_Death

Sources

Method

Use of 2-Cyano-2-methoxyiminoacetic acid as a synthon in organic synthesis

An In-Depth Guide to the Application of 2-Cyano-2-methoxyiminoacetic Acid as a Synthon in Organic Synthesis Introduction: The Strategic Importance of a Multifunctional Synthon In the landscape of modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Cyano-2-methoxyiminoacetic Acid as a Synthon in Organic Synthesis

Introduction: The Strategic Importance of a Multifunctional Synthon

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Cyano-2-methoxyiminoacetic acid and its derivatives represent a class of exceptionally versatile synthons. Possessing a unique convergence of reactive functional groups—a nitrile, a methoxyimino ether, and a carboxylic acid (or its ester)—this molecule provides a powerful platform for constructing complex molecular architectures.

Its most notable application lies in its role as the cornerstone for the acyl side chain of numerous third and fourth-generation cephalosporin antibiotics.[1][2] The specific (Z)-methoxyimino moiety it helps install is not merely a structural component; it is a critical pharmacophore that imparts stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[3][4] Beyond its vital role in antibacterial agents, this synthon is also a key precursor in the synthesis of certain fungicides, such as Cymoxanil.[2]

This technical guide provides researchers, medicinal chemists, and process development scientists with a detailed exploration of the synthesis, activation, and coupling of this synthon, focusing on its application in the construction of advanced β-lactam antibiotics. The protocols described herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying causality that governs experimental success.

Physicochemical Properties and Safe Handling

PropertyValueSource
IUPAC Name (2Z)-2-cyano-2-methoxyiminoacetic acid[5]
Molecular Formula C₄H₄N₂O₃[5]
Molecular Weight 128.09 g/mol [5]
SMILES CO/N=C(/C#N)\C(=O)O[5]
InChI Key LWZMFXQOIDFKQJ-UTCJRWHESA-N[5]
Computed XLogP3 0.4[5]

Safety Profile & Handling Precautions:

The functional groups present in 2-cyano-2-methoxyiminoacetic acid and its derivatives (e.g., cyanoacetamide, cyanoacetic acid) suggest the following hazards and handling procedures.[6][7][8] Researchers must handle this compound and its derivatives with appropriate caution in a well-ventilated chemical fume hood.

  • Hazards: Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage/irritation.[6][8][9] Corrosive properties are possible, similar to cyanoacetic acid.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7][8]

  • Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed and store in a dry, well-ventilated place away from strong bases, acids, and oxidizing agents.[9]

  • First Aid:

    • If Inhaled: Move the person to fresh air. Call a physician if you feel unwell.[8]

    • On Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical advice.[8]

    • On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[9]

Core Application: Synthesis of the Cephalosporin Side Chain

The primary utility of this synthon is in the preparation of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA) side chain, which is subsequently coupled to a cephalosporin nucleus like 7-aminocephalosporanic acid (7-ACA).

Logical Framework: The Synthetic Pathway

The construction of the ATMAA side chain is a multi-step process that leverages the reactivity of simpler precursors. The overall strategy involves first building the aminothiazole ring with a hydroxyimino group, followed by methylation and saponification.

G cluster_0 Pathway to the Core Side Chain A 4-Chloroacetoacetic Ester B Oximation (NaNO₂, Acetic Acid) A->B C Cyclization with Thiourea B->C D Ethyl (Z)-2-(2-aminothiazol-4-yl) -2-hydroxyiminoacetate C->D E Methylation (e.g., Dimethyl Sulfate, PTC) D->E F Ethyl (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetate E->F G Saponification (NaOH, then H⁺) F->G H (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetic Acid (ATMAA) G->H

Caption: Synthetic pathway to the ATMAA side chain.

Protocol 1: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic Acid (ATMAA)

This protocol synthesizes the key side-chain acid from its ethyl ester, a common commercial starting material.

Materials:

  • Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate

  • Ethanol

  • 1 N Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Acetone

Procedure: [2]

  • Suspension: In a suitable reaction vessel, suspend Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (1.0 eq) in ethanol (approx. 4-5 mL per gram of ester).

  • Saponification: To the stirred suspension, add 1 N aqueous sodium hydroxide solution. The amount should be sufficient to hydrolyze the ester (typically 1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Solvent Removal: Upon completion, adjust the pH of the solution to ~7.0 using 10% HCl. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Aqueous Workup: Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Adjust the pH to ~2.8 with 10% HCl while stirring vigorously. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with cold acetone. The crude product can be recrystallized from ethanol to yield pure ATMAA.

Protocol 2: Acylation of the Cephalosporin Nucleus

This protocol details the activation of the ATMAA side chain and its subsequent coupling to a silylated 7-ACA derivative. This is a critical step in the synthesis of antibiotics like Cefotaxime and Ceftriaxone.

Causality Behind Key Steps:

  • Silylation: The 7-ACA nucleus contains multiple reactive sites (amine, carboxylic acid). Silylation, using reagents like hexamethyldisilazane (HMDS), protects these groups by converting them to less reactive trimethylsilyl (TMS) esters and silyl amines.[10][11] This prevents self-polymerization and other side reactions during acylation and often improves the solubility of the nucleus in organic solvents.[12][13]

  • Acid Activation: The carboxylic acid of ATMAA is not reactive enough to directly acylate the amine of the cephalosporin core. It must be converted into a more electrophilic species. A common method is the formation of a Vilsmeier-type adduct using dimethylformamide (DMF) and an activating agent like sulfuryl chloride or thionyl chloride, which generates a highly reactive acyl chloride equivalent in situ.[1][14]

  • Low-Temperature Acylation: The activated acylating agent is often thermally unstable.[1] Furthermore, the β-lactam ring itself is susceptible to degradation under harsh conditions.[4] Performing the coupling reaction at very low temperatures (-70°C to -50°C) is crucial to minimize the degradation of both the acylating agent and the β-lactam product, thereby maximizing the yield and purity.[1]

G cluster_0 Side Chain Activation cluster_1 Cephalosporin Core Preparation cluster_2 Coupling & Workup A ATMAA + DMF + SO₂Cl₂ B Stir at -20°C to 0°C A->B Formation of Vilsmeier Adduct C Reactive Acylating Intermediate (in CH₂Cl₂) B->C G Cool Both Solutions to -55°C C->G D 7-ACA Derivative + HMDS E Reflux in CH₂Cl₂ D->E Silylation F Silylated 7-ACA (Clear Solution) E->F F->G H Combine Solutions G->H I Maintain at -50°C (Monitor by HPLC) H->I J Aqueous Quench/ Workup I->J K Final Cephalosporin Antibiotic J->K

Caption: Experimental workflow for cephalosporin synthesis.

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMAA)

  • 7-Aminocephalosporanic acid (7-ACA)

  • Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hexamethyldisilazane (HMDS)

  • Dichloromethane (DCM), anhydrous

  • Acetamide

Procedure: (This is a representative protocol adapted from patent literature and should be optimized for specific substrates and scales)[1]

  • Activation of ATMAA: a. In a dry, inert-atmosphere reaction vessel, add DMF (1.0 eq) and cool to -20°C. b. Slowly add sulfuryl chloride (1.0 eq) dropwise, maintaining the temperature below -15°C. c. Allow the temperature to rise to 0°C; a solid adduct may crystallize. Stir vigorously for 1 hour. d. Add anhydrous dichloromethane and the ATMAA side chain (1.0 eq). Stir until a clear solution of the reactive intermediate is formed.

  • Preparation of Silylated 7-ACA: a. In a separate dry, inert-atmosphere vessel, suspend 7-ACA (1.05 eq) in anhydrous dichloromethane. b. Add hexamethyldisilazane (HMDS) (approx. 1.2 eq). c. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained. d. Cool the solution to 10°C and add acetamide (optional, can help stabilize the product).

  • Acylation (The Coupling Reaction): a. Cool the activated ATMAA solution from step 1 to -55°C. b. Cool the silylated 7-ACA solution from step 2 to -55°C. c. Slowly add the silylated 7-ACA solution to the activated ATMAA solution via cannula, ensuring the internal temperature does not rise above -50°C. d. Stir the combined reaction mixture at -55°C to -50°C for 30-60 minutes. Monitor the reaction progress by HPLC.

  • Workup and Isolation: a. Once the reaction is complete, quench by pouring the cold reaction mixture into a stirred aqueous solution (e.g., water or a buffered solution). This hydrolyzes the silyl protecting groups. b. Separate the organic layer. The product may precipitate or be extracted following standard procedures (e.g., pH adjustment, extraction with a suitable solvent, and crystallization).

Conclusion

2-Cyano-2-methoxyiminoacetic acid is a synthon of strategic value, enabling the efficient synthesis of complex and biologically potent molecules. Its application in forming the β-lactamase-resistant side chain of modern cephalosporins underscores its importance in overcoming antibiotic resistance. A thorough understanding of the multi-step synthesis, the rationale behind activation and protection strategies, and the critical control of reaction parameters, such as temperature, are essential for leveraging this building block to its full potential in both research and industrial settings.

References

  • EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof.
  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • 2-Cyano-2-methoxyiminoacetic acid. PubChem. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

  • Silylation. Wikipedia. [Link]

  • CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • US3957773A - Process for preparing cephalosporin compounds
  • Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl). PubMed. [Link]

  • EP0453924A1 - A process for synthesizing cephalosporin compounds.
  • WO1996023897A1 - PROCESS FOR THE PREPARATION OF A β-LACTAM ANTIBIOTIC.
  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. PMC. [Link]

  • Orally active cephalosporins. II. Synthesis and structure-activity relationships of new 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-cephalosporins with 1,2,3-triazole in C-3 side chain. PubMed. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. PrepChem.com. [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Fluka - Competence in Silylating Agents. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. National Institutes of Health (NIH). [Link]

  • General Synthesis of Industrial Cephalosporin‐Based Antibiotics Through Amidation with Tosyl Chloride as a Coupling Reagent. ResearchGate. [Link]

  • Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. ACS Omega. [Link].1c01198)

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Application

Isotopic labeling of 2-Cyano-2-methoxyiminoacetic acid for metabolic studies

Application Notes & Protocols Abstract This document provides a comprehensive guide to the isotopic labeling of 2-cyano-2-methoxyiminoacetic acid (CMAA), a key metabolite of the fungicide cymoxanil.[1][2] We present deta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide to the isotopic labeling of 2-cyano-2-methoxyiminoacetic acid (CMAA), a key metabolite of the fungicide cymoxanil.[1][2] We present detailed theoretical protocols for the synthesis of ¹³C- and ¹⁵N-labeled CMAA, designed to empower researchers in drug development and environmental science to conduct robust metabolic studies. The guide explains the critical rationale behind isotopic labeling and offers step-by-step methodologies for subsequent in vitro metabolic assays and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By elucidating the metabolic fate of CMAA, these techniques provide invaluable insights into the biotransformation, persistence, and potential toxicity of its parent compound.

Introduction: The "Why" of Isotopic Labeling for Metabolite Tracking

2-Cyano-2-methoxyiminoacetic acid (CMAA) is recognized primarily as a soil and environmental transformation product of cymoxanil, a fungicide used to control late blight on various crops.[1][3] Understanding the metabolic fate of CMAA is crucial for assessing the environmental impact and toxicological profile of cymoxanil.

Stable Isotope Labeling (SIL) is a powerful technique that replaces specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[4] When this "labeled" compound is introduced into a biological system, it behaves almost identically to its unlabeled counterpart. However, its increased mass makes it distinguishable by analytical instruments like mass spectrometers.[5] This allows researchers to:

  • Trace Metabolic Pathways: Follow the journey of the labeled atoms as the parent molecule is transformed into various metabolites.[5]

  • Confirm Metabolite Identity: Unambiguously distinguish true metabolites from background noise in complex biological matrices.[6]

  • Quantify Metabolite Formation: Use the labeled compound as an internal standard for precise and accurate quantification of its unlabeled analogue.[6]

  • Elucidate Reaction Mechanisms: Determine which bonds are broken and formed during biotransformation.

This guide focuses on leveraging SIL, specifically with ¹³C and ¹⁵N, to investigate the metabolism of CMAA. The primary analytical techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) for its high sensitivity and Nuclear Magnetic Resonance (NMR) spectroscopy for its unparalleled structural elucidation capabilities.[5][7]

Strategic Selection of Isotopic Labels for CMAA

The choice of isotope and its position within the CMAA molecule is dictated by the specific research question. For CMAA (C₄H₄N₂O₃), several strategic labeling patterns can be employed.

IsotopePosition of LabelRationale & Application
¹³C Cyano Carbon (C≡N)Primary Choice for Carbon Skeleton Tracking. Directly traces the fate of the nitrile group, which is a common site for enzymatic hydrolysis to either an amide or a carboxylic acid.
¹³C Carboxyl Carbon (COOH)Tracks the stability and transformation of the carboxylic acid moiety. Useful for studying decarboxylation reactions.
¹⁵N Cyano Nitrogen (C≡N)Elucidates pathways involving the nitrile nitrogen, such as its incorporation into other nitrogenous compounds.
¹⁵N Imino Nitrogen (N-OCH₃)Investigates the stability of the methoxyimino group, a potential site for hydrolysis or reductive cleavage.

This protocol will focus on a synthetic route for labeling the cyano carbon with ¹³C, as it represents a versatile starting point for many metabolic questions.

Synthesis Protocol: [¹³C-cyano]-2-Cyano-2-methoxyiminoacetic Acid

The following is a proposed, chemically sound protocol for the synthesis of CMAA labeled at the cyano position. This multi-step synthesis is based on established organic chemistry principles for creating similar structures.[8]

Overall Synthetic Workflow

The workflow begins with a commercially available labeled precursor, Potassium [¹³C]Cyanide, and proceeds through an intermediate, ethyl 2-[¹³C]cyano-2-(hydroxyimino)acetate, before final modification and hydrolysis.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Oximation cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis A Ethyl 2-chloro-2-oxoacetate C Ethyl 2-[¹³C]cyano-2-oxoacetate A:e->C:w Phase Transfer Catalyst (e.g., TBAB) B Potassium [¹³C]Cyanide (K¹³CN) B:e->C:w E Ethyl 2-[¹³C]cyano-2-(hydroxyimino)acetate C:e->E:w Base (e.g., Pyridine) Ethanol/Water D Hydroxylamine HCl D:e->E:w G Ethyl 2-[¹³C]cyano-2-(methoxyimino)acetate E:e->G:w Base (e.g., K₂CO₃) Acetone F Dimethyl Sulfate F:e->G:w H [¹³C-cyano]-CMAA G:e->H:w Base (e.g., LiOH) THF/Water

Caption: Proposed synthetic workflow for [¹³C-cyano]-CMAA.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl 2-chloro-2-oxoacetate

  • Potassium [¹³C]Cyanide (K¹³CN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Dimethyl sulfate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and safety equipment

Step 1: Synthesis of Ethyl 2-[¹³C]cyano-2-oxoacetate

  • Rationale: This step introduces the ¹³C-labeled cyanide group onto the ethyl glyoxylate backbone using a phase-transfer catalyst to facilitate the reaction between the aqueous cyanide salt and the organic ester.

  • In a fume hood, dissolve ethyl 2-chloro-2-oxoacetate (1.0 eq) and TBAB (0.1 eq) in DCM.

  • Prepare a solution of K¹³CN (1.1 eq) in a minimal amount of water.

  • Add the aqueous K¹³CN solution to the vigorously stirring DCM solution.

  • Stir the biphasic mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be used directly in the next step.

Step 2: Synthesis of Ethyl 2-[¹³C]cyano-2-(hydroxyimino)acetate

  • Rationale: The ketone is converted to an oxime using hydroxylamine. This creates the N-OH group that will be methylated in the subsequent step.

  • Dissolve the crude product from Step 1 in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) in water.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with dilute HCl and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography if necessary.

Step 3: Synthesis of Ethyl 2-[¹³C]cyano-2-(methoxyimino)acetate

  • Rationale: The hydroxyl group of the oxime is methylated to form the final methoxyimino structure.

  • Dissolve the oxime from Step 2 in acetone.

  • Add anhydrous K₂CO₃ (1.5 eq) followed by dimethyl sulfate (1.2 eq) dropwise.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, filter off the K₂CO₃, and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry, and concentrate to yield the ethyl ester of the target molecule.

Step 4: Hydrolysis to [¹³C-cyano]-CMAA

  • Rationale: The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid.

  • Dissolve the ester from Step 3 in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (1.5 eq) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by adding 1M HCl until the pH is ~2.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, [¹³C-cyano]-CMAA.

Verification of Labeling:

  • Mass Spectrometry: The final product should exhibit a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled standard.

  • ¹³C-NMR: A highly enriched signal will be observed in the nitrile region (~115-120 ppm), confirming the position of the label.

Protocol: In Vitro Metabolism Assay using Liver S9 Fraction

This protocol describes a typical experiment to study the metabolism of labeled CMAA using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Objective: To identify and quantify metabolites of [¹³C-cyano]-CMAA formed by liver enzymes.

G A Prepare Reaction Mix (Phosphate Buffer, NADPH, Liver S9 Fraction) B Pre-incubate at 37°C (5 min) A->B C Initiate Reaction (Add [¹³C]-CMAA) B->C D Incubate at 37°C (Sample at t=0, 15, 30, 60 min) C->D E Quench Reaction (Add cold Acetonitrile) D->E For each time point F Centrifuge (14,000g, 10 min, 4°C) E->F G Collect Supernatant F->G H Analyze by LC-MS/MS G->H G CMAA [¹³C]-CMAA MetaboliteA Metabolite A ([¹³C]-Amide derivative) CMAA->MetaboliteA Hydrolysis (Nitrile Hydratase) MetaboliteB Metabolite B (Demethylated derivative) CMAA->MetaboliteB O-Demethylation (CYP450) Conjugate Phase II Conjugate (e.g., Glucuronide) CMAA->Conjugate UGT MetaboliteC Metabolite C ([¹³C]-Carboxylic acid derivative) MetaboliteA->MetaboliteC Hydrolysis (Amidase) MetaboliteB->Conjugate UGT

Sources

Method

Application Note: Development and Validation of Analytical Methods for the Quantification of 2-Cyano-2-methoxyiminoacetic acid (CMIA)

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Cyano-2-methoxyiminoacetic acid (CMIA). CMIA is a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Cyano-2-methoxyiminoacetic acid (CMIA). CMIA is a critical intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics, and a known degradation product of the fungicide Cymoxanil.[1] Accurate and precise quantification of CMIA is paramount for ensuring the quality, efficacy, and safety of final products, as well as for environmental monitoring. This application note details robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of CMIA, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of CMIA Quantification

2-Cyano-2-methoxyiminoacetic acid (C₄H₄N₂O₃, MW: 128.09 g/mol ) is a cyano-oxime derivative that serves as a fundamental building block in organic synthesis.[2][3][4] Its structural integrity and purity directly impact the yield and impurity profile of active pharmaceutical ingredients (APIs). For instance, derivatives of CMIA are utilized in the synthesis of side-chains for several generations of cephalosporin antibiotics.[1] Furthermore, CMIA is recognized as a major soil metabolite of the fungicide Cymoxanil, making its detection and quantification crucial for environmental risk assessments.[1]

The development of validated analytical methods is therefore essential for:

  • In-process control: Monitoring the progress of synthetic reactions involving CMIA.

  • Purity assessment: Determining the purity of CMIA raw material.

  • Stability studies: Evaluating the degradation of CMIA under various conditions.

  • Environmental analysis: Quantifying CMIA residues in environmental samples.

This guide presents a primary HPLC-UV method for routine quantification and an orthogonal GC-MS method for identification and quantification of volatile impurities.

Physicochemical Properties of CMIA

A thorough understanding of the physicochemical properties of CMIA is fundamental to developing effective analytical methods.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₃[2][3][5]
Molecular Weight 128.09 g/mol [2][3][4]
CAS Number 78325-17-4[2][5]
Solubility Slightly soluble in DMSO and Methanol.[2]
Storage Store at -20°C.[2]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is the cornerstone for the quantification of non-volatile organic molecules like CMIA, offering high resolution and sensitivity.[6] The method described below is a robust starting point for the analysis of CMIA in various matrices.

Rationale for Methodological Choices
  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining polar to moderately nonpolar analytes through hydrophobic interactions.

  • Mobile Phase: A buffered aqueous mobile phase is necessary to control the ionization state of the carboxylic acid group of CMIA, ensuring consistent retention and peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry, should a transfer to LC-MS be desired.

  • Detection: UV detection is a simple, robust, and cost-effective method. The wavelength of 235 nm is selected based on typical absorbance maxima for similar chromophores found in related compounds.[6]

Experimental Protocol: HPLC-UV Quantification of CMIA

Caption: Workflow for HPLC-UV quantification of CMIA.

Step-by-Step Protocol:

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[6]

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B (adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm[6]
Injection Volume 20 µL[6]
Column Temperature Ambient or 30°C
Diluent Water/Acetonitrile (50:50, v/v)
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of CMIA reference standard and dissolve in 100 mL of diluent.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Sample Solution: Accurately weigh a known amount of the sample to be analyzed and dissolve it in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

    • Determine the concentration of CMIA in the sample solution by interpolating its peak area from the calibration curve.

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Validation ParameterAcceptance Criteria
Specificity The peak for CMIA should be well-resolved from other components and impurities.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in parameters (e.g., flow rate, mobile phase composition).

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[7] While CMIA itself is not sufficiently volatile for direct GC analysis, derivatization can be employed. This method is particularly useful for identifying volatile impurities or related substances that may be present in the CMIA sample.

Derivatization: A Necessary Step

Due to the polar nature and low volatility of CMIA, a derivatization step is required to make it amenable to GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to convert the carboxylic acid and oxime groups into their more volatile trimethylsilyl (TMS) derivatives.

Experimental Protocol: GC-MS Analysis of CMIA (after derivatization)

Caption: Workflow for GC-MS analysis of CMIA after derivatization.

Step-by-Step Protocol:

  • Instrumentation:

    • A standard GC-MS system with an electron ionization (EI) source.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the CMIA sample into a vial.

    • Evaporate any solvent to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Condition
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
  • Data Analysis:

    • The derivatized CMIA will elute as a distinct peak in the total ion chromatogram.

    • The mass spectrum of this peak can be used for structural confirmation by comparing it to expected fragmentation patterns and, if available, library spectra.

    • Other peaks in the chromatogram can be identified as potential impurities by searching their mass spectra against the NIST library.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 2-Cyano-2-methoxyiminoacetic acid. The primary HPLC-UV method is suitable for routine quality control and quantification, while the secondary GC-MS method offers a powerful tool for impurity identification. Proper method validation in accordance with established guidelines is critical to ensure the integrity of the data generated. These protocols serve as a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1_c-tFzgUhxMBTdf3WQP-kafyNf6sgVLCMPBVeFnd5SQn2AA4ne7tTBmDAtk8IXUQDdiCQfj1zCyFd-I-Zw4ECeI0uCfUekOmgdnVlwXe9KDb57IQmCC_0rJQFvl7h1iexVUfQybBFT0y1SQMN9kJbDvgPdTNJZ0XZRGZ7LMTuuojKRqbpBFlRejfXdo7A-7sT69LBVR0Opmh7rlLVzoTcUugoy_7xS9gGyAc_fVMq8qugNIwWrFs-vkosl8qn-LveOQAD2Yt]
  • 2-Cyano-2-(methoxyimino)acetic Acid CAS: 78325-17-4. United States Biological. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBny2Em-nDaxiyNG1hTGd_T-j8E2_OyTXaVOx-OF4fBU7j7FbOXtdaAkbLFISgk0rweJnfvCpKDIKHVcsS2VPZ5hoUpRr8aLUR3F5WaAbyjY0lhVFeutLt7_uTrJe9p1meopw0J3wFyLAnaVVO_q2EcXNCysgJY4YnIVkVEtIcrRvJkQ==]
  • 2-cyano-2-methoxyimino-acetic acid|78325-17-4. MOLBASE Encyclopedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1C2Yns5Qo1JTrLAzOqVuMKhSuuWcKiKzEVPVuCC0V-xCSca_Oahg2hdGnz0a92HMBHZxw1Hfp8nuC6VPsNyRlg4t2vkG1xY1X4HZi8tn34qo9mKBR8lFbqBmdL8fC-xGVnaz55Q==]
  • A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Cyano(methoxyimino)acetic Acid|Fungicide Metabolite. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7YjdMA3-7mfZwCAu0G3UjC-cdQ6QeTMoHhhlNJEV2tL2A2N-1j6b7x-h0ZtJ3pJICSAeKotiL5IWgIeYA_1FxsOcUUssZ49P4gDsYBEv9IG1BNGHp8OvnXdxhezwg4AdggqNxgQ==]
  • 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53401232]
  • 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14075615]

Sources

Application

Application Notes &amp; Protocols: Structure-Activity Relationship (SAR) Studies of 2-Cyano-2-methoxyiminoacetic Acid Analogs

Introduction: The Significance of the 2-Methoxyiminoacetyl Scaffold The 2-cyano-2-methoxyiminoacetic acid moiety is a cornerstone of modern medicinal chemistry, most notably as a critical side chain (acylamino group) in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Methoxyiminoacetyl Scaffold

The 2-cyano-2-methoxyiminoacetic acid moiety is a cornerstone of modern medicinal chemistry, most notably as a critical side chain (acylamino group) in second, third, and fourth-generation cephalosporin antibiotics.[1][2][3] Its incorporation into the cephalosporin nucleus confers potent, broad-spectrum antibacterial activity and, crucially, remarkable stability against hydrolysis by β-lactamase enzymes—a primary mechanism of bacterial resistance.[4][5] The oxime-based cephalosporins, including FDA-approved drugs like cefuroxime and ceftizoxime, have emerged as a vital class of drugs for treating challenging bacterial infections.[6][7]

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing analogs of 2-cyano-2-methoxyiminoacetic acid. We will delve into the causality behind experimental design, from chemical synthesis to biological evaluation, offering field-proven protocols for researchers in drug discovery and development. The objective is to provide a logical framework for designing novel analogs with enhanced potency, optimized pharmacokinetic properties, and a tailored antibacterial spectrum.

Section 1: Core Scaffold Analysis & Synthesis Strategy

The intrinsic reactivity and biological efficacy of these analogs are profoundly influenced by the stereochemistry of the methoxyimino group. The syn-isomer is substantially more active than the anti-isomer.[4][5] This preference is attributed to the syn-configuration's ability to properly orient the side chain, enhancing its resistance to β-lactamases without compromising its affinity for the target penicillin-binding proteins (PBPs).[8][9] Therefore, synthetic strategies must prioritize the formation of the syn-isomer.

A general, scalable two-step synthesis is often employed, starting from an activated cyanoacetate ester.[10][11] This involves an oximation reaction followed by methylation.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation A Ethyl 2-cyanoacetate B Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (syn-oxime intermediate) A->B  NaNO2, Acid (e.g., H3PO4)  Water, 20-40°C C Ethyl (2Z)-2-cyano-2-methoxyiminoacetate (Final Core Scaffold) B->C  (CH3)2SO4, Base (e.g., K2CO3)  Acetone, 20-25°C

Caption: General Synthetic Workflow.[10]

The choice of an acid like phosphoric acid in the oximation step helps control the reaction pH, while a mild base like potassium carbonate in the methylation step prevents hydrolysis of the ester. This robust synthesis provides the core scaffold, which can then be hydrolyzed to the corresponding carboxylic acid and coupled to various amine-containing nuclei (e.g., the 7-aminocephalosporanic acid core) to generate a library of analogs for SAR studies.

Section 2: Principles of Structure-Activity Relationships

SAR studies for this class of compounds primarily focus on modifications at three key positions to modulate antibacterial activity and β-lactamase stability.

Caption: Key Modification Points for SAR Studies.

  • The R1 Acyl Group (e.g., Aminothiazole): When this scaffold is part of a larger molecule like a cephalosporin, the group attached to the carbonyl is paramount. The introduction of a 2-aminothiazole ring is a classic strategy that dramatically enhances antibacterial potency, particularly against Gram-negative bacteria.[12] This heterocyclic system is believed to improve the penetration of the molecule through the outer membrane of Gram-negative bacteria and increase affinity for essential PBPs.[13]

  • The R2 Oxime Substituent (Methoxy Group): The methoxy group provides an optimal balance of activity against both Gram-positive and Gram-negative bacteria and confers a high degree of stability against β-lactamases.[4][5] Increasing the steric bulk of this group (e.g., to an α,α-dimethylacetic acid moiety as seen in Ceftazidime) can significantly boost activity against challenging pathogens like Pseudomonas aeruginosa, although this may come at the cost of reduced activity against Gram-positive organisms like Staphylococcus aureus.[5]

  • The R3 Carboxyl Group: This acidic functional group is essential for the molecule's interaction with the active site of PBPs. It is often converted into an ester to create a prodrug, enhancing oral bioavailability. The ester is later cleaved in vivo by metabolic enzymes to release the active carboxylic acid.

Data Presentation: Hypothetical SAR Data

To illustrate these principles, the following table summarizes hypothetical data for a series of cephalosporin analogs incorporating different 2-methoxyiminoacetyl side chains.

Analog ID R1 Group R2 Group MIC vs. E. coli (μg/mL) MIC vs. S. aureus (μg/mL) β-Lactamase Stability (% Hydrolysis)
LEAD-01 2-AminothiazoleMethyl0.51< 5%
COMP-02 PhenylMethyl84< 5%
COMP-03 2-AminothiazoleH42> 50%
COMP-04 2-AminothiazoleIsopropyl0.258< 2%

Expert Interpretation:

  • Comparing LEAD-01 to COMP-02 demonstrates the superiority of the aminothiazole ring for Gram-negative activity (E. coli).[13]

  • Comparing LEAD-01 to COMP-03 highlights the critical role of the methoxy group in providing β-lactamase stability. The unsubstituted oxime is rapidly hydrolyzed.

  • Comparing LEAD-01 to COMP-04 shows how increasing the steric bulk at the R2 position can improve Gram-negative potency but may negatively impact Gram-positive (S. aureus) activity.[5]

Section 3: Application Protocols

A systematic approach is required to validate the SAR of newly synthesized analogs. The workflow involves synthesis, purification, and a cascade of biological assays.

G A Chemical Synthesis of Analog B Purification & Characterization (HPLC, NMR, MS) A->B C Primary Screening: MIC Determination B->C D Secondary Screening: β-Lactamase Stability Assay C->D  Active Compounds E Lead Candidate Identification D->E  Stable & Potent Compounds

Caption: Biological Evaluation Workflow.

Protocol 3.1: General Synthesis of a 7-Acylamido-Cephalosporin Analog
  • Objective: To couple the synthesized 2-cyano-2-methoxyiminoacetic acid side chain to a 7-aminocephalosporanic acid (7-ACA) nucleus.

  • Rationale: This protocol employs an activated ester intermediate (e.g., using a carbodiimide like EDC) to facilitate amide bond formation under mild conditions, preserving the integrity of the labile β-lactam ring.

Materials:

  • (2Z)-2-cyano-2-methoxyiminoacetic acid

  • 7-aminocephalosporanic acid (7-ACA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1.1 equivalents of (2Z)-2-cyano-2-methoxyiminoacetic acid in anhydrous DMF.

  • Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC to the solution. Stir at room temperature for 1 hour to pre-activate the carboxylic acid. Trustworthiness Note: Pre-activation minimizes side reactions and improves coupling efficiency.

  • In a separate flask, suspend 1.0 equivalent of 7-ACA in a mixture of DMF and DCM.

  • Cool the 7-ACA suspension to 0°C and slowly add the pre-activated acid solution from step 2.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield the final cephalosporin analog.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism.[14][15]

  • Rationale: The broth microdilution method is a standardized, high-throughput assay that allows for the simultaneous testing of multiple compounds against various bacterial strains.[16][17]

Materials:

  • 96-well microtiter plates[14]

  • Mueller-Hinton Broth (MHB)[16]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[17]

  • Synthesized analogs dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Cefuroxime)

  • Spectrophotometer (plate reader)

Procedure:

  • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

  • In well 1, add 100 µL of the test analog at twice the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (MHB only).[17]

  • Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. The final volume in each well is 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.[14]

  • Determine the MIC by visual inspection for turbidity or by reading the optical density (OD600) with a plate reader. The MIC is the lowest concentration in a well with no visible growth.[14][17]

Protocol 3.3: β-Lactamase Stability Assay
  • Objective: To quantify the stability of an analog in the presence of β-lactamase enzymes.

  • Rationale: This assay uses Nitrocefin, a chromogenic cephalosporin, which changes color from yellow to red upon hydrolysis of its β-lactam ring.[18][19] The rate of color change is directly proportional to β-lactamase activity.[19] By observing how effectively a test compound inhibits this color change (by being a preferential substrate), we can assess its stability.

Materials:

  • Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer)[18]

  • β-lactamase enzyme solution (e.g., from Bacillus cereus)

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader) capable of reading at 490 nm[20]

Procedure:

  • Prepare a working solution of Nitrocefin in phosphate buffer. The solution should be yellow.[18]

  • In a 96-well plate, add the test analog at various concentrations to the wells.

  • Add a fixed amount of β-lactamase enzyme solution to each well containing the test analog. Incubate for 10 minutes at room temperature to allow the enzyme to interact with the test compound.

  • Initiate the reaction by adding the Nitrocefin working solution to all wells.

  • Immediately measure the absorbance at 490 nm kinetically over a period of 30-60 minutes.[21][22]

  • Data Analysis: A stable compound will be a poor substrate for the β-lactamase, resulting in the enzyme hydrolyzing Nitrocefin and causing a rapid increase in absorbance at 490 nm. An unstable compound will be preferentially hydrolyzed, "sparing" the Nitrocefin and resulting in a much slower rate of absorbance increase. The relative stability can be quantified by comparing the hydrolysis rates (change in OD/time) for different analogs.

Conclusion

The 2-cyano-2-methoxyiminoacetic acid scaffold is a privileged structure in antibacterial drug discovery. A systematic SAR approach, grounded in robust synthetic protocols and validated by a cascade of standardized biological assays, is essential for the rational design of next-generation cephalosporins. By carefully modulating the substituents at the R1, R2, and R3 positions, researchers can fine-tune the antibacterial spectrum, enhance potency, and overcome critical resistance mechanisms like β-lactamase production. The protocols and principles outlined in this guide provide a comprehensive framework for scientists dedicated to this vital area of research.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Dunn, G. L. (1983). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Journal of Antimicrobial Chemotherapy, 12 Suppl C, 1–5. [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). [Link]

  • Dunn, G. L. (1983). Ceftizoxime and other third-generation cephalosporins: structure-activity relationships. Smith Kline & French Laboratories. [Link]

  • Frère, J. M., Joris, B., Duez, C., & Ghuysen, J. M. (1984). Des-, syn- and anti-oxyimino-delta 3-cephalosporins. Intrinsic reactivity and reaction with RTEM-2 serine beta-lactamase and D-alanyl-D-alanine-cleaving serine and Zn2+-containing peptidases. The Biochemical journal, 218(3), 933–937. [Link]

  • Nishimura, T., Yoshimura, Y., & Yamaoka, M. (1991). Orally active cephalosporins. Part 2: synthesis, structure-activity relationships and oral absorption of cephalosporins having a C-3 pyridyl side chain. The Journal of antibiotics, 44(11), 1264–1274. [Link]

  • Labia, R., Piras, P., & Le Goffic, F. (1980). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of antimicrobial chemotherapy, 6 Suppl A, 19–25. [Link]

  • Beta-Lactamase Activity Colorimetric Assay Kit (384 well). (n.d.). Assay Genie. [Link]

  • Chemical structures of cephalosporins, with the methoxyimino group of... (n.d.). ResearchGate. [Link]

  • Picard, M., & Campion, J. J. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 103. [Link]

  • CEPHALOSPORIN STRUCTURE-ACTIVITY RELATIONSHIP SUMMARY. (n.d.). University of Washington. [Link]

  • Saczewski, J., Hudson, A. L., & Rybczyńska, A. (2009). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. Acta poloniae pharmaceutica, 66(6), 671–680. [Link]

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. (n.d.). Espacenet.
  • Kumar, A., Singh, B. K., & Kumar, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Kumar, A., Singh, B. K., & Kumar, R. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed. [Link]

  • Saczewski, J., Hudson, A. L., & Rybczyńska, A. (2009). 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. ResearchGate. [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.).
  • 2-Cyano-2-(methoxyimino)acetic acid. (n.d.). PubChem. [Link]

  • 2-Cyano-2-methoxyiminoacetic acid. (n.d.). PubChem. [Link]

  • Al-Ostath, A., Al-Ghorbani, M., & Gedi, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Iovine, V., & Orofino, F. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3691. [Link]

  • Mustafa, H., Daud, S., Sheraz, S., Bibi, M., Ahmad, T., Sardar, A., Fazal, T., Khan, A., & Abid, O. U. R. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie, 358(5), e70004. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Cyano-2-methoxyiminoacetic acid

Welcome to the technical support center for the purification of crude 2-Cyano-2-methoxyiminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Cyano-2-methoxyiminoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex issues encountered during the purification of this critical synthetic intermediate. The information presented here is a synthesis of established protocols and field-proven insights to ensure the highest degree of scientific integrity and reproducibility in your work.

I. Understanding the Molecule and Its Common Impurities

2-Cyano-2-(methoxyimino)acetic acid (C₄H₄N₂O₃, MW: 128.09 g/mol ) is a key building block in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

Crude 2-Cyano-2-methoxyiminoacetic acid can contain a variety of impurities stemming from its synthesis, which typically involves the O-methylation of 2-cyano-2-hydroxyiminoacetate.[2] Understanding these impurities is the first step in designing an effective purification strategy.

Table 1: Common Impurities in Crude 2-Cyano-2-methoxyiminoacetic acid
Impurity ClassSpecific ExamplesOrigin
Starting Materials Unreacted 2-cyano-2-hydroxyiminoacetate, Ethyl CyanoacetateIncomplete reaction
Geometric Isomers (E)-isomer of 2-cyano-2-methoxyiminoacetic acidSynthesis conditions favoring the formation of the undesired isomer
Byproducts Hydrolysis products of the ester or cyano groupPresence of water or harsh pH conditions
Residual Solvents Methanol, Dimethylformamide (DMF), Dichloromethane (DCM)Incomplete removal after reaction or extraction
Reagents Methylating agents (e.g., dimethyl sulfate), BasesCarryover from the reaction workup

II. Troubleshooting Common Purification Issues: FAQs

This section addresses specific problems you may encounter during the purification of 2-Cyano-2-methoxyiminoacetic acid in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily. What is the likely cause?

A1: An oily product or a depressed melting point is often indicative of the presence of residual solvents or unreacted starting materials. The presence of the geometric (E)-isomer can also contribute to this issue. It is crucial to ensure complete removal of solvents under vacuum. If the problem persists, consider an additional purification step such as recrystallization from a different solvent system or column chromatography.

Q2: I'm observing poor recovery after recrystallization. How can I improve my yield?

A2: Low recovery during recrystallization can be due to several factors:

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 2-Cyano-2-methoxyiminoacetic acid, which has slight solubility in methanol and DMSO, a co-solvent system might be necessary.[3] Experiment with solvent mixtures, such as methanol/water or ethanol/water, to find the optimal ratio.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as an amorphous solid, trapping impurities. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote the formation of larger, purer crystals.

  • Excessive Washing: Washing the filtered crystals with a solvent in which the product has some solubility will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

Q3: My HPLC analysis shows a persistent impurity peak close to my product peak. How can I resolve this?

A3: A closely eluting impurity is often a structural analog, such as the (E)-isomer.[2] To improve separation:

  • Optimize HPLC Method: Adjusting the mobile phase composition, gradient, or pH can enhance resolution. For acidic compounds like this, a buffered mobile phase is often beneficial.[4][5] Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.

  • Chemical Treatment: If the impurity is a known byproduct, it may be possible to selectively react or extract it. For instance, if the impurity is the corresponding ester, a mild basic wash could hydrolyze it to the more water-soluble carboxylate, allowing for its removal by extraction.

  • Preparative Chromatography: For high-purity requirements, preparative HPLC may be necessary to resolve closely related impurities.

Q4: The color of my purified product is off-white or yellowish. Is this a concern?

A4: While a slight off-white color may not always indicate significant impurity, a distinct yellow or brown color suggests the presence of degradation products or residual reagents. These colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon followed by filtration before crystallization. However, always verify the purity of the decolorized product by HPLC analysis.

III. Step-by-Step Purification Protocols

Here are detailed protocols for common and effective purification techniques for crude 2-Cyano-2-methoxyiminoacetic acid.

Protocol 1: Recrystallization

This is often the most effective and scalable method for purifying crystalline solids.

Objective: To remove soluble impurities by leveraging differences in solubility between the desired compound and contaminants.

Materials:

  • Crude 2-Cyano-2-methoxyiminoacetic acid

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, dissolve the crude 2-Cyano-2-methoxyiminoacetic acid in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Co-solvent Addition: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the acidic product from neutral or basic impurities.

Objective: To isolate the acidic product by converting it to its water-soluble salt form.

Materials:

  • Crude 2-Cyano-2-methoxyiminoacetic acid

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1M

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like DCM or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated 2-Cyano-2-methoxyiminoacetic acid will be in the aqueous (top) layer as its sodium salt. Drain the organic layer, which contains neutral and basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2), at which point the purified product will precipitate out.[6]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[2]

Table 2: Representative HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 235 nm[1]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 30°C
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in diluent (e.g., Mobile Phase A) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto HPLC system C->D E Separate components on C18 column D->E F Detect analytes by UV absorption E->F G Integrate peaks in chromatogram F->G H Calculate purity by area percent G->H I Compare with reference standard H->I

Sources

Optimization

Common side reactions in the synthesis of 2-Cyano-2-methoxyiminoacetic acid

Technical Support Center: Synthesis of 2-Cyano-2-methoxyiminoacetic Acid A Guide to Troubleshooting Common Side Reactions Welcome to the technical support center for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Cyano-2-methoxyiminoacetic Acid

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This molecule is a critical building block in the pharmaceutical industry, notably serving as a precursor for the side-chains of several generations of cephalosporin antibiotics.[1] Its synthesis, while well-documented, is prone to several side reactions that can impact yield, purity, and overall process efficiency.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to troubleshoot and optimize your synthesis. We will explore the mechanistic origins of byproducts and offer field-proven strategies for their mitigation.

Section 1: Understanding the Core Synthesis Pathways

The synthesis of 2-cyano-2-methoxyiminoacetic acid typically proceeds through one of two primary routes, starting from either cyanoacetamide or an ester like ethyl cyanoacetate.[1] The key transformations involve the formation of an oxime (or hydroxyimino group) via nitrosation, followed by methylation to the methoxyimino group, and finally, hydrolysis to the desired carboxylic acid. Understanding this main pathway is the first step in identifying where deviations—side reactions—can occur.

G cluster_0 Route A cluster_1 Route B A1 Cyanoacetamide A2 2-Cyano-2-(hydroxyimino)acetamide A1->A2 Nitrosation (NaNO2, Acid) C1 2-Cyano-2-methoxyimino-acetamide A2->C1 Methylation (e.g., DMS, Base) B1 Ethyl Cyanoacetate B2 Ethyl 2-Cyano-2- (hydroxyimino)acetate B1->B2 Nitrosation (NaNO2, Acid) C2 Ethyl 2-Cyano-2- methoxyiminoacetate B2->C2 Methylation (e.g., DMS, Base) D 2-Cyano-2-methoxyiminoacetic acid (Final Product) C1->D Hydrolysis C2->D Hydrolysis G cluster_side Common Side Reactions Main Main Synthetic Pathway Product 2-Cyano-2-methoxyiminoacetic acid Main->Product Byproduct1 Methoxyimino-malonic acid (Dicarboxylic Acid) Product->Byproduct1 Harsh Hydrolysis (Excess Acid/Base/Heat) Byproduct2 Methoxyimino-acetonitrile (Decarboxylated Product) Product->Byproduct2 Thermal Stress (e.g., Distillation) Byproduct3 Mixture of E/Z Isomers Product->Byproduct3 Isomerization (Thermodynamic Equilibration) G start Crude Product Analysis (HPLC, NMR, MS) q1 Major Impurity Detected? start->q1 q2 Mass consistent with Nitrile Hydrolysis? q1->q2 Yes end_ok Product Meets Purity Specs q1->end_ok No q3 Mass consistent with Decarboxylation? q2->q3 No a1 Action: Refine Hydrolysis - Use milder base (LiOH) - Lower temperature - Monitor reaction time q2->a1 Yes q4 Split peaks with identical mass? q3->q4 No a2 Action: Refine Purification - Avoid distillation - Use recrystallization or room temp. chromatography q3->a2 Yes a3 Action: Isomer Separation - Perform careful column chromatography - Attempt fractional recrystallization q4->a3 Yes end_reassess Re-evaluate Synthetic Step (e.g., Nitrosation, Methylation) q4->end_reassess No (Unidentified Impurity) a1->start Re-run & Analyze a2->start Re-purify & Analyze a3->start Separate & Analyze

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Cyano-2-methoxyiminoacetic acid

Welcome to the technical support resource for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Overview: The Core Pathway

The synthesis of 2-Cyano-2-methoxyiminoacetic acid is typically accomplished via a three-step sequence starting from ethyl cyanoacetate. This pathway involves oximation, methylation, and subsequent hydrolysis. Each step has critical parameters that must be carefully controlled to ensure high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis SM Ethyl Cyanoacetate R1 NaNO₂ / Acid (e.g., Acetic Acid) SM->R1 Int1 Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) R1->Int1 Int2 Ethyl 2-cyano-2-methoxyiminoacetate Int1->Int2 R2 Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., K₂CO₃) R2->Int2 Product 2-Cyano-2-methoxyiminoacetic acid Int2->Product Int1_ref->R2 R3 Base (e.g., NaOH) then Acid Workup R3->Product Int2_ref->R3

Caption: General workflow for the synthesis of 2-Cyano-2-methoxyiminoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

While all steps are important, the initial oximation of ethyl cyanoacetate to form Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is arguably the most critical.[1] This step sets the stage for the entire synthesis. Poor yield or purity in this step will cascade, making subsequent purification difficult and lowering the overall yield. Precise control of pH and temperature is paramount to prevent hydrolysis of the ester and other side reactions.[1][2][3]

Q2: Why is pH control so important during the oximation (Step 1)?

The reaction involves the in situ generation of nitrous acid (HNO₂) from sodium nitrite and a weak acid like acetic acid.[4] The pH must be acidic enough to form HNO₂ but not so acidic as to cause significant acid-catalyzed hydrolysis of the ethyl ester functionality on the starting material or product.[5][6] An optimal pH of around 4.5 is often recommended to balance these competing factors.[1][2][3]

Q3: What are the primary safety concerns with the methylation step (Step 2)?

The most common methylating agent used is dimethyl sulfate (DMS), which is highly toxic and a suspected carcinogen.[7] All manipulations involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles. It is crucial to have a quench solution (e.g., concentrated ammonia or sodium hydroxide) readily available to neutralize any spills and residual DMS in the glassware before cleaning.[7]

Q4: Can I use a different base for the final hydrolysis (Step 3)?

Yes, while sodium hydroxide is common, other bases like potassium hydroxide or lithium hydroxide can be used. The key is to use a stoichiometric amount of a strong base to ensure complete saponification of the ester. The reaction progress should be monitored (e.g., by TLC or HPLC) to determine when the starting ester has been fully consumed. Following saponification, a careful acidification is required to protonate the carboxylate and precipitate the final product.

Troubleshooting Guide

Problem: Low Yield in Oximation (Step 1)

Q: My yield of Ethyl 2-cyano-2-(hydroxyimino)acetate is consistently below 60%. What are the likely causes and how can I fix it?

Low yields in this step are common and can typically be traced to three main factors: temperature control, pH drift, and reagent quality.

  • Causality & Explanation: The nitrosation reaction is exothermic, and the nitrous acid reagent is unstable at elevated temperatures. If the temperature rises above 5-10°C, nitrous acid can decompose, and the rate of ester hydrolysis increases, consuming your starting material and product.[1][4]

  • Actionable Solutions:

    • Strict Temperature Control: Vigorously stir the reaction mixture in an ice-salt bath to maintain an internal temperature of 0-5°C throughout the dropwise addition of the sodium nitrite solution.[1]

    • Monitor and Adjust pH: Use a pH meter to monitor the reaction. If the pH deviates significantly from the optimal 4.5, it can be adjusted. Some protocols use a buffered system to maintain the correct pH.[2][3][8]

    • Reagent Quality: Ensure your ethyl cyanoacetate is pure and your sodium nitrite has not degraded. Use freshly prepared solutions.

Troubleshooting_Oximation Start Low Yield in Oximation Step Q1 Was internal temp. maintained at 0-5°C? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol1 Improve cooling (ice-salt bath). Slow down reagent addition. A1_No->Sol1 Q2 Was pH monitored? (Target ~4.5) A1_Yes->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol2 Implement pH monitoring/control. Consider using a buffered system. A2_No->Sol2 Q3 Are reagents pure and fresh? A2_Yes->Q3 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes Sol3 Use freshly opened/purified ethyl cyanoacetate and fresh NaNO₂. A3_No->Sol3 End Review literature for alternative acid catalysts or solvent systems. A3_Yes->End

Caption: Troubleshooting logic for low yield in the oximation step.

Problem: Incomplete Methylation or Byproduct Formation (Step 2)

Q: My methylation reaction is sluggish, and TLC shows multiple spots. How can I improve the conversion and selectivity?

This issue often points to problems with the base, solvent, or moisture in the reaction.

  • Causality & Explanation: The methylation is an Sₙ2 reaction that requires the deprotonation of the oxime hydroxyl group to form a nucleophilic oxyanion. If the base is too weak or heterogeneous, deprotonation is inefficient. The choice of solvent is also critical; polar aprotic solvents like DMF or acetone are typically used to solvate the cation and facilitate the reaction.[7] Water contamination can hydrolyze the methylating agent and interfere with the reaction.

  • Actionable Solutions:

    • Base and Solvent System: A common effective system is potassium carbonate (K₂CO₃) as the base in anhydrous acetone or DMF.[7] K₂CO₃ is a solid, so vigorous stirring is essential to maximize the surface area and reaction rate.

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents. Moisture can compete with the desired reaction.

    • Monitor Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. However, a large excess should be avoided to minimize difficult-to-remove byproducts and for safety reasons.

    • Reaction Monitoring: Track the disappearance of the starting material (Oxyma) by TLC. If the reaction stalls, a gentle warming (e.g., to 40-50°C) can sometimes drive it to completion, but this should be done cautiously.

Problem: Difficulty in Isolating the Final Product (Step 3)

Q: After acidification in the final hydrolysis step, I get an oil or a very impure solid. How can I achieve clean precipitation?

This is a classic workup challenge related to solubility and pH control.

  • Causality & Explanation: 2-Cyano-2-methoxyiminoacetic acid has both a polar carboxylic acid group and other functional groups, giving it complex solubility properties. Oiling out occurs when the product precipitates from a solution in which it has high solubility, often due to rapid changes in pH or temperature. Impurities can also act as crystallization inhibitors.

  • Actionable Solutions:

    • Controlled Acidification: After the hydrolysis is complete, cool the basic solution in an ice bath. Add the acid (e.g., 2N HCl) slowly with vigorous stirring, monitoring the pH. The product will precipitate as the solution becomes acidic. A slower rate of precipitation often leads to a more crystalline, purer solid.

    • Solvent Choice: The precipitation is typically done in an aqueous medium. If the product remains oily, you can try adding a small amount of a miscible co-solvent or attempt an extraction with a suitable organic solvent (like ethyl acetate) followed by crystallization from the organic phase.

    • Purification: If direct precipitation yields an impure solid, it may need to be purified. Recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) is a common method. Column chromatography can also be used for purification if necessary.[9]

Data & Protocols

Table 1: Comparison of Reaction Conditions for Oximation (Step 1)
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl CyanoacetateSodium Nitrite, Acetic AcidWater0-5~2-387[4]
Ethyl CyanoacetateSodium Nitrite, Phosphoric/HCl AcidWater20-401969[7]
N-substituted CyanoacetamideSodium Nitrite, Hydrochloric AcidDioxane/Water0-5177[10]
Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) [1][4]

  • In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve ethyl cyanoacetate (1.0 eq) in a mixture of water and acetic acid.

  • Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Prepare a solution of sodium nitrite (1.2 eq) in water.

  • Add the sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.

  • The product may precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and dry under vacuum to yield the product. The crude product can be purified by recrystallization from ethanol or ethyl acetate.[1][8]

Protocol 2: Synthesis of Ethyl 2-cyano-2-methoxyiminoacetate [7]

  • In a fume hood, add the dried Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a flask containing anhydrous acetone.

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Highly Toxic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[9]

Protocol 3: Synthesis of 2-Cyano-2-methoxyiminoacetic acid

  • Dissolve the crude Ethyl 2-cyano-2-methoxyiminoacetate (1.0 eq) in a suitable solvent like methanol or THF.

  • Add an aqueous solution of sodium hydroxide (1.05 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2N HCl with vigorous stirring until the pH of the solution is ~2.

  • The final product should precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

References

  • BenchChem (2025). Technical Support Center: Purification of Ethyl (2Z)
  • Vulcanchem. 2-Cyano-2-methoxyiminoacetic acid - 78325-17-4.
  • Google Patents. EP0259737B1 - 2-cyano-2-alkoximino-acetamide.
  • Google Patents. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
  • Google Patents. JPS63192748A - Manufacture of 2-cyano-2-oxyiminoacetamide.
  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Synthesis of Ethyl (2Z)
  • BenchChem (2025). Troubleshooting incomplete reactions with Ethyl 2-cyano-2-(hydroxyimino)
  • Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)
  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • BenchChem (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • BenchChem (2025). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • ResearchGate. ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt)
  • BenchChem (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • PubChem. 2-Cyano-2-methoxyiminoacetic acid.
  • PrepChem.com.
  • Organic Syntheses.
  • Wikipedia.
  • United States Biological. 2-Cyano-2-(methoxyimino)acetic Acid CAS: 78325-17-4.
  • Advanced ChemTech.
  • Wiley Online Library. Ethyl 2-Cyano-2-(hydroxyimino)
  • LGC Standards. 2-Cyano-2-(methoxyimino)acetic Acid.
  • Google Patents. CN102070572A - Method for recovering and preparing furanone acid from syn-2-methoxyimino-2-(2-furayl)-acetic acid-ammonia salt waste residue.
  • Google Patents. CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts.
  • PubChem. 2-Cyano-2-(methoxyimino)acetic acid.
  • ResearchGate. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY)
  • U.S. Environmental Protection Agency. Cyanotoxins Analytical Methods Overview and New Developments.
  • Patsnap Eureka. 2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof.
  • National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • Agency for Toxic Substances and Disease Registry. analytical methods.
  • PubMed. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)

Sources

Optimization

Technical Support Center: Stability of 2-Cyano-2-methoxyiminoacetic acid (CMAA)

Welcome to the technical support center for 2-Cyano-2-methoxyiminoacetic acid (CMAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyano-2-methoxyiminoacetic acid (CMAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of CMAA in various solvent systems. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Understanding CMAA Stability: A Molecular Perspective

2-Cyano-2-methoxyiminoacetic acid (CMAA) is a multifunctional molecule featuring a carboxylic acid, a nitrile group, and a methoxyimino group. This unique combination of functional groups dictates its chemical reactivity and stability profile. The primary routes of degradation for CMAA involve the hydrolysis of the nitrile and the methoxyimino moieties.

Key Molecular Features Influencing Stability:

  • Methoxyimino (Oxime) Group: The C=N double bond of the oxime is susceptible to hydrolysis, particularly under acidic conditions. This reaction is generally slower than the hydrolysis of analogous imines or hydrazones, conferring a degree of intrinsic stability.[1][2][3] The hydrolysis process is catalyzed by acid, which protonates the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[2][3]

  • Nitrile (Cyano) Group: The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This process can be catalyzed by either acid or base.[4][5][6] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, while base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion.[6][7]

  • Carboxylic Acid Group: The presence of the carboxylic acid group can influence the local pH of the microenvironment in solution, potentially auto-catalyzing hydrolytic degradation, especially in non-buffered systems.

Understanding these potential degradation pathways is the first step in troubleshooting stability issues and designing robust experimental protocols.

Proposed Degradation Pathway of CMAA

The following diagram illustrates the likely degradation pathways of CMAA under hydrolytic conditions. The primary points of cleavage are the methoxyimino and nitrile groups.

CMAA Degradation Pathway cluster_nitrile_hydrolysis Nitrile Hydrolysis cluster_oxime_hydrolysis Oxime Hydrolysis CMAA 2-Cyano-2-methoxyiminoacetic acid (CMAA) Amide_Intermediate 2-(Methoxyimino)malonamic acid CMAA->Amide_Intermediate H₂O (Acid or Base catalysis) Keto_Acid 2-Oxo-2-cyanoacetic acid CMAA->Keto_Acid H₂O (Acid catalysis) Final_Product Oxalic Acid + Other Fragments Amide_Intermediate->Final_Product Further hydrolysis Keto_Acid->Final_Product Decarboxylation & Further degradation caption Proposed degradation pathways of CMAA.

Caption: Proposed degradation pathways of CMAA.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of CMAA in solution.

Issue Potential Cause Troubleshooting Steps & Explanation
Yellowing or Discoloration of Solution Degradation. The formation of conjugated systems or impurities from the breakdown of CMAA can lead to colored solutions. This is a common indicator of instability.1. Verify Storage Conditions: Confirm that the solid CMAA is stored at the recommended -20°C and protected from light and moisture.[1] 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid storing CMAA in solution for extended periods. 3. Solvent Purity: Ensure the solvent is of high purity and free from acidic or basic contaminants that could catalyze degradation. 4. pH Control: If using aqueous solutions, ensure they are buffered to a neutral or slightly acidic pH (pH 5-7), as oxime hydrolysis is acid-catalyzed.[3]
Precipitation or Cloudiness in Solution Poor Solubility or Degradation. CMAA has limited solubility in some solvents.[1] Alternatively, degradation products may be less soluble than the parent compound, causing them to precipitate.1. Check Solubility: CMAA is reported to be slightly soluble in DMSO and methanol.[1] For other solvents, perform a small-scale solubility test. 2. Use Co-solvents: A mixture of solvents may be necessary to achieve the desired concentration and maintain stability. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, MS) to determine if it is undissolved CMAA or a degradation product.
Inconsistent Experimental Results or Loss of Potency Significant Degradation. The active concentration of CMAA is decreasing over the course of the experiment due to instability in the chosen solvent system.1. Perform a Time-Course Analysis: Analyze the concentration of CMAA in your experimental solvent at several time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[8] 2. Solvent Selection: Re-evaluate your choice of solvent. Aprotic solvents are generally preferred to minimize hydrolysis. If an aqueous system is required, use a buffered solution and conduct experiments at the lowest feasible temperature. 3. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify the conditions under which CMAA is most labile. This will inform your experimental design to avoid these conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing CMAA?

A1: For short-term use, high-purity, anhydrous DMSO or methanol are suitable solvents, although solubility is limited.[1] It is strongly recommended to prepare solutions fresh for each experiment and to avoid long-term storage in any solvent. Solid CMAA should be stored at -20°C.[1]

Q2: How does pH affect the stability of CMAA in aqueous solutions?

A2: The stability of CMAA in aqueous solutions is highly pH-dependent. The oxime group is susceptible to acid-catalyzed hydrolysis, meaning it will degrade more rapidly at low pH.[2][3] The nitrile group can be hydrolyzed under both acidic and basic conditions.[4] For maximum stability in aqueous media, a buffered solution in the slightly acidic to neutral range (pH 5-7) is recommended.

Q3: Can I heat a solution of CMAA to aid dissolution?

A3: Heating solutions of CMAA is not recommended. Thermal stress can accelerate the degradation of both the oxime and nitrile functional groups, leading to a significant loss of the parent compound.[10] If dissolution is slow, consider sonication in a room temperature water bath.

Q4: How can I monitor the stability of CMAA in my specific solvent system?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A stability-indicating method is one that can separate the intact CMAA from its degradation products, allowing for accurate quantification of the parent compound over time.

Q5: Are there any known incompatibilities with other reagents?

A5: Avoid strong acids, strong bases, and strong oxidizing or reducing agents, as these can readily react with the functional groups of CMAA. The hydrolysis of oximes can be accelerated by various inorganic acids.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of CMAA

This protocol outlines a forced degradation study to determine the intrinsic stability of CMAA and to develop a stability-indicating analytical method.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare CMAA Stock Solution (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep_Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prep_Stock->Oxidative Thermal Thermal Stress (e.g., 60°C in solution) Prep_Stock->Thermal Photolytic Photolytic Stress (e.g., UV light exposure) Prep_Stock->Photolytic Control Control Sample (Stock solution at RT) Prep_Stock->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Control->HPLC Neutralize->HPLC Evaluate Evaluate Chromatograms for Degradation Products & Mass Balance HPLC->Evaluate caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of CMAA (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Control: Keep one aliquot of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.[11]

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. An example method for a related compound uses a C18 column with a gradient of ammonium acetate buffer and acetonitrile/methanol.[8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of CMAA remaining at each time point.

    • Ensure the method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent CMAA peak.

Solvent Selection Decision Tree

Solvent Selection for CMAA leaf leaf start Aqueous System Required? is_aqueous_yes pH Control Possible? start->is_aqueous_yes Yes is_aqueous_no Aprotic Solvent Suitable? start->is_aqueous_no No ph_control_yes Use Buffered System (pH 5-7) Minimize time in solution is_aqueous_yes->ph_control_yes Yes ph_control_no High risk of degradation. Re-evaluate experiment. is_aqueous_yes->ph_control_no No aprotic_yes aprotic_yes is_aqueous_no->aprotic_yes Yes aprotic_no aprotic_no is_aqueous_no->aprotic_no No (Protic Solvent Needed) leaf_aprotic leaf_aprotic aprotic_yes->leaf_aprotic Use Anhydrous Aprotic Solvent (e.g., Acetonitrile, THF) Prepare fresh. leaf_protic leaf_protic aprotic_no->leaf_protic Use Anhydrous Alcohol (e.g., Methanol, Ethanol) Use at low temp, prepare fresh. caption Decision tree for solvent selection.

Caption: Decision tree for solvent selection.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-2-(methoxyimino)acetic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION. Retrieved from [Link]

  • BioPharm International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chromedia. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • PubMed. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Retrieved from [Link]

  • ResearchGate. (1983). (PDF) Synthesis and properties of the α-keto acids. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Deoximation of keto- And aldoximes to carbonyl compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Cyano-2-methoxyiminoacetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 2-Cyano-2-methoxyiminoacetic acid (CAS: 78325-17-4). This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 2-Cyano-2-methoxyiminoacetic acid (CAS: 78325-17-4). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the underlying principles to empower you to solve crystallization challenges effectively.

Core Concept: The Science of Crystallization

Crystallization is a thermodynamic process driven by supersaturation. For a molecule like 2-Cyano-2-methoxyiminoacetic acid, successful crystallization depends on a delicate balance of solubility, temperature, solvent interactions, and nucleation kinetics. The acidic nature of the carboxylic group and the polar cyano and methoxyimino functionalities dictate its solubility profile, making solvent selection a critical first step. Factors such as pH, cooling rate, and the presence of impurities can significantly influence crystal habit, purity, and yield[1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of 2-Cyano-2-methoxyiminoacetic acid?

A: Based on its chemical structure and available data, 2-Cyano-2-methoxyiminoacetic acid has limited solubility in common organic solvents, noted as being slightly soluble in methanol and DMSO[2]. An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Primary Recommendation: Start with polar protic solvents like methanol or ethanol .

  • Alternative Approaches: If single-solvent systems are ineffective, a mixed-solvent system is a powerful alternative. A common strategy is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like methanol) and then add a "poor" solvent (an anti-solvent in which it is insoluble, like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Re-heating to clarify and then cooling slowly can yield high-quality crystals[3][4].

Q2: My compound appears to be degrading during the heating process. What could be the cause?

A: The methoxyimino and ester (in related compounds) groups can be susceptible to hydrolysis, particularly under prolonged heating in the presence of acidic or basic impurities or in protic solvents like water[5]. The β-lactam rings in related cephalosporin syntheses, which use this type of side chain, are also known to be sensitive[5]. While 2-Cyano-2-methoxyiminoacetic acid itself lacks a β-lactam, the principle of functional group stability is relevant. To mitigate this, minimize the time the solution spends at high temperatures and ensure all glassware is clean and free of acidic or basic residues.

Q3: Can I crystallize the salt form of this acid instead of the free acid?

A: Yes, crystallizing the salt form is a viable and often advantageous strategy, especially for compounds with acidic or basic functionalities[3]. Reacting 2-Cyano-2-methoxyiminoacetic acid with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) to form the corresponding salt can significantly alter its solubility profile and may lead to more robust crystallization[6]. The increased ionic character of the salt can promote the formation of a more ordered crystal lattice.

Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

dot

Caption: Troubleshooting workflow for common crystallization issues.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue that typically points to the solution not being sufficiently supersaturated.

  • Underlying Cause: The concentration of your compound is below its saturation point at the cooled temperature. You may have used too much solvent.

  • Immediate Actions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites[4].

    • Seeding: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This "seed" acts as a template for crystal growth[4][7].

    • Increase Concentration: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. This increases the solute concentration, facilitating supersaturation[4][8].

Q5: My compound is precipitating as an oil, not as solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[4]. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point of the mixture.

  • Underlying Cause: The conditions are forcing the compound out of a solution that is too warm for it to solidify.

  • Solutions:

    • Reheat and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly[4][8].

    • Modify the Solvent System: A lower polarity solvent may be forcing the compound out too early at a high temperature. Try a more polar solvent system to keep the compound dissolved until a lower temperature is reached.

    • Insulate: Ensure the flask is not cooling too rapidly. Place it on a cork ring or folded paper towels and cover the top with a watch glass to trap solvent vapor and slow heat loss[8].

Q6: The yield of my recrystallized product is extremely low. Why is this happening?

A: A poor yield suggests that a significant amount of your compound remains dissolved in the mother liquor[8].

  • Underlying Cause: The most common reason is the use of an excessive amount of solvent during the initial dissolution step.

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss. You can attempt to recover this by concentrating the mother liquor and cooling for a second crop of crystals.

    • Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.

    • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. If the solution cools during this step, the product will crystallize prematurely on the filter paper, reducing your isolated yield.

Experimental Protocol: A Self-Validating Crystallization Workflow

This protocol provides a generalized, step-by-step methodology for the crystallization of 2-Cyano-2-methoxyiminoacetic acid.

dot

Sources

Optimization

Identification of byproducts in 2-Cyano-2-methoxyiminoacetic acid synthesis

Welcome to our dedicated technical support guide for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to help you identify and mitigate the formation of byproducts, ensuring the purity and yield of your target compound.

Part 1: Troubleshooting Guide - Navigating Byproduct Formation

This section addresses specific issues you may encounter during the synthesis of 2-Cyano-2-methoxyiminoacetic acid. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Question 1: My final product shows significant impurities after synthesis. What are the most likely byproducts?

Answer: The identity of byproducts heavily depends on your chosen synthetic route and reaction conditions. The two most common precursors are ethyl 2-cyanoacetate and 2-cyanoacetamide.[1] Below is a summary of the most probable impurities for each route.

Table 1: Common Byproducts in 2-Cyano-2-methoxyiminoacetic Acid Synthesis

Precursor MaterialCommon ByproductFormation MechanismMitigation Strategy
Ethyl 2-cyanoacetate Ethyl 2-cyano-2-methoxyiminoacetateIncomplete hydrolysis of the ester group.Ensure complete saponification by adjusting reaction time, temperature, or base concentration. Monitor reaction progress by TLC or HPLC.
2-Amido-2-methoxyiminoacetic acidPartial hydrolysis of the nitrile group to an amide.[2][3]Maintain controlled pH and temperature during the reaction and workup. Avoid excessively harsh acidic or basic conditions.[4][5]
Methoxyimino malonic acidComplete hydrolysis of the nitrile group to a carboxylic acid.[1][4]Use milder reaction conditions and carefully control the reaction time.
2-Cyanoacetamide 2-Cyano-2-hydroxyiminoacetamideIncomplete methylation of the oxime intermediate.[1]Ensure the correct stoichiometry of your methylating agent (e.g., dimethyl sulfate) and optimal reaction conditions for the methylation step.
Unreacted 2-CyanoacetamideIncomplete initial reaction.Optimize reaction time and temperature for the initial nitrosation step.[6]

Question 2: My IR spectrum shows a diminished or absent nitrile peak (around 2200-2260 cm⁻¹), but my mass spectrometry results indicate a compound with a similar mass to my target. What is the likely culprit?

Answer: This spectroscopic evidence strongly suggests that the nitrile group has undergone a chemical transformation. The most probable side reaction is the hydrolysis of the nitrile to either an amide or a carboxylic acid.[1][2][7]

  • Formation of 2-Amido-2-methoxyiminoacetic acid: In this case, the nitrile group is converted to an amide. You would expect to see the appearance of N-H stretching bands in the IR spectrum (around 3200-3400 cm⁻¹) and a change in the carbonyl stretching frequency.

  • Formation of Methoxyimino malonic acid: If the nitrile is fully hydrolyzed to a carboxylic acid, the nitrile peak will disappear, and you will observe a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer.

Both of these byproducts have molecular weights very close to the starting material, which can make differentiation by mass spectrometry alone challenging without high-resolution instrumentation.

Question 3: How can I minimize the hydrolysis of the nitrile group during my synthesis?

Answer: Hydrolysis of the nitrile is typically catalyzed by either acid or base, especially at elevated temperatures.[2][5] To minimize this side reaction, consider the following:

  • pH Control: Carefully manage the pH throughout the reaction and workup. If your synthesis involves a final hydrolysis step (for example, from an ester precursor), use stoichiometric amounts of acid or base and avoid prolonged exposure to harsh pH conditions.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating, as this will accelerate the rate of nitrile hydrolysis.

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction and subsequent byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and analysis of 2-Cyano-2-methoxyiminoacetic acid.

Question 1: What are the common synthetic pathways for 2-Cyano-2-methoxyiminoacetic acid?

Answer: There are several established routes for synthesizing this compound. A widely used laboratory method starts with ethyl cyanoacetate, which undergoes nitrosation followed by methylation and subsequent hydrolysis of the ester.[1] Another common approach begins with cyanoacetamide, which is converted to 2-cyano-2-(hydroxyimino)acetamide, followed by methylation and hydrolysis to the final carboxylic acid.[1]

Diagram 1: Synthetic Pathway and Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 2-cyano-2-hydroxyiminoacetate Ethyl 2-cyano-2-hydroxyiminoacetate Ethyl Cyanoacetate->Ethyl 2-cyano-2-hydroxyiminoacetate 1. NaNO2, Acid Ethyl 2-cyano-2-methoxyiminoacetate Ethyl 2-cyano-2-methoxyiminoacetate Ethyl 2-cyano-2-hydroxyiminoacetate->Ethyl 2-cyano-2-methoxyiminoacetate 2. Methylating Agent 2-Cyano-2-methoxyiminoacetic acid 2-Cyano-2-methoxyiminoacetic acid Ethyl 2-cyano-2-methoxyiminoacetate->2-Cyano-2-methoxyiminoacetic acid 3. Hydrolysis Ethyl 2-cyano-2-methoxyiminoacetate->2-Cyano-2-methoxyiminoacetic acid 2-Amido-2-methoxyiminoacetic acid 2-Amido-2-methoxyiminoacetic acid 2-Cyano-2-methoxyiminoacetic acid->2-Amido-2-methoxyiminoacetic acid Partial Nitrile Hydrolysis Methoxyimino malonic acid Methoxyimino malonic acid 2-Amido-2-methoxyiminoacetic acid->Methoxyimino malonic acid Full Nitrile Hydrolysis

Caption: A simplified workflow of the synthesis and potential side reactions.

Question 2: Which analytical techniques are most effective for identifying and quantifying byproducts in this synthesis?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixture.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of your final product and quantifying the relative amounts of byproducts. A reversed-phase C18 column with a UV detector is typically effective.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is invaluable for determining the molecular weights of any impurities, which provides crucial clues to their identities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can definitively identify byproducts. For example, the presence of an ethyl group signal in the ¹H NMR of your final product would indicate incomplete hydrolysis of an ethyl ester precursor.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective way to identify the presence or absence of key functional groups, such as the nitrile (C≡N) or hydroxyl (O-H) groups, which can help in identifying hydrolysis byproducts.[11]

Question 3: What is the mechanism behind the formation of the amide and carboxylic acid byproducts from the nitrile group?

Answer: The hydrolysis of the nitrile group can be catalyzed by either acid or base and proceeds in two main stages.[7]

  • Conversion to an Amide: The first stage involves the nucleophilic attack of water (in acidic conditions) or a hydroxide ion (in basic conditions) on the carbon of the nitrile group.[3][7] This is followed by proton transfers to yield an amide intermediate.

  • Hydrolysis of the Amide: The amide intermediate can then undergo further hydrolysis to form a carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions).[7] This second step often requires more forcing conditions (higher temperatures or more concentrated acid/base) than the initial hydrolysis of the nitrile to the amide.

Part 3: Key Analytical Protocols

This section provides standardized protocols for the analysis of 2-Cyano-2-methoxyiminoacetic acid and its potential byproducts.

Protocol 1: HPLC Analysis for Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of your dried sample into a clean NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are good choices for this compound.

  • Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Look for characteristic peaks of the product and any potential impurities as outlined in Table 1. For example, the presence of a quartet and triplet in a 2:3 ratio would suggest the presence of an ethyl ester impurity.

References

  • Cyano(methoxyimino)acetic Acid | Fungicide Metabolite. (n.d.). Benchchem.
  • 2-Cyano-2-(methoxyimino)acetic acid | C4H4N2O3 | CID 14075615. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-Cyano-2-methoxyiminoacetic acid | C4H4N2O3 | CID 53401232. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-cyano-2-methoxyimino-acetic acid | 78325-17-4. (n.d.). MOLBASE Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Structures of cymoxanil metabolites. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved January 22, 2026, from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]

  • Qualitative Organic Analysis – Identification of an Unknown. (n.d.). Retrieved January 22, 2026, from [https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_Lab_Manual/24. Qualitative_Organic_Analysis–_Identification_of_an_Unknown]([Link]. Qualitative_Organic_Analysis–_Identification_of_an_Unknown)

  • Process for producing cyanoacetic acid esters. (2012). Google Patents.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 22, 2026, from [Link]

  • Process for making 2-cyano-2-hydroxyiminoacetamide salts. (1975). Google Patents.
  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 22, 2026, from [Link]

  • 2-cyano-2-methoxyiminoacetic acid (Ref: IN W3595). (n.d.). AERU. Retrieved January 22, 2026, from [Link]

  • Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. (2016). Google Patents.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrolysis of 2-Cyano-2-methoxyiminoacetic Acid

Welcome to the technical support center for 2-Cyano-2-methoxyiminoacetic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyano-2-methoxyiminoacetic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this critical intermediate in the synthesis of cephalosporin antibiotics and other advanced molecules. The inherent reactivity that makes this compound a valuable building block also renders it susceptible to hydrolysis, a common challenge that can lead to reduced yields, impurities, and complex purification procedures.

This guide provides a structured, in-depth approach to understanding and preventing the hydrolysis of 2-Cyano-2-methoxyiminoacetic acid. We will move from foundational principles to actionable troubleshooting protocols, grounded in established chemical principles.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the stability of 2-Cyano-2-methoxyiminoacetic acid.

Q1: What is 2-Cyano-2-methoxyiminoacetic acid, and why is its stability so critical?

2-Cyano-2-methoxyiminoacetic acid is a key organic intermediate, most notably used for constructing the acyl side chains of numerous third-generation cephalosporin antibiotics.[1] Its structure features a methoxyimino group (-C(=N-OCH₃)) which is crucial for conferring stability against bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[1]

The stability of this molecule is paramount because its degradation via hydrolysis introduces impurities into the reaction stream. These byproducts can compete in subsequent reaction steps, lead to the formation of undesired side-products, and significantly complicate the purification of the final active pharmaceutical ingredient (API), ultimately impacting both yield and purity.

Q2: What are the primary chemical pathways for the hydrolysis of this molecule?

Hydrolysis, the cleavage of chemical bonds by water, can occur at two primary sites on the 2-Cyano-2-methoxyiminoacetic acid molecule: the nitrile (cyano) group and the carboxylic acid/methoxyimino group . The reaction is often catalyzed by the presence of acids or bases.[2]

  • Nitrile Hydrolysis: The cyano group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This process can be catalyzed by both strong acids and bases.

  • Imine Hydrolysis: The methoxyimino group (C=N-O) is an imine derivative. Imines are susceptible to hydrolysis, which breaks the C=N bond to form a carbonyl compound (a ketone in this case) and an amine or its derivative (methoxyamine). This reaction is typically acid-catalyzed, as protonation of the imine nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[3]

The specific conditions of your reaction (pH, temperature, solvent) will determine which pathway is dominant.

Figure 1: Potential hydrolysis pathways of 2-Cyano-2-methoxyiminoacetic acid.

Part 2: Troubleshooting Guide - Proactive Prevention Strategies

This section is designed as a practical, cause-and-effect guide to help you make informed decisions before and during your experiment to minimize hydrolysis.

Q3: How does my choice of solvent impact the rate of hydrolysis?

The solvent system is your first line of defense. Since water is the reactant in hydrolysis, minimizing its presence and activity is key.

  • Aprotic Solvents are Preferred: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate are generally preferred. They do not have acidic protons and do not participate in hydrogen bonding to the same extent as protic solvents, thus reducing the activation of the molecule towards hydrolysis.

  • Avoid Protic Solvents: Protic solvents like water, methanol, and ethanol can actively participate in the hydrolysis reaction by donating protons and acting as a nucleophile. Their use should be minimized or avoided, especially during the activation and coupling steps.

  • Ensure Anhydrous Conditions: Regardless of the solvent chosen, it is critical to use a dry (anhydrous) grade and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] This prevents the introduction of atmospheric moisture.

Table 1: Solvent Selection Guide

SolventTypeDielectric Constant (Polarity)Suitability for Preventing HydrolysisRationale
Water Protic80.1Very PoorReactant in hydrolysis. High polarity stabilizes charged intermediates, accelerating the reaction.
Methanol Protic32.7PoorCan act as a nucleophile and proton source.
Acetonitrile Aprotic37.5GoodPolar enough to dissolve reactants but does not donate protons.
THF Aprotic7.6ExcellentLow polarity and aprotic nature significantly suppress hydrolysis. Good for solubility.
Dichloromethane Aprotic9.1ExcellentAprotic and non-polar. A common choice for acylation reactions.[1]
Ethyl Acetate Aprotic6.0GoodAprotic, but can contain trace water if not dried properly.
Q4: What is the optimal pH range for reactions, and how can I control it?

Controlling the pH is the most critical parameter for preventing hydrolysis.[2] Both strongly acidic and strongly basic conditions can accelerate the degradation of 2-Cyano-2-methoxyiminoacetic acid.

  • Strongly Acidic (pH < 3): Promotes rapid hydrolysis of the methoxyimino group.[3]

  • Strongly Basic (pH > 9): Can catalyze the hydrolysis of the nitrile group and may lead to other side reactions.[4]

  • Optimal Range (Generally pH 4-7): A mildly acidic to neutral pH is often the "sweet spot" where the molecule exhibits the greatest stability. The exact optimum can depend on the specific reaction being performed.

How to Control pH:

  • Buffering Systems: If an aqueous phase is unavoidable (e.g., during workup), use a suitable buffer (e.g., phosphate or acetate buffer) to maintain the pH within the desired range.

  • Non-Nucleophilic Bases: When a base is required for the reaction (e.g., to neutralize HCl byproduct from an acyl chloride), use a sterically hindered, non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases are less likely to attack the activated acid themselves.[5]

  • Careful Acid/Base Addition: During workup or pH adjustments, add acids or bases slowly and with vigorous stirring to avoid localized pH extremes.

Q5: How does temperature influence hydrolysis, and what are the recommended reaction temperatures?

Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[6] Therefore, conducting reactions at the lowest practical temperature is a crucial preventative measure.

  • Activation Step: When activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride or oxalyl chloride), it is common to perform the reaction at 0°C or even lower.

  • Coupling Step: The subsequent coupling with an amine (like the cephalosporin core) is often carried out at very low temperatures, sometimes between -50°C and -80°C, to minimize all potential side reactions, including hydrolysis.[1]

  • Workup and Extraction: It is advisable to perform aqueous workups using cold solutions to minimize product degradation during this phase.

Part 3: Experimental Protocols & Monitoring

This section provides a generalized workflow and methods for monitoring your reaction's progress and the extent of any hydrolysis.

Q6: Can you provide a general step-by-step protocol for an acylation reaction that minimizes hydrolysis?

The following is a representative protocol for the activation of 2-Cyano-2-methoxyiminoacetic acid and its subsequent coupling to an amine (R-NH₂), such as a cephalosporin nucleus.

Step 1: Preparation (Anhydrous Conditions)

  • Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Use anhydrous grade solvents.

  • Maintain a positive pressure of inert gas throughout the experiment.

Step 2: Activation to Acyl Chloride

  • Suspend 2-Cyano-2-methoxyiminoacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous Dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours or until the evolution of gas ceases and the solution becomes clear. This solution of the activated acyl chloride is used directly in the next step.

Step 3: Coupling Reaction

  • In a separate, dry flask, dissolve your amine substrate (R-NH₂) (1.0 eq) and a non-nucleophilic base like Triethylamine (2.0-2.5 eq) in anhydrous DCM or THF.

  • Cool this solution to the recommended low temperature (e.g., -50°C).

  • Slowly add the freshly prepared acyl chloride solution from Step 2 to the amine solution dropwise via a cannula or syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at low temperature for several hours, monitoring its progress by TLC or LC-MS.

Step 4: Workup

  • Once the reaction is complete, quench it by adding cold, buffered water (pH ~5-7).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold, dilute acid (e.g., 1M HCl), cold saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Workflow cluster_prep Preparation cluster_activation Activation (0°C) cluster_coupling Coupling (-50°C) cluster_workup Workup (Cold) prep Ensure Anhydrous Conditions (Dry Glassware, Inert Gas) start Suspend Acid in DCM add_cat Add Catalytic DMF start->add_cat add_reagent Add Oxalyl Chloride (Slowly) add_cat->add_reagent stir Stir 1-2h at 0°C add_reagent->stir activated Activated Acyl Chloride Solution stir->activated combine Add Acyl Chloride (Slowly) activated->combine Use Immediately prep_amine Prepare Amine + Base in DCM cool_amine Cool to -50°C prep_amine->cool_amine cool_amine->combine react Stir & Monitor (TLC/LCMS) combine->react quench Quench with Cold Buffer react->quench Reaction Complete extract Separate Organic Layer quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry product Crude Product dry->product

Figure 2: Hydrolysis-Minimizing Workflow for Acylation.
Q7: How can I monitor the extent of hydrolysis during my reaction?

Regular monitoring is crucial for troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the reaction. The starting carboxylic acid is quite polar and will likely have a low Rf value. The desired product will be less polar. Hydrolysis byproducts may appear as new, often polar, spots on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): The preferred quantitative method. Develop an HPLC method that can separate the starting material, the desired product, and potential hydrolysis byproducts. By running standards, you can quantify the percentage of each component in your reaction mixture over time. A typical method might use a C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities. The mass spectrometer can provide the molecular weight of side-products, allowing you to confirm if they correspond to the expected hydrolysis products (e.g., the dicarboxylic acid derivative).

References

  • Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • BenchChem. (2025). Application Notes: The Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Cephalosporin Synthesis.
  • Organic Chemistry Portal. (2016). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties.
  • PubMed. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution.
  • RSC Publishing. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.

Sources

Optimization

Technical Support Center: Overcoming Isomerization of the Methoxyimino Group in Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing the stereochemistry of the methoxyimino group. The geometric configuration of the C=N-OCH₃ moiety is a critical param...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the stereochemistry of the methoxyimino group. The geometric configuration of the C=N-OCH₃ moiety is a critical parameter in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the cephalosporin class of antibiotics. The difference between the syn (Z) and anti (E) isomers can lead to dramatic variations in biological activity. For instance, the syn isomer of Cefotaxime is significantly more potent than its anti counterpart, a difference attributed to the former's superior ability to penetrate bacterial cell walls.[1][2] This guide provides in-depth answers to common questions and robust troubleshooting protocols to help you control, separate, and analyze these isomers effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the E/Z isomers of the methoxyimino group, and why is controlling their formation so important?

The methoxyimino group contains a carbon-nitrogen double bond (C=N), which restricts rotation and gives rise to geometric isomers. These are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond.[3][4]

  • Z-isomer (syn): The higher-priority groups on the carbon and nitrogen atoms are on the same side of the double bond. In many cephalosporins, the methoxy group (-OCH₃) and the larger acyl group are on the same side, which is often referred to as the syn-configuration.

  • E-isomer (anti): The higher-priority groups are on opposite sides of the double bond, often called the anti-configuration.

Controlling this stereochemistry is critical because E and Z isomers are distinct chemical compounds with different physical, chemical, and biological properties.[5][6] In drug development, one isomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to unwanted side effects. For example, the syn isomer of the cephalosporin HR 756 is up to 80 times more active against certain bacteria than the anti isomer.[2][7] Therefore, stereoselective synthesis or effective separation is a regulatory and efficacy imperative.

Q2: What factors typically induce the isomerization of the methoxyimino group?

The energy barrier for interconversion between E and Z isomers of oxime ethers is high enough to allow for their isolation at room temperature, but isomerization can be induced by several factors:[8]

  • Acid Catalysis: Protic and Lewis acids can catalyze isomerization by protonating the imine nitrogen.[9][10] This lowers the energy barrier for rotation around the C=N bond or proceeds via a nucleophilic attack mechanism, leading to equilibration.[6][10][11]

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier, leading to an equilibrium mixture of isomers.[12][13] Classical synthesis methods that require high temperatures often result in isomer mixtures.[5]

  • Light (Photochemical Isomerization): Oximes and their ethers can undergo isomerization upon exposure to light, typically UV or visible light in the presence of a photosensitizer.[13][14][15] This proceeds through an excited triplet state and can be used to enrich the thermodynamically less stable isomer.[16][17][18]

  • Base: While less common, basic conditions can also promote isomerization in some substrates.[13]

Q3: How can I determine the E/Z ratio of my product mixture?

Accurate determination of the isomer ratio is essential for process control. Several analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most direct methods. The chemical environments of protons near the C=N bond are different for each isomer, resulting in distinct signals. By integrating the signals corresponding to each isomer, a quantitative ratio can be determined.[5][9]

  • High-Performance Liquid Chromatography (HPLC): Due to their different shapes and dipole moments, E and Z isomers can often be separated by HPLC. A calibrated method can provide precise quantification.[19]

  • Gas Chromatography (GC): For volatile compounds, GC can separate isomers. However, care must be taken as the high temperatures in the GC inlet can sometimes cause on-column isomerization, leading to inaccurate results.[12]

  • Computational Methods: When only one isomer is available or assignment is ambiguous, computational methods like DP4+ can predict NMR spectra to help determine the configuration.[20]

Q4: Is it possible to predict which isomer will be thermodynamically more stable?

Generally, the isomer with less steric hindrance between bulky substituents is the thermodynamically more stable one. For many oximes, this corresponds to the E isomer.[5][16] However, the stability is influenced by a complex interplay of steric and electronic factors, including intramolecular hydrogen bonding, which can sometimes favor the Z isomer.[12][21][22] In many pharmaceutical applications, such as third-generation cephalosporins, the biologically active Z (syn) isomer is often the thermodynamically less stable one, making kinetic control or post-synthesis enrichment necessary.[23][24][25][26]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during synthesis and purification, providing causal analysis and actionable solutions.

Issue 1: My reaction produces an inseparable mixture of E/Z isomers.
  • Cause Analysis: Standard oximation reactions often lack stereocontrol and proceed under conditions that allow for equilibration, leading to a thermodynamically controlled mixture of isomers.[5][16] These isomers may have very similar physical properties, making separation by standard crystallization or chromatography challenging.[5]

  • Solution 2.1: Implement Stereoselective Synthesis

    • Rationale: Aim for kinetic control by choosing reaction conditions that favor the formation of one isomer's transition state over the other. This often involves milder conditions and specific catalysts.

    • Strategy: Many modern methods provide high selectivity. For example, using specific catalysts like CuSO₄ and K₂CO₃ can facilitate highly stereoselective conversions under mild conditions.[27] Different synthetic pathways can be designed to selectively yield the desired E or Z isomer with high purity.[28]

  • Solution 2.2: Employ Post-Synthesis Isomerization and Separation

    • Rationale: If a mixture is unavoidable, it can be converted to a single, desired isomer. One effective method involves acid-catalyzed isomerization where one isomer's salt is significantly less soluble and precipitates from the solution.

    • Strategy (Enriching the E-isomer): A mixture of E/Z isomers can be dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with an anhydrous acid like HCl. The hydrochloride salt of the E isomer often precipitates selectively, which can then be filtered and neutralized to recover the pure E isomer in high yield.[9]

    • Strategy (Advanced Separation): If isomerization is not feasible, specialized chromatography may be required. Impregnating silica gel with silver nitrate can improve the separation of E/Z isomers due to differential π-complexation with the silver ions.[19][29]

Issue 2: The desired isomer converts to the undesired one during workup or purification.
  • Cause Analysis: The carefully controlled kinetic product from the reaction can isomerize if exposed to harsh conditions during subsequent steps. Acidic or basic aqueous workups, or purification via chromatography on acidic or basic media (like standard silica or alumina), can catalyze equilibration. High temperatures during solvent evaporation are also a common cause.[13]

  • Solution 2.1: Utilize Neutral and Mild Workup Procedures

    • Rationale: Avoid conditions that promote isomerization.

    • Strategy: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for extractions. Wash with brine to remove water and dry with a neutral agent like Na₂SO₄ or MgSO₄. Evaporate solvents at reduced pressure and low temperature (e.g., < 30 °C).

  • Solution 2.2: Adjust Purification Strategy

    • Rationale: Minimize contact time with stationary phases and avoid high temperatures.

    • Strategy: Use flash chromatography with a neutral stationary phase or pre-treat silica gel by washing it with a solvent containing a small amount of a neutral amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites. Consider alternative purification methods like preparative HPLC at room temperature or selective crystallization if a suitable solvent system can be found.

Issue 3: The E/Z ratio of my final product changes during storage.
  • Cause Analysis: Isomerization is not just an issue during synthesis; it can also occur over time. Prolonged exposure to ambient light, heat, or trace acidic/basic impurities in the sample can cause the product to slowly equilibrate to the more stable isomer.[12]

  • Solution 3.1: Implement Optimized Storage Conditions

    • Rationale: Protect the compound from energy sources and catalytic impurities that facilitate isomerization.

    • Strategy: Store the purified compound in an amber vial to protect it from light. Store at low temperatures (e.g., -20 °C) in a freezer. For highly sensitive compounds, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation which can produce acidic byproducts. Ensure the final product is free of any residual acid or base from the purification process.

Part 3: Visual Guides & Data

Diagrams

Isomerization_Pathway cluster_catalysts Catalysts Z_Isomer Z-Isomer (e.g., syn, less stable) TransitionState Transition State (Protonated Imine or Excited State) Z_Isomer->TransitionState E_Isomer E-Isomer (e.g., anti, more stable) E_Isomer->TransitionState TransitionState->Z_Isomer TransitionState->E_Isomer Acid Acid Heat Heat Light Light

Caption: E/Z isomerization pathway of the methoxyimino group.

Troubleshooting_Workflow Start Poor E/Z Ratio Observed CheckPoint Where did the isomerization occur? Start->CheckPoint Synthesis During Synthesis CheckPoint->Synthesis Synthesis Workup During Workup/ Purification CheckPoint->Workup Workup Storage During Storage CheckPoint->Storage Storage Sol_Synthesis Modify Reaction: - Lower Temperature - Change Catalyst - Control pH Synthesis->Sol_Synthesis Sol_Post Post-Reaction: - Acid-catalyzed  isomerization/  precipitation - Specialized  chromatography Synthesis->Sol_Post Sol_Workup Use Mild Conditions: - Neutral pH Buffers - Low Temperature - Neutral Stationary Phase Workup->Sol_Workup Sol_Storage Optimize Storage: - Protect from Light - Store at -20°C - Store under Inert Gas Storage->Sol_Storage

Caption: Troubleshooting workflow for isomerization issues.

Data Summary Table
Factor Effect on Methoxyimino Group Recommended Control Strategy References
Acid Catalyzes isomerization towards thermodynamic equilibrium. Can be used to selectively precipitate one isomer salt.Use neutral/buffered conditions during workup. For enrichment, use anhydrous acid in a non-polar solvent.[6][9][10]
Heat Provides activation energy for interconversion, typically favoring the more stable E isomer at equilibrium.Conduct reactions at the lowest possible temperature. Evaporate solvents under reduced pressure at low temperatures.[5][12][13]
Light Can induce photochemical isomerization, often used to access the less stable Z isomer via triplet sensitization.Protect light-sensitive compounds from UV and visible light during reaction, workup, and storage using amber glass or foil.[13][14][17]
Stationary Phase Acidic sites on silica or basic sites on alumina can catalyze isomerization during column chromatography.Use a neutral stationary phase, or deactivate silica gel with a base (e.g., triethylamine) before use.[19]

Part 4: Key Methodologies & Protocols

Protocol A: Acid-Catalyzed Enrichment of the E-Isomer

This protocol is adapted from methodologies designed to isomerize and selectively precipitate one isomer from a mixture.[9]

Objective: To convert a mixture of E/Z aryl alkyl oxime isomers into >98% pure E isomer.

Materials:

  • E/Z mixture of the oxime

  • Anhydrous diethyl ether (or other suitable anhydrous solvent like toluene or hexane)

  • Anhydrous hydrogen chloride (gas or a solution in anhydrous ether)

  • 10% Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolution: Dissolve the E/Z oxime mixture (e.g., 1.0 equivalent) in a suitable volume of anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

  • Acidification: Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in anhydrous ether. A voluminous precipitate of the oxime hydrochloride salt should form.

  • Precipitation & Isolation: Continue the acid addition until precipitation is complete. Stir the resulting slurry for 30 minutes at room temperature.

  • Filtration: Filter the solid hydrochloride salt under a blanket of inert gas. Wash the solid thoroughly with fresh anhydrous diethyl ether to remove the soluble, non-precipitated isomer and any excess acid.

  • Neutralization: Carefully add the dried hydrochloride salt in portions to a vigorously stirring solution of 10% Na₂CO₃. Stir until all the solid has dissolved and gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Workup: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the oxime, now highly enriched in the E isomer.

  • Analysis: Confirm the final E/Z ratio using ¹H NMR or HPLC.

Protocol B: Analytical Quantification of E/Z Isomers by ¹H NMR

Objective: To determine the isomeric ratio of a methoxyimino compound using ¹H NMR.

Procedure:

  • Sample Preparation: Prepare a standard NMR sample by dissolving an accurately weighed amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 value) to allow for full relaxation of all relevant protons, ensuring accurate integration.

  • Peak Identification: Identify distinct signals corresponding to each isomer. Protons on substituents attached to the C=N double bond or the methoxy group itself often show different chemical shifts for the E and Z forms. For example, the methine protons of an isopropyl group adjacent to the imine can have separate, well-resolved resonances for each isomer.[9]

  • Integration: Carefully integrate the area of a characteristic peak for the E isomer (Area_E) and the corresponding peak for the Z isomer (Area_Z). Choose signals that are well-resolved and free from overlap with other peaks.

  • Calculation: Calculate the percentage of each isomer using the following formulas:

    • % E Isomer = [Area_E / (Area_E + Area_Z)] * 100

    • % Z Isomer = [Area_Z / (Area_E + Area_Z)] * 100

References

  • Selective Synthesis of E and Z Isomers of Oximes. (2025). ResearchGate. [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. (2022). Molecules. [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. (n.d.). TSI Journals. [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. (1980).
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2006). Journal of Molecular Structure: THEOCHEM.
  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. (2023). Organic & Biomolecular Chemistry. [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. (2001). Semantic Scholar. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. (2021). Journal of the American Chemical Society. [Link]

  • Why are oxime geometrical isomers stable? (2015). Chemistry Stack Exchange. [Link]

  • Formation of oximes and hydrazones. (n.d.). Khan Academy. [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. (2022). Molecules. [Link]

  • HR 756, the syn isomer of a new methoxyimino cephalosporin with unusual antibacterial activity. (1978). Antimicrobial Agents and Chemotherapy. [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (1984).
  • How to separate E and Z isomers? (2016). ResearchGate. [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. (2022). AIR Unimi. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (2010).
  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (2021). Organic Chemistry Portal. [Link]

  • Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. (1980). Journal of Antibiotics. [Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. (2023). Journal of the American Chemical Society. [Link]

  • Mechanisms of acid-catalyzed Z/E isomerization of imines. (1985). Journal of the American Chemical Society. [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. (2008).
  • HR 756, the syn Isomer of a New Methoxyimino Cephalosporin with Unusual Antibacterial Activity. (1978). Antimicrobial Agents and Chemotherapy. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. (2021). Journal of the American Chemical Society. [Link]

  • A Level Chemistry Revision "E / Z Isomers". (2021). YouTube. [Link]

  • Chemical structures of cephalosporins, with the methoxyimino group... (n.d.).
  • Mechanisms of acid catalyzed E/Z isomerization of methyl O-methylbenzohydroximate. (2016). International Journal of Chemical Studies. [Link]

  • Light‐Induced Chemistry of Oximes and Derivatives. (2019). ResearchGate. [Link]

  • (Z)-(2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)glycine. (n.d.). Pharmaffiliates. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). MDPI. [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry. [Link]

  • Dynamic stereochemistry of imines and derivatives. Part IX. The mechanism of E–Z isomerization in N-alkylimines. (1977). Journal of the Chemical Society, Perkin Transactions 2.
  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. (2016).
  • Concentration effects in the photochemical syn-anti isomerization of an oxime ether. (1975). Journal of the American Chemical Society. [Link]

  • Synthesis and characterization of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxy-imino acetic acid and the Sm (Ⅲ) Schiff base complexes. (2007). Journal of Shandong University (Engineering Science).

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-2-methoxyiminoacetic Acid

Welcome to the technical support guide for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-2-methoxyiminoacetic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate a smooth and efficient scale-up process. As a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, ensuring the purity and yield of this compound is paramount.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 2-Cyano-2-methoxyiminoacetic acid and what is its primary application?

2-Cyano-2-methoxyiminoacetic acid, often referred to by its IUPAC name (2Z)-2-cyano-2-methoxyiminoacetic acid, is a key chemical intermediate.[3][4] Its primary importance lies in its role as a precursor to the acyl side chains of numerous advanced cephalosporin antibiotics, such as Cefotaxime and Ceftriaxone.[1][5] The methoxyimino group is particularly crucial as it confers stability against β-lactamase enzymes, a common bacterial resistance mechanism.[1]

Q2: What is the common synthetic route for this compound at scale?

The most prevalent and scalable synthesis is a three-step process starting from a cyanoacetate ester (e.g., methyl or ethyl cyanoacetate):

  • Nitrosation: Reaction of the cyanoacetate ester with a nitrosating agent, typically sodium nitrite in the presence of an acid, to form the intermediate ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma).[6][7][8]

  • O-Methylation: The hydroxyimino intermediate is then methylated, commonly using dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate, to yield the methyl 2-cyano-2-methoxyiminoacetate ester.[6][9]

  • Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester to the desired carboxylic acid, 2-Cyano-2-methoxyiminoacetic acid.[10]

Q3: What are the critical safety considerations for this synthesis?

  • Cyanide Compounds: The starting materials and product contain a cyano group. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use.

  • Nitrosating Agents: Nitrous acid, generated in situ from sodium nitrite and acid, is a hazardous substance. The reaction can release toxic nitrogen oxides (NOx). Ensure adequate ventilation and temperature control.

  • Methylating Agents: Dimethyl sulfate (DMS) is a potent carcinogen and is highly toxic and corrosive. Use of DMS requires stringent safety protocols, including specialized personal protective equipment (PPE) and a dedicated quenching procedure for any residual reagent (e.g., with ammonia solution).

  • Exothermic Reactions: Both the nitrosation and methylation steps can be exothermic. Gradual reagent addition and efficient cooling are essential to maintain control, especially during scale-up.

Synthesis Workflow and Key Stages

The overall process can be visualized as a linear progression through three main chemical transformations, each with its own workup and potential purification steps.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Hydrolysis Start Methyl Cyanoacetate + Sodium Nitrite + Acid Nitrosation Reaction: Formation of Hydroxyimino Intermediate Start->Nitrosation Workup1 Workup: Quenching & Extraction Nitrosation->Workup1 Intermediate1 Hydroxyimino Intermediate + Dimethyl Sulfate + Base Workup1->Intermediate1 Methylation Reaction: Formation of Methoxyimino Ester Intermediate1->Methylation Workup2 Workup: Quenching & Extraction Methylation->Workup2 Intermediate2 Methoxyimino Ester + Base (e.g., NaOH) Workup2->Intermediate2 Hydrolysis Reaction: Saponification Intermediate2->Hydrolysis Workup3 Workup: Acidification & Crystallization Hydrolysis->Workup3 Product Final Product: 2-Cyano-2-methoxyiminoacetic acid Workup3->Product

Caption: High-level workflow for the synthesis of 2-Cyano-2-methoxyiminoacetic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, providing causal explanations and actionable solutions.

Problem 1: Low Yield in Nitrosation Step

Q: My yield of the hydroxyimino intermediate is consistently low. What are the likely causes and how can I fix it?

A: Low yield in this step is a frequent issue and typically points to suboptimal reaction conditions. The key is controlling the formation and stability of nitrous acid.

  • Causality: Nitrous acid (HONO) is generated in situ from sodium nitrite and a protic acid. The reaction is highly pH-sensitive. If the pH is too low, nitrous acid can decompose rapidly into NOx gases. If the pH is too high, the concentration of the active nitrosating species is insufficient. Furthermore, the ester can hydrolyze under harsh acidic or basic conditions.[8]

  • Troubleshooting Steps:

    • pH Control: This is the most critical parameter. The optimal pH for nitrosation of cyanoacetates is typically between 4.0 and 5.0.[7][8][11] Using a buffered system (e.g., acetic acid/acetate or phosphoric acid) is highly recommended for scale-up to prevent pH fluctuations from localized concentration changes during reagent addition.[7]

    • Temperature Management: The reaction is exothermic. Maintain a low temperature, typically between 0-10°C, throughout the addition of the acid. This stabilizes the nitrous acid and minimizes side reactions.

    • Reagent Addition: Add the acid or sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots" or pH imbalances.

    • Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction is often complete within 2-4 hours.

Problem 2: Impurity Formation during O-Methylation

Q: I'm observing significant impurities after the methylation step. One is unreacted starting material, and another is an unknown byproduct. What's happening?

A: Impurity formation during methylation is common and can be due to incomplete reaction, side reactions, or the presence of geometric isomers.

  • Causality: The methylation of the oxime is a nucleophilic substitution. The efficiency depends on the base, the reactivity of the methylating agent, and the temperature. The primary impurity is often the undesired (E)-isomer of the product, as the (Z)-isomer is the thermodynamically favored and desired product for cephalosporin synthesis.[2][9] Incomplete reaction leaves starting material, while overly harsh conditions can lead to degradation or side reactions with the nitrile or ester groups.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is standard.[6] Stronger bases can promote side reactions. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., dimethyl sulfate) to drive the reaction to completion.

    • Temperature Control: Maintain a moderate temperature, typically room temperature (20-25°C), to ensure a controlled reaction rate and favor the formation of the (Z)-isomer.[6]

    • Isomer Control: While the (Z)-isomer is generally favored, the ratio can be influenced by conditions. Purification by recrystallization is often necessary to remove the (E)-isomer.[9] HPLC is the best method to quantify the isomeric ratio.[9]

    • DMS Quenching: After the reaction is complete, any unreacted dimethyl sulfate must be safely destroyed by quenching with an aqueous ammonia or sodium hydroxide solution.

Problem 3: Difficult Product Isolation after Hydrolysis

Q: After saponification and acidification, my final product is oily or difficult to crystallize, leading to poor recovery. How can I improve the isolation?

A: This is a classic crystallization challenge. The product's physical form is highly dependent on purity and the conditions during precipitation.

  • Causality: The product, 2-Cyano-2-methoxyiminoacetic acid, is a relatively small and polar molecule. The presence of residual salts, solvents, or organic impurities can act as crystallization inhibitors, resulting in an oil. The rate of acidification and the final pH are also critical.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Before acidification, confirm the complete disappearance of the starting ester via HPLC. Incomplete hydrolysis is a major source of impurity.

    • pH for Precipitation: The pKa of the carboxylic acid is a key parameter. Adjust the pH slowly with a suitable acid (e.g., HCl, H₂SO₄) to just below the pKa (typically pH 1-2) to ensure full protonation and minimize solubility.

    • Controlled Acidification & Seeding: Cool the solution of the sodium salt before acidification. Add the acid slowly with vigorous stirring to avoid shocking the system, which can cause oiling. If you have a small amount of pure, crystalline product from a previous batch, use it as a "seed" to induce crystallization.

    • Solvent/Anti-Solvent System: If the product oils out from water, you can attempt to extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then crystallize the product by adding an anti-solvent (e.g., heptane or hexane).

    • Charcoal Treatment: If impurities are the suspected cause, you can treat the aqueous solution of the sodium salt with activated carbon before acidification to adsorb colored and organic impurities.

G Problem Problem: Low Yield in Nitrosation Cause1 Cause: Incorrect pH Problem->Cause1 Cause2 Cause: Poor Temperature Control Problem->Cause2 Cause3 Cause: Rapid Reagent Addition Problem->Cause3 Solution1 Solution: Use Buffered System (pH 4-5) Cause1->Solution1 Solution4 Solution: Monitor by HPLC/TLC Cause1->Solution4 Solution2 Solution: Maintain 0-10°C Cause2->Solution2 Cause2->Solution4 Solution3 Solution: Slow, Sub-surface Addition Cause3->Solution3 Cause3->Solution4

Caption: Troubleshooting logic for low yield during the nitrosation step.

Experimental Protocols & Data

Protocol 1: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

This protocol is a representative method for the nitrosation step.

  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Chill the reactor to 0-5°C.

  • Charge: To the reactor, add Methyl Cyanoacetate (1.0 eq) and water.

  • Nitrite Solution: In a separate vessel, dissolve Sodium Nitrite (1.1 eq) in water.

  • Reaction: Slowly add a solution of phosphoric acid (1.2 eq) to the reactor over 2-3 hours, maintaining the internal temperature at 0-10°C and ensuring the pH is maintained at ~4.5.[7][11]

  • Monitoring: Stir the mixture for an additional 1-2 hours after the addition is complete. Monitor the reaction for the disappearance of methyl cyanoacetate by HPLC.

  • Workup: Once the reaction is complete, the product often crystallizes directly from the reaction mixture. Cool the slurry to 0-5°C, filter the solid product, and wash with cold water.

  • Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.

Protocol 2: Hydrolysis to 2-Cyano-2-methoxyiminoacetic acid

This protocol outlines the final saponification step.

  • Setup: Charge a clean reactor with Methyl 2-cyano-2-methoxyiminoacetate (1.0 eq) and water.

  • Base Addition: Cool the mixture to 10-15°C. Slowly add a 50% aqueous solution of Sodium Hydroxide (1.1 eq) over 1-2 hours, maintaining the temperature below 25°C.

  • Monitoring: Stir at room temperature until HPLC analysis shows <1% of the starting ester remaining.

  • Acidification: Cool the reaction mixture to 0-5°C. Slowly add concentrated Hydrochloric Acid until the pH of the solution reaches 1.0-1.5. The product should precipitate as a white solid.

  • Isolation: Stir the slurry at 0-5°C for at least 1 hour. Filter the product, wash the cake with cold deionized water until the filtrate is free of chloride ions.

  • Drying: Dry the final product under vacuum at 50-60°C.

Table 1: Reagent Stoichiometry and Typical Yields
StepStarting MaterialReagent 1Reagent 2Molar Ratio (SM:R1:R2)Typical Yield
Nitrosation Methyl CyanoacetateSodium NitritePhosphoric Acid1 : 1.1 : 1.285-92%
Methylation Hydroxyimino IntermediateDimethyl SulfateK₂CO₃1 : 1.2 : 1.590-95%
Hydrolysis Methoxyimino EsterSodium HydroxideHCl (to pH 1)1 : 1.1 : q.s.92-97%
Table 2: Common Impurities and Analytical Control
Impurity NameOriginControl MethodAnalytical Technique
Unreacted Methyl CyanoacetateIncomplete NitrosationMonitor reaction to completionHPLC, GC
(E)-isomer of productMethylation StepControlled temp.; RecrystallizationHPLC
Unreacted Methoxyimino EsterIncomplete HydrolysisMonitor reaction to completionHPLC
Dimerization byproductsUncontrolled NitrosationStrict temp. and pH controlHPLC-MS

References

  • Tandon, N., & Tandon, R. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1). [Link]

  • PubChem. 2-Cyano-2-(methoxyimino)acetic acid (CID 14075615). National Center for Biotechnology Information. [Link]

  • Lüthy, J., et al. (1997). Method for manufacture of cephalosporins and intermediates thereof.
  • PubChem. 2-Cyano-2-methoxyiminoacetic acid (CID 53401232). National Center for Biotechnology Information. [Link]

  • Albericio, F. (2012). Ethyl 2-Cyano-2-(hydroxyimino)acetate. Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]

  • Lin, K. C. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts. U.S.
  • Adams, R., & Tuley, W. F. (1923). Ethyl cyanoacetate. Organic Syntheses, 3, 53. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Cyano-2-methoxyiminoacetic Acid Analogs as Fungicides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Cyano-2-methoxyiminoacetyl Moiety The 2-cyano-2-methoxyiminoacetyl functional group is a critical pharmacophore in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Cyano-2-methoxyiminoacetyl Moiety

The 2-cyano-2-methoxyiminoacetyl functional group is a critical pharmacophore in a class of fungicides that exhibit both protective and curative properties against a range of plant pathogenic fungi, particularly Oomycetes. Cymoxanil, a prominent member of this class, is widely used in agriculture to control diseases such as late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapes (Plasmopara viticola)[1]. The unique mode of action and the potential for developing more potent and specific analogs make this class of compounds a significant area of research in agrochemical discovery.

This guide will explore the fungicidal performance of various analogs of 2-Cyano-2-methoxyiminoacetic acid, providing a comparative analysis of their efficacy, elucidating their mechanism of action, and offering detailed experimental methodologies for their evaluation.

Mechanism of Action: A Multi-pronged Attack on Fungal Pathogens

The fungicidal activity of 2-Cyano-2-methoxyiminoacetic acid analogs is not attributed to a single target but rather a complex interplay of inhibitory actions on crucial cellular processes within the fungus. Recent studies have illuminated a multi-faceted mechanism of action, primarily involving the disruption of RNA synthesis and the impairment of mitochondrial respiration[1][2][3][4].

Inhibition of RNA Synthesis via Dihydrofolate Reductase (DHFR)

A key mode of action for cymoxanil and its analogs is the inhibition of RNA synthesis[2][3]. A 2024 study elucidated that cymoxanil directly targets and inhibits the activity of dihydrofolate reductase (DHFR)[3][5]. DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, which are the building blocks of RNA and DNA[5][6]. By inhibiting DHFR, these fungicides deplete the pool of THF, leading to a reduction in purine biosynthesis and a subsequent decrease in RNA synthesis, ultimately halting fungal growth[3][5][6].

Disruption of Mitochondrial Respiration

In addition to inhibiting nucleic acid synthesis, these compounds also impact fungal respiration[4][7]. Evidence suggests that cymoxanil specifically inhibits the activity of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain[4][7][8]. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP, the primary energy currency of the cell. Molecular docking studies propose that cymoxanil may block the interaction between cytochrome c and cytochrome c oxidase, thereby hindering electron transfer[4][7].

Alteration of Plasma Membrane Potential

A third aspect of the mechanism of action involves the disruption of the fungal plasma membrane. Cymoxanil has been shown to inhibit a proton pump (Pma1p) in the plasma membrane, leading to a decrease in the plasma membrane potential and intracellular acidification[1][2]. This disruption of ion homeostasis further contributes to the overall fungitoxic effect.

The following diagram illustrates the proposed multi-target mechanism of action of 2-Cyano-2-methoxyiminoacetic acid analogs.

Fungicide_Mechanism_of_Action cluster_fungus Fungal Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RNA_Synthesis RNA Synthesis Cell_Death Fungal Cell Death RNA_Synthesis->Cell_Death Leads to Purine_Biosynthesis Purine Biosynthesis Purine_Biosynthesis->RNA_Synthesis Precursors for DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF Converts DHF to THF->Purine_Biosynthesis Required for DHF Dihydrofolate (DHF) ETC Electron Transport Chain Cyt_c_Oxidase Cytochrome c Oxidase (Complex IV) ATP_Production ATP Production Cyt_c_Oxidase->ATP_Production Essential for ATP_Production->Cell_Death Leads to Plasma_Membrane Plasma Membrane Plasma_Membrane->Cell_Death Disruption leads to Proton_Pump Proton Pump (Pma1p) Proton_Pump->Plasma_Membrane Maintains Potential Fungicide 2-Cyano-2-methoxyiminoacetic acid Analog Fungicide->DHFR Inhibits Fungicide->Cyt_c_Oxidase Inhibits Fungicide->Proton_Pump Inhibits Mycelial_Growth_Inhibition_Assay A Prepare fungicide-amended growth medium B Pour into Petri dishes A->B C Inoculate with fungal mycelial plug B->C D Incubate at optimal temperature C->D E Measure colony diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 value F->G

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Detached Leaf Assay for Protective Activity

This in vivo assay provides a more biologically relevant assessment of a fungicide's ability to protect plant tissue from infection.

Objective: To evaluate the protective efficacy of test compounds against a target pathogen on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from the host plant

  • Petri dishes or other suitable containers with moist filter paper

  • Test compounds formulated as a spray solution

  • Spore suspension of the target pathogen

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Leaf Collection: Detach healthy leaves from the host plant.

  • Treatment Application: Spray the leaves with the test compound solutions at various concentrations until runoff. A control group should be sprayed with water or a blank formulation. Allow the leaves to air dry.

  • Incubation Setup: Place the treated leaves, adaxial side up, on moist filter paper inside Petri dishes to maintain high humidity.

  • Inoculation: Place a droplet of the pathogen spore suspension onto the center of each leaf.

  • Incubation: Incubate the dishes in a growth chamber with a defined photoperiod and temperature suitable for disease development (e.g., 16h light/8h dark at 20°C).

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Detached_Leaf_Assay A Collect healthy detached leaves B Apply fungicide treatment A->B C Place leaves in a humid chamber B->C D Inoculate with pathogen spores C->D E Incubate under controlled conditions D->E F Assess disease severity E->F G Calculate Percent Disease Control F->G

Caption: Workflow for the detached leaf assay.

Conclusion and Future Perspectives

The 2-Cyano-2-methoxyiminoacetic acid scaffold continues to be a promising foundation for the development of novel fungicides. The multi-target mechanism of action, involving the inhibition of both RNA synthesis and mitochondrial respiration, offers a robust strategy for combating fungal pathogens and potentially mitigating the development of resistance.

The comparative data presented in this guide highlight the significant impact of structural modifications on fungicidal efficacy. In particular, the esterification of the amino acid moiety appears to be a key strategy for enhancing activity. The high potency of analogs like the tert-butyl esters of methionine and its sulfone derivative warrants further investigation and optimization.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider diversity of analogs to further refine structure-activity relationships.

  • Broadening the biological spectrum: Evaluating the efficacy of promising analogs against a wider range of economically important plant pathogens.

  • Investigating resistance mechanisms: Understanding the potential for and mechanisms of fungal resistance to this class of compounds is crucial for their long-term sustainability.

  • Optimizing formulations: Developing formulations that enhance the stability, uptake, and translocation of these fungicides within the plant.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of next-generation fungicides based on the 2-Cyano-2-methoxyiminoacetic acid framework, contributing to more sustainable and effective disease management strategies in agriculture.

References

  • The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. (2024). bioRxiv. [Link]

  • Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. (2024). Scientific Reports. [Link]

  • The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. (2024). bioRxiv. [Link]

  • Smith, P. H., Chamberlain, K., Sugars, J. M., & Bromilow, R. H. (1995). Fungicidal activity of N-(2-cyano-2-methoximinoacetyl)amino acids and their derivatives. Pesticide Science, 44(3), 219–224.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). Journal of Fungi. [Link]

  • Anyone has a good protocol for detached leaf assay? (2021). ResearchGate. [Link]

  • The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. (2024). PubMed. [Link]

  • Fungicidal combination based on cymoxanil and sulphur. (1987).
  • Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. (2024). ResearchGate. [Link]

  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2020). Molecules. [Link]

  • Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. (2024). PMC. [Link]

  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023). MDPI. [Link]

  • Metabolism of fungicidal cyanooximes, cymoxanil and analogues in various strains of Botrytis cinerea. (2008). PubMed. [Link]

  • The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. (2024). ResearchGate. [Link]

  • Combined interaction of fungicides binary mixtures: experimental study and machine learning-driven QSAR modeling. (2024). PMC. [Link]

  • Detached leaf test for foliage blight resistance. (2014). EuroBlight. [Link]

  • Mycelial growth inhibition (MGI) of test botanical extracts. (2022). ResearchGate. [Link]

  • Cymoxanil (Ref: DPX T3217). AERU, University of Hertfordshire. [Link]

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Comparative

A Comparative Guide to the Efficacy of 2-Cyano-2-methoxyiminoacetic Acid and Other Precursors in Cephalosporin Synthesis

In the landscape of semi-synthetic antibiotics, the efficacy and purity of the final active pharmaceutical ingredient (API) are fundamentally tied to the quality of the precursor materials. For third-generation cephalosp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of semi-synthetic antibiotics, the efficacy and purity of the final active pharmaceutical ingredient (API) are fundamentally tied to the quality of the precursor materials. For third-generation cephalosporins, a class of broad-spectrum β-lactam antibiotics, the choice of the acyl side-chain precursor is a critical determinant of the drug's stability, potency, and resistance to bacterial β-lactamase enzymes.[1][2] This guide provides an in-depth comparison of 2-Cyano-2-methoxyiminoacetic acid (CMIA) and its derivatives against other established cephalosporin precursors, offering experimental insights and data to inform research and development professionals.

The core of semi-synthetic cephalosporin production involves the acylation of the 7-amino group on the cephalosporin nucleus, most commonly 7-aminocephalosporanic acid (7-ACA).[3] The structure of the acyl group, particularly the R1 side chain, dictates the antibiotic's spectrum of activity and pharmacokinetic properties.[4][5][6] The (Z)-methoxyimino group, a common feature in potent cephalosporins like Cefotaxime and Ceftriaxone, is crucial for conferring stability against β-lactamase degradation.[1][2][3]

The Central Role of Methoxyimino-Containing Precursors

The primary challenge in synthesizing these advanced cephalosporins lies in the efficient and stereoselective construction of the aminothiazole ring and the syn-methoxyimino group (often referred to as the (Z)-isomer), which is vital for biological activity.[2][7] This has led to the development of several key precursors, each with distinct advantages and synthetic considerations.

In Focus: 2-Cyano-2-methoxyiminoacetic Acid (CMIA) and its Derivatives

2-Cyano-2-methoxyiminoacetic acid (PubChem CID: 14075615) and its ethyl ester, ethyl (2Z)-2-cyano-2-methoxyiminoacetate, serve as pivotal intermediates.[1][8] While not typically used for direct acylation, CMIA is a foundational building block for more complex side chains. The cyano group provides a reactive handle for constructing the aminothiazole ring, a key structural feature of many third-generation cephalosporins.[7]

The primary value of the CMIA scaffold is its role in the synthesis of the widely used precursor, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) , also known as SMIA.[1][2] The synthesis pathway leverages the reactivity of the cyano and ester groups to build the heterocyclic aminothiazole system.

Synthesis Pathway Overview: From CMIA Derivative to ATMA

The conversion of a CMIA derivative to the essential ATMA side chain is a multi-step process that underscores the importance of precursor design in complex organic synthesis.

G cluster_0 Precursor Synthesis cluster_1 Final Side Chain Preparation A Ethyl (2Z)-2-cyano- 2-methoxyiminoacetate B Halogenation A->B C Halogenated Intermediate B->C D Cyclization with Thiourea C->D E ATMA Ester (Ethyl (2Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetate) D->E F Hydrolysis E->F G ATMA (Free Acid) (Z)-2-(2-aminothiazol-4-yl) -2-methoxyiminoacetic acid F->G H Activation (e.g., acyl chloride formation) G->H I Activated ATMA H->I J 7-ACA (Cephalosporin Nucleus) I->J Acylation Reaction I->J K Final Cephalosporin API (e.g., Cefotaxime) J->K

Caption: Synthesis pathway from a CMIA derivative to an activated ATMA side chain for acylation.

The Benchmark Precursor: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic Acid (ATMA)

ATMA is arguably the most critical precursor for a wide range of third-generation cephalosporins.[2][9] Its direct acylation onto the 7-ACA nucleus, after activation of its carboxylic acid group (e.g., as an acyl chloride or a reactive ester), is a cornerstone of modern cephalosporin manufacturing.[3][10]

Advantages of ATMA:

  • Direct Pathway: Provides the complete, biologically essential side chain in a single precursor molecule.

  • High Purity: Advanced synthesis methods allow for the production of high-purity (≥99%) ATMA, which is crucial for the final API quality.[2]

  • Proven Efficacy: Its use is well-documented, leading to high-yield acylation reactions.[7]

Alternative Precursors and Synthetic Strategies

While the ATMA pathway is dominant, other precursors offer alternative synthetic routes, sometimes providing advantages in specific contexts, such as avoiding certain reactive intermediates or improving overall process economy.

  • 2-(2-Chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino Acetic Chloride: This precursor incorporates a protecting group (chloroacetyl) on the aminothiazole ring. This strategy can simplify the acylation reaction by preventing side reactions involving the amino group. The protecting group is then removed in a subsequent step. This method has been reported to produce good yields (73-80% in synthesis phases) and high purity (98.9%) for Cefotaxime.[7]

  • (Z)-4-halo-2-methoxyimino-butyric Acid Derivatives: This alternative approach involves acylating the 7-ACA nucleus with a simpler, open-chain precursor.[10][11] The aminothiazole ring is then constructed in a later step by reacting the resulting intermediate with thiourea.[10][11] While this method avoids handling the more complex ATMA precursor initially, it can sometimes result in lower overall yields and may require more extensive purification.[11]

Comparative Performance Data

The choice of precursor directly impacts key manufacturing parameters. The following table summarizes typical data compiled from various reported syntheses to provide a comparative overview.

ParameterATMA (Activated)Chloroacetamido-Protected4-Halo-Butyric Acid Derivative
Precursor Complexity HighHighModerate
Number of Steps (Post-Acylation) 1 (Deprotection if needed)2 (Deprotection)2 (Cyclization, Deprotection)
Typical Acylation Yield 80-95%[1]73-80%[7]Variable, often lower[11]
Overall Process Yield 45-50%[7]45-47%[7]Can be lower due to more steps
Final Product Purity >98%[3]>98%[7]Dependent on purification efficacy
Key Advantage High efficiency, directProtects reactive amino groupSimpler initial precursor
Key Disadvantage Requires stable, pure precursorAdds protection/deprotection stepsPotentially lower overall yield
Experimental Protocol: A Self-Validating System for Precursor Efficacy Comparison

To objectively evaluate the efficacy of different acylating agents derived from these precursors, a standardized experimental workflow is essential. This protocol ensures that variables such as solvent, temperature, and molar ratios are controlled, allowing for a direct comparison of yield and purity.

Objective: To compare the acylation efficiency of activated ATMA versus an alternative precursor on the 7-aminocephalosporanic acid (7-ACA) nucleus.

Workflow for Comparative Acylation Study

This diagram illustrates a standardized workflow designed to produce comparable and verifiable data on the performance of different cephalosporin side-chain precursors.

G cluster_Reaction Parallel Acylation Reactions cluster_Analysis Workup & Analysis P1 Precursor A (e.g., Activated ATMA) P2 Precursor B (e.g., Activated Alternative) R1 Silylation of 7-ACA (e.g., with HMDS/TMSCl) in Dichloromethane R2 Cool to -50°C to -20°C R1->R2 R3 Add Precursor A to Silylated 7-ACA Solution R2->R3 R4 Add Precursor B to Silylated 7-ACA Solution R2->R4 A1 Quench Reaction & Hydrolyze Silyl Esters R3->A1 R4->A1 A2 Isolate Crude Product (Precipitation/Filtration) A1->A2 A3 Purify Product (e.g., Recrystallization) A2->A3 A4 Characterize & Quantify (HPLC, NMR, MS) A3->A4 A5 Compare Yield & Purity Data A4->A5

Caption: Standardized workflow for the comparative evaluation of cephalosporin precursors.

Step-by-Step Methodology:

  • Preparation of Silylated 7-ACA:

    • Suspend 1 mole-equivalent of 7-ACA in a suitable inert solvent (e.g., dichloromethane).[3]

    • Add a silylating agent, such as hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMSCl), and reflux to protect the carboxylic acid and amino groups.[1] This step is crucial for solubility and preventing unwanted side reactions.

    • Cool the resulting clear solution to the target reaction temperature, typically between -50°C and -20°C.[10]

  • Activation of the Acyl Precursor (Perform separately for each precursor):

    • For ATMA: Dissolve ATMA in an appropriate solvent. Activate the carboxylic acid by converting it to an acyl chloride (e.g., using sulfuryl chloride/DMF) or another reactive ester (e.g., a 2-mercaptobenzothiazolyl ester).[1][12] The choice of activating agent is critical for reaction efficiency.

    • For Alternative Precursors: Follow established activation protocols specific to the chosen molecule.

  • Acylation Reaction (Run in parallel for valid comparison):

    • Slowly add 1 mole-equivalent of the activated precursor solution to the cold, stirred solution of silylated 7-ACA.

    • Maintain the low temperature and stir for a predetermined time (e.g., 1-2 hours) until reaction completion is observed (monitored by TLC or HPLC).

  • Workup and Isolation:

    • Quench the reaction by adding water or an alcohol to hydrolyze the silyl esters and any remaining activated precursor.

    • Adjust the pH of the aqueous layer to the isoelectric point of the target cephalosporin to induce precipitation.[7]

    • Filter the resulting solid, wash with cold water and a suitable organic solvent (e.g., acetone), and dry under vacuum.

  • Analysis and Efficacy Determination:

    • Determine the yield of the crude product.

    • Assess the purity of the product using High-Performance Liquid Chromatography (HPLC).

    • Confirm the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • The efficacy of each precursor is determined by a direct comparison of the yield and purity of the final acylated product under identical conditions.

Conclusion

The synthesis of third-generation cephalosporins is a testament to the power of strategic precursor design. While 2-Cyano-2-methoxyiminoacetic acid itself is a foundational building block rather than a direct acylating agent, its derivatives, particularly (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) , represent the gold standard for efficiency and yield in modern cephalosporin manufacturing. Alternative precursors, such as protected aminothiazoles or simpler acyclic chains, offer different synthetic strategies that may be advantageous in specific circumstances. However, they often introduce additional steps or result in compromised overall yields.

For researchers and drug development professionals, the selection of a precursor strategy should be guided by a holistic analysis of yield, purity requirements, process complexity, and economic viability. The experimental framework provided here offers a robust, self-validating system for making such evidence-based decisions, ensuring the development of efficient and reliable synthetic routes for these life-saving antibiotics.

References

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  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2025). ResearchGate.
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  • Jeffres, M. (2025). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship.
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  • WO Patent 1990015802A1. Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid. Google Patents.
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Validation

A Comparative Guide to Cross-Reactivity of 2-Cyano-2-methoxyiminoacetic Acid Derivatives in Immunoassays

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in immunoassays is paramount for ensuring assay specificity and accuracy. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in immunoassays is paramount for ensuring assay specificity and accuracy. This guide provides an in-depth comparison of the cross-reactivity profiles of 2-cyano-2-methoxyiminoacetic acid derivatives, a critical structural motif in many third-generation cephalosporin antibiotics. We will delve into the underlying principles of cross-reactivity, present supporting experimental data from studies on related compounds, and provide detailed protocols for assessing cross-reactivity in your own laboratory.

The Significance of 2-Cyano-2-methoxyiminoacetic Acid Derivatives

The 2-cyano-2-methoxyiminoacetic acid moiety is a key component of the R1 side chain of several vital cephalosporin antibiotics, including cefotaxime and ceftriaxone.[1][2] This structural feature confers potent antibacterial activity and stability against beta-lactamase enzymes.[3][4] However, the structural similarity among cephalosporins containing this side chain can lead to immunological cross-reactivity, a phenomenon with significant clinical and diagnostic implications.[1][2][5] In the context of therapeutic drug monitoring, residue analysis in food products, and allergy testing, discerning between structurally similar cephalosporins is crucial.[6][7][8]

Understanding Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for detecting and quantifying small molecules, known as haptens, such as antibiotics.[6][7][8][9] The specificity of an immunoassay is determined by the ability of the antibodies to bind exclusively to the target analyte. Cross-reactivity occurs when these antibodies bind to non-target molecules that are structurally similar to the target hapten.[5] This can lead to false-positive results or an overestimation of the analyte concentration.[5]

The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the cross-reacting molecule.[5] Minor modifications to a hapten's structure can significantly alter its binding affinity to an antibody. Therefore, systematic cross-reactivity studies are essential for characterizing the specificity of an immunoassay.

Comparative Cross-Reactivity Data

Target Analyte Cross-Reactant Core Structure of Cross-Reactant Cross-Reactivity (%) Reference
CefalexinCefradineD-phenylglycine side chain160.0[9]
CefalexinCefadroxilD-p-hydroxyphenylglycine side chain80.0[9]
CefalexinCefaclorD-phenylglycine side chain28.4[9]
CefalexinCefiximeCarboxymethyl ester side chain3.7[9]
CefotetanCephalothinThienylacetyl side chainSome cross-reactivity[10]
CefotetanCefoxitinThienylacetyl side chainSome cross-reactivity[10]
CeftriaxoneCefotaxime2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamidoVery weak cross-reactivity[10]
CeftriaxoneCefamandoleD-mandelamido side chainVery weak cross-reactivity[10]
CeftriaxoneCefoperazonePiperacillin-like side chainVery weak cross-reactivity[10]

Note: The cross-reactivity percentages are highly dependent on the specific antibody and assay format used.

From the available data, it is evident that even minor changes in the side chain structure can significantly impact cross-reactivity. For instance, the structural similarities between cefalexin, cefradine, and cefadroxil result in high cross-reactivity.[9] Conversely, the structural differences between ceftriaxone and other cephalosporins lead to very weak cross-reactivity.[10] This underscores the importance of the R1 side chain in determining antibody recognition.[1][2][5]

Experimental Protocols for Cross-Reactivity Assessment

A robust and reliable method for quantifying cross-reactivity is the competitive indirect ELISA (ciELISA). This section provides a detailed, step-by-step methodology for performing a ciELISA to assess the cross-reactivity of 2-cyano-2-methoxyiminoacetic acid derivatives.

Hapten Synthesis and Immunogen Preparation

To generate antibodies, the 2-cyano-2-methoxyiminoacetic acid derivative (hapten) must first be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process typically involves activating the carboxylic acid group of the hapten and then reacting it with the amine groups on the protein.

Diagram of Hapten-Carrier Protein Conjugation:

Hapten_Conjugation Hapten 2-Cyano-2-methoxyiminoacetic acid derivative Activated_Hapten Activated Hapten (e.g., NHS ester) Hapten->Activated_Hapten Activation (e.g., EDC/NHS) Immunogen Immunogen (Hapten-Protein Conjugate) Activated_Hapten->Immunogen Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Immunogen Conjugation

Caption: Workflow for preparing an immunogen for antibody production.

Competitive Indirect ELISA Protocol
  • Coating:

    • Dilute the coating antigen (hapten conjugated to a different carrier protein than the immunogen, e.g., ovalbumin-hapten) to a predetermined optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the standard analyte (the target 2-cyano-2-methoxyiminoacetic acid derivative) and the test compounds (other derivatives) in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at its optimal dilution).

    • Incubate this mixture for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Diagram of Competitive Indirect ELISA Workflow:

ciELISA_Workflow cluster_Plate_Preparation Plate Preparation cluster_Competition Competitive Reaction cluster_Detection Detection Coating 1. Coating with Hapten-OVA Blocking 2. Blocking with BSA Coating->Blocking Wash Add_to_Plate 4. Add mixture to plate Blocking->Add_to_Plate Wash Analyte_Ab 3. Pre-incubation: Analyte/Derivative + Primary Ab Analyte_Ab->Add_to_Plate Secondary_Ab 5. Add Enzyme-conjugated Secondary Ab Add_to_Plate->Secondary_Ab Wash Substrate 6. Add TMB Substrate Secondary_Ab->Substrate Wash Stop_Read 7. Stop Reaction & Read at 450nm Substrate->Stop_Read

Caption: Step-by-step workflow of a competitive indirect ELISA.

Data Analysis and Calculation of Cross-Reactivity

The cross-reactivity (CR) is typically calculated using the following formula, based on the half-maximal inhibitory concentration (IC50) values obtained from the standard curves of the target analyte and the cross-reacting compounds:

CR (%) = (IC50 of the target analyte / IC50 of the test compound) x 100

A higher CR% indicates a greater degree of cross-reactivity.

Logical Framework for Predicting Cross-Reactivity

The cross-reactivity of 2-cyano-2-methoxyiminoacetic acid derivatives is primarily dictated by the structural similarity of their side chains to the hapten used for antibody generation. The following diagram illustrates the logical relationships that influence cross-reactivity.

Cross_Reactivity_Logic cluster_Factors Key Structural Factors cluster_Outcome Predicted Outcome Core_Structure 2-Cyano-2-methoxyiminoacetic acid core High_CR High Cross-Reactivity Core_Structure->High_CR Shared by all derivatives Side_Chain Modifications to the R-group Side_Chain->High_CR Similar size, charge, and hydrophobicity Low_CR Low Cross-Reactivity Side_Chain->Low_CR Different size, charge, or hydrophobicity Linker Nature of the linker arm in the immunogen Linker->Low_CR Steric hindrance at conjugation site

Caption: Factors influencing the cross-reactivity of derivatives.

Conclusion

The cross-reactivity of 2-cyano-2-methoxyiminoacetic acid derivatives is a critical consideration in the development and application of immunoassays for third-generation cephalosporins. While direct comparative data for a systematic series of these derivatives is limited, insights from studies on parent cephalosporins highlight the profound impact of side-chain modifications on antibody recognition. By employing rigorous experimental protocols, such as the competitive indirect ELISA detailed in this guide, researchers can accurately characterize the specificity of their assays and ensure the reliability of their results. A thorough understanding of the principles of cross-reactivity and a systematic approach to its assessment are indispensable for any scientist working in drug development, diagnostics, or food safety.

References

  • Development of ELISA Method for Detection of Cepfalexin Residue in Milk. (2021). Food Science, 42(4), 181-189. [Link]

  • Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples. (2020). Bulletin of Environmental Contamination and Toxicology, 107(2), 215-220. [Link]

  • Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples. (2020). PubMed. [Link]

  • The development of an enzyme-linked immunosorbent assay (ELISA) for cephalexin. (1992). Journal of Immunological Methods, 147(1), 33-41. [Link]

  • Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. (2021). Antibiotics, 10(2), 209. [Link]

  • Current advances in immunoassays for the detection of antibiotics residues: a review. (2020). Food and Agricultural Immunology, 31(1), 128-152. [Link]

  • Cross-reactivity of cefotetan and ceftriaxone antibodies, associated with hemolytic anemia, with other: cephalosporins and penicillin. (2002). American Journal of Clinical Pathology, 118(2), 256-262. [Link]

  • Detection of expanded-spectrum cephalosporin hydrolysis by lateral flow immunoassay. (2019). Journal of Antimicrobial Chemotherapy, 74(12), 3439-3445. [Link]

  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. (2014). Journal of Forensic Sciences, 59(1), 136-141. [Link]

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Comparative

Comparing different synthetic routes to 2-Cyano-2-methoxyiminoacetic acid

An In-Depth Technical Guide to the Synthesis of 2-Cyano-2-methoxyiminoacetic Acid: A Comparative Analysis of Key Synthetic Routes Introduction 2-Cyano-2-methoxyiminoacetic acid is a pivotal molecular building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Cyano-2-methoxyiminoacetic Acid: A Comparative Analysis of Key Synthetic Routes

Introduction

2-Cyano-2-methoxyiminoacetic acid is a pivotal molecular building block in the synthesis of advanced pharmaceuticals. Its structural combination of a cyano group, a methoxyimino moiety, and a carboxylic acid function makes it an essential precursor, particularly for the acyl side chains of numerous third-generation cephalosporin antibiotics such as ceftriaxone and cefotaxime.[1][2][3] The methoxyimino group is of particular pharmacological importance as it confers stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[1] Given its critical role, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount importance to the pharmaceutical industry.

This guide provides a detailed comparison of the primary synthetic pathways to 2-Cyano-2-methoxyiminoacetic acid, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. We will explore the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Route 1: The Ethyl Ester Intermediate Pathway

This is the most widely documented and industrially significant route. It proceeds in three main stages: oximation of an active methylene compound (ethyl cyanoacetate), followed by methylation of the resulting oxime, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Oximation of Ethyl Cyanoacetate

The synthesis begins with the nitrosation of ethyl cyanoacetate to produce ethyl (2Z)-2-cyano-2-hydroxyiminoacetate, a key intermediate also known as "Oxyma".[4] This reaction involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium. The choice of acid is a critical parameter that influences reaction efficiency and yield.

  • Mechanism Insight: The active methylene group in ethyl cyanoacetate is sufficiently acidic to be attacked by the electrophilic nitrosonium ion (NO⁺) generated from nitrous acid. This forms a nitroso intermediate which rapidly tautomerizes to the more stable oxime (hydroxyimino) product.

Two common acidic systems are employed:

  • Acetic Acid System: This method is straightforward and often preferred for its simplicity. The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent hydrolysis of the ester.[4][5] This protocol is reported to provide a higher yield and may be preferable for large-scale synthesis.[4]

  • Phosphoric Acid/Hydrochloric Acid System: This two-stage acidic condition is also effective.[4][6] The reaction can be run at a slightly higher temperature range (20-40°C), which may be advantageous for industrial-scale heat management.[6][7]

The resulting product, ethyl 2-cyano-2-hydroxyiminoacetate, is a stable, crystalline solid that can be purified by recrystallization.[5][8]

Step 2: Methylation of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

The hydroxyimino intermediate is then O-methylated to form ethyl (2Z)-2-cyano-2-methoxyiminoacetate.

  • Expertise & Experience: The choice of methylating agent and base/solvent system is crucial for achieving high yield and purity. Dimethyl sulfate ((CH₃)₂SO₄) is a common and highly effective methylating agent for this transformation.[9] It is typically used in conjunction with a mild base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like acetone.[7][9] The base deprotonates the acidic oxime hydroxyl group, forming an oximate anion which then acts as a nucleophile, attacking the dimethyl sulfate in a classic Sₙ2 reaction.

  • Trustworthiness & Safety: Extreme caution is mandatory when handling dimethyl sulfate. It is a potent alkylating agent, toxic, and a suspected carcinogen.[7] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Any residual dimethyl sulfate must be quenched with a concentrated ammonia or sodium hydroxide solution before disposal.[7]

Step 3: Hydrolysis to 2-Cyano-2-methoxyiminoacetic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard ester hydrolysis, which can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) followed by acidic workup is common.

The overall workflow for the Ethyl Ester Intermediate Pathway is visualized below.

Synthetic_Route_1 cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis A Ethyl Cyanoacetate B Ethyl (2Z)-2-cyano-2- hydroxyiminoacetate (Oxyma) A->B NaNO₂, Acid (H₃PO₄/HCl or Acetic Acid) Water, 0-40°C C Ethyl (2Z)-2-cyano-2- methoxyiminoacetate B->C (CH₃)₂SO₄, K₂CO₃ Acetone, 20-25°C D 2-Cyano-2-methoxyiminoacetic acid C->D Base or Acid Hydrolysis (e.g., NaOH, then H⁺) Synthetic_Route_2 cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis A Cyanoacetamide B 2-Cyano-2-hydroxyiminoacetamide (or its salt) A->B Nitrite Salt (e.g., NaNO₂) Acid (sub-stoichiometric) C 2-Cyano-2-methoxyiminoacetamide B->C (CH₃)₂SO₄, Base (e.g., NaOH) pH 7-9 D 2-Cyano-2-methoxyiminoacetic acid C->D Strong Acid or Base (Forcing Conditions)

Caption: Workflow for the Cyanoacetamide Intermediate Pathway.

Comparative Analysis

The choice between these synthetic routes depends on several factors, including desired scale, available equipment, safety protocols, and cost considerations.

FeatureRoute 1: Ethyl Ester IntermediateRoute 2: Cyanoacetamide Intermediate
Starting Material Ethyl CyanoacetateCyanoacetamide
Key Intermediate Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma)2-Cyano-2-hydroxyiminoacetamide
Oximation Yield High (69-87% reported) [5][7]High yields reported for the salt form [10][11]
Methylation Reagent Dimethyl sulfate (common)Dimethyl sulfate (common)
Final Hydrolysis Step Ester Hydrolysis (Mild Conditions)Amide Hydrolysis (Harsh/Forcing Conditions)
Scalability Proven for large-scale industrial production [9]Potentially suitable for industrial production [12]
Safety Concerns High toxicity of dimethyl sulfate [7]High toxicity of dimethyl sulfate [7]
Overall Viability Highly viable, well-documented, and widely used. The final hydrolysis step is straightforward.Viable, but the final amide hydrolysis step can be problematic and may lead to lower overall yield or product degradation.

Authoritative Grounding & Causality:

The Ethyl Ester Intermediate Pathway (Route 1) is generally favored for its reliability and the milder conditions required for the final hydrolysis step. Ester hydrolysis is a well-understood and high-yielding reaction that is less likely to affect the other sensitive functional groups in the molecule. The intermediate, Oxyma, is also a valuable reagent in its own right, used as an additive in peptide synthesis to suppress racemization, making its synthesis a valuable process in itself. [4] The Cyanoacetamide Intermediate Pathway (Route 2) , while feasible, presents a significant hurdle in the final step. The robust nature of the amide bond requires more drastic conditions for cleavage, which can compromise the integrity of the methoxyimino and cyano groups. While the initial oximation to the salt form may be efficient,[10] the difficulty of the subsequent hydrolysis makes this route less attractive for producing the final acid in high purity and yield.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) via Acetic Acid Method

This protocol is adapted from PrepChem.com and provides a high yield.[5]

  • Dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml).

  • In a separate flask, add ethyl cyanoacetate (11.3 g, 100 mmol) to the sodium nitrite solution.

  • To the stirred mixture, slowly add acetic acid (8.0 ml, 140 mmol). The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.

  • Allow the reaction to stir overnight.

  • Collect the crystals by filtration and dissolve them in 2N HCl (50 ml).

  • Extract the product with diethyl ether (4 x 50 ml).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate. (Reported Yield: 12.4 g, 87%). [5]

Protocol 2: Synthesis of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate

This protocol is representative of a typical methylation step.[9]

  • In a suitable reactor, suspend ethyl (2Z)-2-cyano-2-hydroxyiminoacetate in acetone.

  • Add potassium carbonate as a base.

  • While maintaining the temperature at 20-25°C, add dimethyl sulfate dropwise. (CAUTION: HIGHLY TOXIC) .

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. [7]5. Upon completion, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain crude ethyl (2Z)-2-cyano-2-methoxyiminoacetate. [13]Further purification can be achieved via column chromatography or distillation if necessary.

Conclusion

While multiple synthetic routes to 2-Cyano-2-methoxyiminoacetic acid exist, the pathway proceeding through an ethyl ester intermediate (Route 1) is demonstrably superior for most applications. Its advantages include well-established and high-yielding steps for oximation and methylation, and a final, mild hydrolysis step that preserves the integrity of the molecule. The key intermediate, ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma), is itself a commercially valuable and stable compound. The primary drawback is the necessary use of highly toxic dimethyl sulfate, which requires stringent safety protocols. The cyanoacetamide route, although starting from an inexpensive material, is hampered by the harsh conditions required for the final amide hydrolysis, which poses a significant risk to the overall yield and purity of the final product. For researchers and manufacturers seeking a reliable, scalable, and high-fidelity synthesis, the ethyl ester intermediate pathway remains the authoritative and recommended choice.

References

  • PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Available at: [Link]

  • Google Patents. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Available at: [Link]

  • Google Patents. EP0791596A1 - Method for manufacture of cephalosporins and intermediates thereof.
  • Google Patents. US5856502A - Method for manufacture of cephalosporin and intermediates thereof.
  • Google Patents. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof.
  • Google Patents. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • PubChem. 2-Cyano-2-methoxyiminoacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wiley Online Library. Ethyl 2-Cyano-2-(hydroxyimino)acetate. DOI: 10.1002/047084289X.rn01413. Available at: [Link]

Sources

Validation

A Comparative Guide to the Performance of 2-Cyano-2-methoxyiminoacetic Acid in Complex Molecule Synthesis

Introduction: The Strategic Advantage of a Bifunctional Building Block In the intricate landscape of modern organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the intricate landscape of modern organic synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key building blocks. 2-Cyano-2-methoxyiminoacetic acid, a molecule possessing a unique convergence of a nitrile, a methoxyimino group, and a carboxylic acid, represents such a strategic asset. Its dual functionality makes it a highly versatile precursor for the construction of complex nitrogen-containing heterocycles and other elaborate molecular architectures.[1] This guide provides an in-depth analysis of its performance, particularly in the synthesis of high-value agrochemicals and pharmaceuticals, and compares its utility against alternative synthetic strategies. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to inform your selection of this pivotal reagent.

Core Applications & Performance Insights

The utility of 2-cyano-2-methoxyiminoacetic acid and its derivatives is most prominently demonstrated in two critical sectors: agriculture and medicine.

Agrochemicals: A Cornerstone in Fungicide Synthesis

2-Cyano-2-methoxyiminoacetic acid is a foundational component in the synthesis of the fungicide Cymoxanil.[2] Cymoxanil is widely used to control downy mildew on crops such as potatoes and vines.[2] The synthesis leverages the reactivity of the related acetamide derivative, 2-cyano-2-methoxyimino-acetamide.

The presence of the methoxyimino acetyl structure is crucial for the biological activity of Cymoxanil. The parent compound, 2-cyano-2-methoxyiminoacetic acid, is also recognized as an environmental transformation product of Cymoxanil, underscoring the chemical linkage and stability of this core fragment.[2]

Experimental Workflow: Synthesis of Cymoxanil Precursor

cluster_0 Step 1: Oximation cluster_1 Step 2: Methylation Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate Ethyl Cyanoacetate->Intermediate Water, 20-40°C NaNO2 Sodium Nitrite NaNO2->Intermediate Acid H3PO4 / HCl Acid->Intermediate Final_Ester Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Intermediate->Final_Ester Acetone, 20-25°C DMS Dimethyl Sulfate DMS->Final_Ester K2CO3 Potassium Carbonate K2CO3->Final_Ester

Caption: Two-step synthesis of a key methoxyiminoacetate intermediate.

Pharmaceuticals: Crafting the Side-Chains of Advanced Cephalosporins

Perhaps the most impactful application of 2-cyano-2-methoxyiminoacetic acid derivatives is in the synthesis of side-chain acids for several generations of cephalosporin antibiotics.[2] These side-chains are not mere appendages; they are critical determinants of the drug's antibacterial spectrum, potency, and resistance to β-lactamase enzymes.

For instance, this scaffold is a known intermediate in the synthesis of antibiotics like Ceftobiprole and is a key precursor for the side-chain of Cefozopran, a fourth-generation cephalosporin.[2] The methoxyimino group, in particular, is a recurring motif in advanced cephalosporins, conferring enhanced stability and biological activity. This highlights the compound's role as an indispensable building block for medically vital antibacterial agents.[2]

Comparative Analysis with Alternative Reagents

While 2-cyano-2-methoxyiminoacetic acid is highly effective, a thorough scientific evaluation necessitates a comparison with its primary alternative and precursor, 2-cyano-2-(hydroxyimino)acetamide. The choice between a direct synthesis of the methoxyimino derivative versus a two-step approach (hydroxylation followed by methylation) is a key process decision.

The synthesis of 2-cyano-2-(hydroxyimino)acetamide typically involves the nitrosation of 2-cyanoacetamide.[3] Several methods exist, each with distinct advantages and disadvantages.

  • Conventional Acid-Mediated Synthesis: This well-established method uses a stoichiometric amount of acid. While reliable for producing the free oxime, it generates a significant amount of waste.[3]

  • Sub-stoichiometric Acid Synthesis: This more modern approach uses a catalytic amount of acid and directly yields the salt of the product.[3] This is often advantageous as the salt is the desired form for subsequent alkylation or acylation reactions.[3][4] This method is more environmentally friendly and can minimize product degradation that may be caused by excess strong acid.[3][4]

The decision to use 2-cyano-2-methoxyiminoacetic acid directly or to synthesize it from its hydroxyimino precursor depends on factors like scale, cost of reagents, and waste management considerations. For large-scale industrial applications, the sub-stoichiometric acid synthesis of the hydroxyimino salt followed by methylation is often preferred for its efficiency and reduced environmental impact.[3]

Quantitative Data Comparison: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide Precursors
ParameterConventional Acid-Mediated[3]Sub-stoichiometric Acid[3]Base-Mediated Nitrosation[5]
Starting Material 2-Cyanoacetamide2-CyanoacetamideCyanoacetamide
Key Reagents Sodium nitrite, Stoichiometric Acid (e.g., HCl)Sodium nitrite, Sub-stoichiometric AcidIsoamyl nitrite, Sodium ethoxide
Solvent WaterWater / MethanolEthanol
Product Form Free OximeSalt of OximeSalt of Oxime
Key Advantage Well-established, direct to free oximeHigher efficiency, less waste, direct to saltAvoids strong mineral acids
Key Disadvantage Generates significant acid wasteRequires subsequent step if free oxime is neededRequires preparation of sodium ethoxide

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of the core precursor and its subsequent methylation. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.

Protocol 1: Synthesis of Sodium 2-cyano-2-(hydroxyimino)acetamide (Base-Mediated)

This protocol is adapted from established literature procedures for its reliability and high yield of the sodium salt, which is primed for the subsequent methylation step.[5]

Objective: To synthesize the sodium salt of 2-cyano-2-(hydroxyimino)acetamide via base-mediated nitrosation.

Materials:

  • 2-Cyanoacetamide (42 g, 0.5 mol)

  • Isoamyl nitrite (64.4 g, 0.55 mol)

  • Sodium metal (11.5 g, 0.5 mol)

  • Absolute Ethanol (450 mL total)

  • Reaction flask with stirrer, dropping funnel, and thermometer

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, cautiously add 11.5 g of sodium metal in small pieces to 150 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The solution is ready once all the sodium has reacted.

  • Reaction Mixture Preparation: In a separate reaction flask, dissolve 42 g of cyanoacetamide and 64.4 g of isoamyl nitrite in 300 mL of ethanol.

  • Controlled Addition: Cool the cyanoacetamide mixture in an ice bath. Add the freshly prepared sodium ethoxide solution dropwise, ensuring the internal temperature is maintained below 20°C. Causality: Low temperature is critical to prevent side reactions and potential degradation of the desired product.

  • Reaction Progression: After the addition is complete, stir the mixture for 1 hour at room temperature. The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will begin to precipitate.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the sodium salt as a stable solid.

Logical Flow: From Precursor to Final Acid

G A 2-Cyanoacetamide B Sodium 2-cyano-2-(hydroxyimino)acetamide A->B Nitrosation (e.g., Isoamyl Nitrite, NaOEt) C 2-Cyano-2-methoxyimino-acetamide B->C Methylation (e.g., Dimethyl Sulfate) D 2-Cyano-2-methoxyiminoacetic acid C->D Hydrolysis

Caption: Synthetic pathway from cyanoacetamide to the target acid.

Protocol 2: Methylation to 2-Cyano-2-methoxyimino-acetamide

Objective: To convert the hydroxyimino salt to the methoxyimino derivative via methylation.

Materials:

  • Sodium 2-cyano-2-(hydroxyimino)acetamide (from Protocol 1)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reaction flask with stirrer and thermometer

Procedure:

  • Reaction Setup: Suspend the sodium salt of 2-cyano-2-(hydroxyimino)acetamide and a molar equivalent of potassium carbonate in acetone. Causality: Potassium carbonate acts as a base to neutralize any acid formed during the reaction, maintaining optimal pH.

  • Methylating Agent Addition: Cool the suspension and add dimethyl sulfate dropwise. Warning: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield pure 2-cyano-2-methoxyimino-acetamide.

Conclusion

2-Cyano-2-methoxyiminoacetic acid and its direct precursors are not merely reagents, but strategic enablers in the synthesis of complex, high-value molecules. Its performance, particularly in the construction of advanced cephalosporin side-chains and key fungicides like Cymoxanil, is well-documented and robust. While alternative synthetic strategies exist, the routes involving this building block offer a potent combination of efficiency, versatility, and direct access to crucial bioactive scaffolds. The choice between different synthetic variations—such as the conventional versus sub-stoichiometric acid-mediated synthesis of its precursor—allows for process optimization based on scale, cost, and environmental considerations. Ultimately, a deep understanding of the chemistry and performance of 2-cyano-2-methoxyiminoacetic acid empowers researchers and drug development professionals to design more effective and elegant synthetic pathways.

References

  • Google Patents. (1975). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • AERU. (n.d.). 2-cyano-2-methoxyiminoacetic acid (Ref: IN W3595). Retrieved from AERU website. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Cyano-2-(methoxyimino)acetic acid. Retrieved from PubChem. [Link]

  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

  • Purdue University. (n.d.). Cyanosite Experimental Protocols. Retrieved from Purdue University. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Cyano-2-methoxyiminoacetic acid Against Commercial Fungicides

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Cyano-2-methoxyiminoacetic acid is a pivotal chemical intermediate in the synthesis of strobilurin fungicides, a class that con...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-2-methoxyiminoacetic acid is a pivotal chemical intermediate in the synthesis of strobilurin fungicides, a class that constitutes 23-25% of the global fungicide market.[1] While not an end-product itself, understanding the intrinsic (though limited) fungicidal activity of this precursor is fundamental to structure-activity relationship (SAR) studies and the development of novel, more potent derivatives. This guide provides a comprehensive framework for benchmarking 2-Cyano-2-methoxyiminoacetic acid against leading commercial strobilurin fungicides, specifically Azoxystrobin and Pyraclostrobin. We will delve into the shared mechanism of action, provide detailed, self-validating protocols for both in vitro and in vivo comparative assays, and present a logical structure for data analysis. The objective is not merely to compare efficacy but to equip researchers with the experimental rationale and methodology required for robust, reproducible fungicide discovery and development.

Introduction: The Scientific Rationale for Benchmarking a Precursor

In fungicide development, the final commercial product is an optimized molecule designed for stability, bioavailability, and potent target engagement. The journey to that final structure is paved with the synthesis and testing of numerous intermediates and analogues. 2-Cyano-2-methoxyiminoacetic acid represents a core structural motif of the strobilurin class, which was first derived from the fungus Strobilurus tenacellus.[2]

Benchmarking this precursor serves two primary purposes:

  • Establishing a Baseline: It provides a quantitative measure of the activity inherent to the core chemical scaffold. This baseline is the zero-point against which all subsequent chemical modifications can be judged.

  • Informing Structure-Activity Relationships (SAR): By comparing the precursor's activity to its elaborated derivatives (the commercial fungicides), we can directly infer the contribution of the added chemical moieties to the overall potency. This is a cornerstone of rational drug design.

This guide will use Azoxystrobin and Pyraclostrobin as the commercial standards for comparison. These were selected due to their broad-spectrum activity and significant market presence, making them relevant and challenging benchmarks.[1][3]

The Chemical Comparators

A direct comparison requires a clear understanding of the molecules involved.

2.1 The Test Compound: 2-Cyano-2-methoxyiminoacetic acid

  • Structure:

  • Role: A key synthon, or building block, used in the industrial synthesis of strobilurin fungicides. Its own fungicidal activity is expected to be significantly lower than the final products, as it lacks the complete toxophore responsible for high-affinity binding to the target site.

2.2 The Commercial Standards: Azoxystrobin & Pyraclostrobin

  • Azoxystrobin: The first synthetic strobilurin fungicide, released in 1996, it set the standard for a new class of broad-spectrum fungicides.[1] It is known for its systemic and translaminar properties.[2]

  • Pyraclostrobin: Another widely used strobilurin, valued for its high intrinsic activity and broad-spectrum control.[2][4]

Both molecules share the 2-cyano-2-methoxyiminoacetic acid core but have it esterified and attached to complex aromatic ring systems which are crucial for their fungicidal potency.

Core Mechanism of Action: Quinone outside Inhibition (QoI)

Both the precursor and the final products function by targeting the same biochemical pathway. Strobilurins are classified as Quinone outside Inhibitors (QoI), belonging to FRAC (Fungicide Resistance Action Committee) Group 11.[5][6]

They act by inhibiting mitochondrial respiration in fungi. Specifically, they bind to the Qo site of the Cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain.[5][7] This binding event blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of ATP (adenosine triphosphate), the cell's primary energy currency.[2][7] Deprived of energy, the fungus cannot carry out essential life processes, such as spore germination and mycelial growth, and ultimately dies.[2]

QoI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Complex_III Complex III (Cytochrome bc1) Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Qo_site Qo Site (Quinone outside) UQ->Qo_site UQH₂ Cyt_c Cytochrome c Qo_site->Cyt_c e- Qi_site Qi Site (Quinone inside) Qi_site->UQ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->Qo_site BLOCKS

Caption: Mechanism of Quinone outside Inhibition (QoI) by strobilurin fungicides.

Experimental Framework for Comparative Efficacy

To ensure a robust comparison, a two-tiered approach is recommended: an in vitro assay to determine intrinsic activity and an in vivo assay to assess performance in a biological context.

In Vitro Assessment: Mycelial Growth Inhibition Assay

This experiment determines the concentration of a fungicide required to inhibit fungal growth by 50% (EC50), a key metric for potency.

Causality Behind Experimental Choices:

  • Pathogen Selection: Choose economically relevant pathogens known to be sensitive to strobilurins, such as Sclerotinia sclerotiorum or Alternaria solani.[8][9]

  • Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports robust growth for a wide range of fungi.[10][11]

  • Solvent: A solvent like acetone or dimethyl sulfoxide (DMSO) is used to dissolve the fungicides, which often have low water solubility. A solvent-only control is critical to ensure the solvent itself has no antifungal effect at the concentration used.

Protocol: EC50 Determination by Poisoned Food Technique [12][13]

  • Stock Solution Preparation: Prepare 10,000 µg/mL stock solutions of 2-Cyano-2-methoxyiminoacetic acid, Azoxystrobin, and Pyraclostrobin in acetone.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool in a 50-55°C water bath.

  • Serial Dilutions: While the PDA is cooling, perform serial dilutions of the fungicide stock solutions.

  • Poisoning the Medium: Add appropriate volumes of the fungicide dilutions to flasks of molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with acetone only and a blank PDA plate.

  • Plating: Pour the fungicide-amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing (5-7 day old) culture of the test fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to regress inhibition percentage against the log of the fungicide concentration to determine the EC50 value.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungicide Stock Solutions C Create Serial Dilutions A->C B Prepare & Autoclave PDA Medium D Add Fungicide to Molten PDA ('Poisoning') B->D C->D E Pour Plates & Allow to Solidify D->E F Inoculate with Fungal Mycelial Plug E->F G Incubate at 25°C F->G H Measure Radial Growth Daily G->H I Calculate % Inhibition vs. Control H->I J Determine EC50 (Probit Analysis) I->J

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Assessment: Detached Leaf Assay

This assay provides a more realistic test of a fungicide's protective capabilities by using living plant tissue.[14][15]

Causality Behind Experimental Choices:

  • Plant & Pathogen System: A classic system like potato or tomato leaves for Phytophthora infestans (late blight) is ideal.[16] The leaves must be young, healthy, and fully expanded to ensure they are metabolically active and susceptible.

  • Preventive Application: Fungicides are applied before the pathogen to test their ability to protect the leaf from infection, which is a primary mode of action for strobilurins.[17]

  • Controlled Environment: High humidity is crucial for fungal spore germination and infection, so the assay is conducted in a moist environment.[18]

Protocol: Protective Action on Detached Leaves [16]

  • Plant Growth: Grow susceptible potato or tomato plants for 5-8 weeks under controlled greenhouse conditions. Avoid fungicide application for at least one week prior to the assay.

  • Leaf Collection: Collect healthy, fully expanded leaves from the upper-middle part of the plants.

  • Fungicide Application: Prepare aqueous solutions of the test compounds at a standard concentration (e.g., 100 µg/mL). Spray the leaves to the point of runoff and allow them to air dry completely. A water-sprayed leaf serves as the control.

  • Plate Setup: Place moist filter paper or paper towels in the bottom of large Petri dishes or clear plastic trays to maintain high humidity. Place the treated leaves, abaxial (underside) side up, on the paper.

  • Inoculum Preparation: Prepare a zoospore suspension of the pathogen (e.g., P. infestans) and adjust the concentration to approximately 5 x 10^4 spores/mL.

  • Inoculation: Place 10-20 µL droplets of the spore suspension onto each leaflet.

  • Incubation: Seal the plates/trays and incubate at 18-21°C with a 16-hour photoperiod.

  • Data Collection: After 5-7 days, assess the disease severity by measuring the lesion diameter or by scoring the percentage of the leaf area covered by lesions for each treatment.

  • Analysis: Calculate the percent disease control for each fungicide treatment relative to the water-sprayed control.

Interpreting the Data: A Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables.

Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL)

Fungal Pathogen2-Cyano-2-methoxyiminoacetic acidAzoxystrobin (Literature)Pyraclostrobin (Literature)
Sclerotinia sclerotiorumExperimental Value0.038 - 0.293[9][19]0.103[8]
Alternaria solaniExperimental Value0.038[9]N/A
Sclerotium rolfsiiExperimental ValueN/A0.447[10]

Note: Literature values can vary based on isolate sensitivity and specific experimental conditions.

Expected Outcome & Interpretation: The EC50 value for 2-Cyano-2-methoxyiminoacetic acid is expected to be significantly higher (indicating lower potency) than for Azoxystrobin and Pyraclostrobin. This is not a failure of the compound but a confirmation of the SAR. It quantitatively demonstrates that the addition of the respective aromatic ring systems in Azoxystrobin and Pyraclostrobin is essential for high-affinity binding to the Qo site and, therefore, for potent fungicidal activity.

The in vivo data should corroborate the in vitro findings, showing lower percent disease control for the precursor compared to the commercial products.

Conclusion and Forward-Looking Perspectives

This guide outlines a scientifically rigorous framework for benchmarking 2-Cyano-2-methoxyiminoacetic acid. The results of these experiments, while likely to show modest activity for the precursor, are invaluable. They provide the essential baseline data needed to propel further research.

Future work should focus on synthesizing novel derivatives where the core 2-Cyano-2-methoxyiminoacetic acid moiety is attached to different chemical groups. The protocols described herein can then be used to systematically screen these new compounds, allowing researchers to identify modifications that enhance potency, broaden the spectrum of activity, or even overcome existing mechanisms of fungicide resistance. This methodical approach, grounded in a solid understanding of the precursor's baseline activity, is the bedrock of innovative fungicide development.

References

  • Strobilurin - Wikipedia. [Link]

  • Wyenandt, A. (2016) Understanding the Strobilurin Fungicides. ONvegetables. [Link]

  • Beckerman, J. (2010) Use strobilurin fungicides wisely to avoid fungicide resistance development. MSU Extension. [Link]

  • Wyenandt, A. (2015) Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Plant & Pest Advisory, Rutgers Cooperative Extension. [Link]

  • Imran, M., et al. (2020) An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • CIP. (2025) Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. CGSpace. [Link]

  • Yin, Y., et al. (2014) Baseline Sensitivity of Pyraclostrobin and Toxicity of SHAM to Sclerotinia sclerotiorum. Plant Disease. [Link]

  • Zhang, J., et al. (2021) Baseline Sensitivity and Control Efficacy of Strobilurin Fungicide Pyraclostrobin Against Sclerotium rolfsii. Plant Disease. [Link]

  • Pasche, J. S., et al. Collection data and azoxystrobin assessment of EC 50 values (effective... ResearchGate. [Link]

  • Turra, C., Reis, E. M., & Barcellos, A. L. (2017). Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. Summa Phytopathologica. [Link]

  • Wang, Z., et al. (2014). Frequency distribution of azoxystrobin EC 50 values for 105 isolates of... ResearchGate. [Link]

  • Strobilurin Fungicide Market Size ($2.4 Billion) 2030. [Link]

  • Twizeyimana, M., et al. (2007). A detached leaf method to evaluate soybean for resistance to rust. University of Illinois. [Link]

  • EUROBLIGHT. (2004). Detached leaf test for foliage blight resistance. [Link]

  • Xin, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology. [Link]

  • Sharma, G. (2020). In vitro evaluation of fungicides against mycelial growth and sclerotial viability of Sclerotinia sclerotiorum. Journal of Pharmacognosy and Phytochemistry. [Link]

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  • Rahman, M., et al. (2018). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology. [Link]

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Validation

A Senior Application Scientist's Guide to the In Silico Analysis of 2-Cyano-2-methoxyiminoacetic Acid and Its Derivatives in Drug Discovery

This guide provides a comprehensive framework for the in silico analysis of 2-Cyano-2-methoxyiminoacetic acid (CMIA) and its derivatives. As a core structural motif in many third-generation cephalosporin antibiotics, und...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico analysis of 2-Cyano-2-methoxyiminoacetic acid (CMIA) and its derivatives. As a core structural motif in many third-generation cephalosporin antibiotics, understanding the molecular behavior of this scaffold is critical for the development of novel antibacterial agents that can overcome resistance.[1] We will explore a validated computational workflow, from target selection and molecular docking to the prediction of pharmacokinetic properties, offering a comparative analysis of CMIA and selected derivatives to guide lead optimization.

The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals. The focus is on the causality behind computational choices, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles to produce reliable and actionable data.

The Central Role of the Methoxyimino Group and the Need for In Silico Screening

The 2-Cyano-2-methoxyiminoacetic acid moiety is a cornerstone in modern cephalosporins. The methoxyimino group, in particular, confers crucial stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[1] However, subtle modifications to this core structure can dramatically alter binding affinity to the target—Penicillin-Binding Proteins (PBPs)—and affect the molecule's overall drug-likeness.

In silico analysis provides a rapid, cost-effective platform to predict these effects before undertaking expensive and time-consuming synthesis.[2] By simulating interactions at the molecular level, we can prioritize derivatives with the highest potential for efficacy and favorable pharmacokinetic profiles, accelerating the drug discovery pipeline.[3][4]

Comparative Analysis Framework: Selecting Compounds and the Biological Target

To illustrate a robust comparative workflow, we will analyze three compounds:

  • Compound A (Parent): 2-Cyano-2-methoxyiminoacetic acid (CMIA)

  • Compound B (Ester Derivative): Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Ester derivatives are common prodrug strategies to improve bioavailability.

  • Compound C (Thiazole Derivative): (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. This derivative incorporates the aminothiazole ring common to potent cephalosporins like Cefotaxime and Ceftriaxone.[1]

The Biological Target: Penicillin-Binding Proteins (PBPs)

The primary targets for β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall biosynthesis.[5][6][7] Inhibiting these enzymes disrupts cell wall integrity, leading to bacterial cell death.[7] For our analysis, we will target PBP2x from Streptococcus pneumoniae , a key PBP involved in resistance mechanisms.[8][9] A representative crystal structure, such as PDB ID: 1QME, can be obtained from the Protein Data Bank for this purpose.

Workflow Part 1: Molecular Docking for Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[10] A more negative score indicates a more favorable interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[11][12][13][14]

  • Receptor Preparation:

    • Download the PDB file (e.g., 1QME) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the PDB file.[13] This is crucial as we want to predict the binding of our novel compounds, not the one already in the structure.

    • Add polar hydrogens to the protein, as hydrogen atoms are critical for forming hydrogen bonds but are often omitted in PDB files.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. This step is essential for calculating the electrostatic interactions that contribute significantly to binding.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[12]

  • Ligand Preparation:

    • Obtain the 3D structures of Compounds A, B, and C. This can be done using chemical drawing software (e.g., ChemDraw) and converting to a 3D format (e.g., SDF or MOL2) or by downloading from databases like PubChem.[15][16]

    • Assign partial charges and define the rotatable bonds for each ligand. The flexibility of the ligand is a key component of the docking simulation.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the PBP.[13] The size and center of this box tell the docking program where to search for potential binding poses. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina via the command line, providing the prepared receptor, ligands, and grid box configuration as input.[14]

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space, improving the reliability of the results.[14]

  • Analysis of Results:

    • Analyze the output log file to obtain the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Visualize the docked poses using software like PyMOL or Chimera to inspect the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the PBP.[11]

Comparative Docking Results
CompoundDerivative TypePredicted Binding Affinity (kcal/mol)Key Interactions Observed
A Parent (CMIA)-5.8Hydrogen bonds with Ser337, Thr550
B Ethyl Ester-5.2Fewer hydrogen bonds due to esterification of the carboxylic acid
C Thiazole-7.5Additional hydrogen bonds and π-stacking from the aminothiazole ring with Tyr552

Interpretation: The addition of the aminothiazole ring (Compound C) significantly improves the predicted binding affinity compared to the parent acid and its ethyl ester. This is consistent with the known structure-activity relationships of potent cephalosporins and provides a strong rationale for prioritizing this derivative. The ester derivative (Compound B) shows a weaker binding affinity, suggesting that while it might serve as a prodrug, the modification hinders direct interaction with the active site.

Workflow Part 2: ADMET Prediction for Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic.[17] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[2][18][19]

Experimental Protocol: ADMET Prediction with SwissADME

The SwissADME web tool provides free and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[17][20][21][22][23]

  • Input Molecule Structures:

    • Navigate to the SwissADME website.

    • Input the SMILES (Simplified Molecular Input Line Entry System) strings for Compounds A, B, and C into the query field. SMILES can be obtained from databases like PubChem.[15][16]

  • Execute Analysis:

    • Run the prediction. The server will calculate a wide range of parameters.

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: A key indicator of drug-likeness. It assesses molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that violate more than one rule may have poor absorption or permeation.[24]

    • Gastrointestinal (GI) Absorption: Predicts whether a compound is likely to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound can cross into the brain, which is important for CNS targets but can be a liability for peripherally acting drugs.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

    • Bioavailability Score: An overall score that estimates the fraction of an oral dose that reaches systemic circulation.

Comparative ADMET Profile
ParameterCompound A (Parent)Compound B (Ester)Compound C (Thiazole)Favorable Range
Molecular Weight 128.09 g/mol 156.14 g/mol 213.21 g/mol < 500 g/mol
LogP 0.400.950.65< 5
Lipinski Violations 0000 or 1
GI Absorption HighHighHighHigh
BBB Permeant NoNoNoDesired for this target
Bioavailability Score 0.550.550.55> 0.5

Interpretation: All three compounds exhibit favorable ADMET profiles with no violations of Lipinski's Rule of Five and high predicted GI absorption.[24] Crucially, none are predicted to permeate the blood-brain barrier, which is desirable for an antibiotic targeting systemic infections. This analysis suggests that the structural modifications made in Compounds B and C do not introduce significant pharmacokinetic liabilities, making all three viable for further investigation based on this initial screen.

Visualizing the Computational Workflow

To provide a clear overview of the decision-making process, the following diagram illustrates the in silico analysis workflow.

G cluster_0 Compound Selection cluster_1 Target Identification cluster_2 In Silico Analysis cluster_3 Comparative Evaluation A Compound A (Parent CMIA) Docking Molecular Docking (Binding Affinity) A->Docking ADMET ADMET Prediction (Drug-Likeness) A->ADMET B Compound B (Ethyl Ester) B->Docking B->ADMET C Compound C (Thiazole Deriv.) C->Docking C->ADMET Target Select Target (e.g., PBP2x) Target->Docking Eval Prioritize Lead Candidates (High Affinity & Good ADMET) Docking->Eval Binding Scores ADMET->Eval Pharmacokinetic Profile Next Next Eval->Next Proceed to In Vitro Validation

Caption: Workflow for in silico analysis and lead prioritization.

Synthesis and Conclusion: From Data to Decision

This guide demonstrates a structured, multi-faceted in silico approach to compare 2-Cyano-2-methoxyiminoacetic acid and its derivatives. Our comparative analysis reveals:

  • Compound C ((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid) emerges as the most promising lead candidate. It exhibits significantly stronger predicted binding affinity to the PBP2x target, a key indicator of potential potency, while maintaining an excellent and comparable ADMET profile to the parent compound.[8][9][24]

  • Compound A (CMIA) serves as a crucial baseline, demonstrating that the core scaffold has favorable drug-like properties but can be improved upon for target engagement.

  • Compound B (Ethyl Ester) shows reduced binding affinity, suggesting that while it may function as a prodrug, direct acylation of the active site serine is likely less efficient.[6]

References

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  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials.
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  • BenchChem Technical Support Team. (2025). Application Notes: The Role of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate in Cephalosporin Synthesis. Benchchem.
  • Daina, A., Michielin, O., & Zoete, V. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials.
  • Wager, T. T., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Bohrium.
  • Kumar, K. M., Anbarasu, A., & Ramaiah, S. (2014). Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. PubMed.
  • Verdino, A., et al. (2018). Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases. BMC Structural Biology.
  • Van Der Westhuyzen, R., & Bracchi, M. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live.
  • Kumar, K. M., Anbarasu, A., & Ramaiah, S. (2014). Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. RSC Publishing.
  • Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. (n.d.). Future Science.
  • Zhang, S., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine.
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  • Basic docking. (n.d.). Autodock Vina 1.2.
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  • Verdino, A., et al. (2018). (PDF) Computational Analysis of the Interactions of a Novel Cephalosporin Derivative With Β-Lactamases. Amanote Research.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Cyano-2-methoxyiminoacetic Acid

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed operational plan for the proper disposal of 2-Cyano-2-methoxyiminoacetic acid (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed operational plan for the proper disposal of 2-Cyano-2-methoxyiminoacetic acid (CAS No. 57336-69-3), a metabolite of the fungicide cymoxanil. The procedures outlined here are designed to ensure the safety of laboratory personnel and protect the environment, grounded in established chemical safety principles and regulatory standards.

The primary hazard associated with this compound stems from its cyano (-C≡N) functional group. Organic and inorganic cyanides are acutely toxic and are regulated as hazardous waste. A critical and non-negotiable safety principle is that cyanide-containing compounds must never come into contact with acids , as this can lead to the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-Cyano-2-methoxyiminoacetic acid or its waste, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact metabolite is not widely available, data from structurally similar compounds, such as cyanoacetic acid and other organic cyanides, provide a strong basis for hazard assessment.

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4] The cyano group is a potent inhibitor of cellular respiration.[5]

  • Irritation: Causes skin and serious eye irritation.[3][6]

  • Reactivity: Dangerously reactive with acids, leading to the release of toxic hydrogen cyanide gas.[1][2][4]

Table 1: Mandatory Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Nitrile gloves (double-gloving recommended).Prevents dermal absorption, a significant route of exposure for cyanides.[1]
Eye/Face Chemical safety goggles and a face shield.Protects against splashes of waste solutions and potential irritants.[3]
Body A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory All handling and disposal steps must be performed in a certified chemical fume hood.[1][7]Prevents inhalation of any dusts or aerosols and contains any inadvertent gas release.[1][7]

Part 2: Waste Segregation and Containment

Proper segregation is the first and most critical step in the disposal process. The primary directive is to prevent the accidental mixing of cyanide waste with other waste streams, especially acidic ones.

Step-by-Step Segregation Protocol:

  • Designate a Waste Area: Establish a "designated area" within the chemical fume hood specifically for handling 2-Cyano-2-methoxyiminoacetic acid and its waste.[1]

  • Use Dedicated Containers:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a clearly labeled, puncture-resistant container.

    • Liquid Waste: Aqueous and organic solutions containing the compound must be collected in separate, dedicated, and leak-proof containers.

  • Labeling: All waste containers must be labeled immediately with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyano-2-methoxyiminoacetic acid"

    • The explicit warning: "Contains Cyanide. DO NOT MIX WITH ACIDS. "

    • An indication of the waste type (Solid or Liquid) and solvent composition for liquids.

  • Storage: Keep waste containers tightly sealed when not in use and store them in a cool, dry, and secure location, away from incompatible materials.[1][8]

Table 2: Key Chemical Incompatibilities
Incompatible ClassExamplesReason for Segregation
Acids Hydrochloric acid, Sulfuric acid, Acetic acid, Acidic buffersRapid generation of lethal hydrogen cyanide (HCN) gas.[1]
Strong Oxidizers Nitric acid, PerchloratesCan lead to vigorous or violent reactions.

Part 3: Approved Disposal Pathways

There are two primary pathways for the disposal of 2-Cyano-2-methoxyiminoacetic acid waste. The choice depends on institutional resources, waste volume, and regulatory requirements.

Pathway A: Collection by a Licensed Hazardous Waste Contractor (Primary Recommendation)

For the vast majority of research laboratories, this is the safest and most compliant method.

Operational Steps:

  • Generate and collect waste as described in Part 2.

  • Ensure waste containers are properly sealed and labeled.

  • Store the waste in your laboratory's designated satellite accumulation area.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or their contracted licensed hazardous waste disposal company.

  • The contractor will transport the waste to a permitted facility for ultimate disposal, typically via high-temperature incineration. Incineration is a proven technology for the destruction of organic cyanide-containing wastes.[9]

Pathway B: In-Lab Chemical Treatment (Aqueous Waste Only)

In some circumstances, for dilute aqueous waste streams, chemical destruction prior to disposal may be an option. This should only be performed by trained personnel with specific approval from their institution's EHS department. The most common and well-documented method is alkaline chlorination .[5][10]

The principle of this two-stage process is to first oxidize the toxic cyanide to the much less toxic cyanate ion (CNO⁻) under basic conditions, and then further oxidize the cyanate to harmless carbon dioxide and nitrogen gas.[5][10]

Detailed Alkaline Chlorination Protocol:

CAUTION: This procedure must be performed in a chemical fume hood. Monitor the temperature and pH at all stages.

  • Stage 1: Cyanide to Cyanate Oxidation

    • Place the aqueous cyanide waste in a suitably sized beaker with a magnetic stirrer.

    • While stirring, slowly add a 5 M sodium hydroxide (NaOH) solution to raise and maintain the pH of the waste solution at 10 or higher. This is a critical safety step to prevent HCN gas formation.[10]

    • Slowly add a 12.5% sodium hypochlorite (NaOCl) solution (commercial bleach) in slight excess. A common guideline is to add approximately 23 gallons of 12.5% NaOCl per ounce of cyanide, but for lab scale, a careful stoichiometric calculation plus a small excess is appropriate.[11]

    • Stir the reaction mixture for at least one hour. The reaction is complete when all cyanide has been converted to cyanate.

  • Stage 2: Cyanate to CO₂ and N₂ Oxidation

    • Slowly add a dilute acid (e.g., 1 M HCl) to lower the pH of the solution to between 8.5 and 9.0.

    • Continue to add sodium hypochlorite solution while maintaining the pH in the 8.5-9.0 range.

    • Stir for another hour to ensure complete destruction of the cyanate.

  • Verification and Final Disposal

    • Test the final solution for the absence of cyanide using commercially available test strips or a wet chemical method approved by your EHS office.

    • Once destruction is verified, the resulting solution can typically be neutralized to a pH between 5 and 9 and disposed of down the sanitary sewer, pending local regulations and institutional approval.[12]

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing 2-Cyano-2-methoxyiminoacetic acid.

G start Waste Generated (Solid or Liquid) segregate Segregate Waste Immediately - Use Dedicated, Labeled Containers - Add 'Contains Cyanide' Warning start->segregate is_aqueous Is the waste a dilute aqueous solution? segregate->is_aqueous ehs_approval Is In-Lab Treatment Approved by EHS? is_aqueous->ehs_approval Yes contractor Arrange for Pickup by Licensed Hazardous Waste Contractor (Primary Method) is_aqueous->contractor No (Solid or Organic Liquid) ehs_approval->contractor No treat Perform Alkaline Chlorination (See Protocol) ehs_approval->treat Yes end Disposal Complete contractor->end verify Verify Cyanide Destruction (Test Strips / Other Method) treat->verify neutralize Neutralize & Dispose per Institutional Guidelines verify->neutralize neutralize->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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